3-(furan-2-yl)-1H-pyrazole
Beschreibung
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWJTDNZKWQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356009 | |
| Record name | 3-(furan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32332-98-2 | |
| Record name | 3-(furan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(furan-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a furan and a pyrazole moiety, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The furan ring, a common pharmacophore, can further modulate the compound's biological profile and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 3-(furan-2-yl)-1H-pyrazole, with a focus on data relevant to researchers and drug development professionals.
Core Chemical Properties
The fundamental chemical and physical properties of 3-(furan-2-yl)-1H-pyrazole are summarized in the table below, providing a foundational dataset for laboratory use and computational modeling.
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 32332-98-2 |
| IUPAC Name | 3-(furan-2-yl)-1H-pyrazole |
| Synonyms | 3-(2-furyl)-1H-pyrazole |
| Melting Point | 102-104 °C |
| Boiling Point | 154-160 °C at 8 Torr |
| Predicted pKa | 13.52 ± 0.10 |
Spectral Data
The structural elucidation of 3-(furan-2-yl)-1H-pyrazole is supported by various spectroscopic techniques. The expected spectral data, based on the analysis of closely related furan-pyrazole derivatives, are presented below.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 (br s) | Broad Singlet | NH (pyrazole) |
| ~7.6 (d) | Doublet | H5 (furan) |
| ~7.4 (d) | Doublet | H5 (pyrazole) |
| ~6.8 (d) | Doublet | H3 (furan) |
| ~6.5 (dd) | Doublet of Doublets | H4 (furan) |
| ~6.4 (d) | Doublet | H4 (pyrazole) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C3 (pyrazole) |
| ~148 | C2 (furan) |
| ~142 | C5 (furan) |
| ~130 | C5 (pyrazole) |
| ~111 | C4 (furan) |
| ~106 | C3 (furan) |
| ~102 | C4 (pyrazole) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3300 | N-H stretching |
| ~3000-3100 | C-H stretching (aromatic) |
| ~1600 | C=N stretching |
| ~1500-1550 | C=C stretching (aromatic) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 134 | [M]⁺ |
Experimental Protocols
Synthesis of 3-(furan-2-yl)-1H-pyrazole
A representative synthetic protocol for 3-(furan-2-yl)-1H-pyrazole involves a two-step process starting from 1-(furan-2-yl)ethanone.
Step 1: Synthesis of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 1-(furan-2-yl)ethanone (1.0 eq) in an appropriate solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 3-(furan-2-yl)-1H-pyrazole
-
Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(furan-2-yl)-1H-pyrazole.
Below is a generalized workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazole.
Potential Biological Activities and Signaling Pathways
While direct studies on the specific signaling pathways modulated by 3-(furan-2-yl)-1H-pyrazole are limited, the broader class of furan-pyrazole derivatives has demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression. The following sections outline potential signaling pathways that may be targeted by this compound, based on research on structurally related molecules.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers.[1] Pyrazole derivatives have been investigated as EGFR inhibitors, and it is plausible that 3-(furan-2-yl)-1H-pyrazole could exert its anticancer effects through this mechanism.[1]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell growth, differentiation, and immune responses. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Some pyrazole-containing compounds have been shown to inhibit JAK kinases.
Hippo-YAP/TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The downstream effectors, YAP and TAZ, are transcriptional co-activators that promote cell proliferation and inhibit apoptosis. Recent studies have explored pyrazole derivatives as potential inhibitors of the YAP/TEAD interaction.
Conclusion
3-(furan-2-yl)-1H-pyrazole represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, a representative synthetic protocol, and its potential biological targets based on the current understanding of related furan-pyrazole derivatives. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to explore the full therapeutic potential of this compound and its analogues. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Biological Potential of 3-(furan-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. This molecule, featuring a furan ring linked to a pyrazole core, represents a scaffold of significant interest in medicinal chemistry. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Molecular Structure and Properties
3-(furan-2-yl)-1H-pyrazole is a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂O.[1] The structure consists of a furan ring attached to the 3-position of a 1H-pyrazole ring. The presence of both electron-rich furan and pyrazole rings imparts unique electronic and chemical properties to the molecule, making it a versatile building block in organic synthesis and a promising scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(furan-2-yl)-1H-pyrazole is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the design of drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| IUPAC Name | 3-(furan-2-yl)-1H-pyrazole | [1] |
| SMILES | C1=COC(=C1)C2=CC=NN2 | [1] |
| InChI Key | XHTWJTDNZKWQON-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 41.57 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Spectral Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~6.5 (dd, 1H, furan H4), ~6.8 (d, 1H, pyrazole H4), ~7.2 (d, 1H, furan H3), ~7.6 (d, 1H, furan H5), ~7.8 (d, 1H, pyrazole H5), ~13.0 (br s, 1H, pyrazole NH) |
| ¹³C NMR | δ (ppm): ~105 (pyrazole C4), ~108 (furan C4), ~112 (furan C3), ~130 (pyrazole C5), ~142 (furan C5), ~148 (furan C2), ~152 (pyrazole C3) |
| IR (KBr) | ν (cm⁻¹): ~3150-3300 (N-H stretching), ~1600 (C=N stretching), ~1550 (C=C stretching), ~1100 (C-O-C stretching) |
| Mass Spec (EI) | m/z (%): 134 (M⁺, 100), 105, 78, 51 |
Synthesis of 3-(furan-2-yl)-1H-pyrazole
The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[5][6][7][8] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-(furan-2-yl)-1H-pyrazole, a suitable precursor would be a furan-2-yl substituted 1,3-dicarbonyl compound.
General Synthetic Scheme
The following diagram illustrates a plausible synthetic route to 3-(furan-2-yl)-1H-pyrazole.
Caption: Synthetic workflow for 3-(furan-2-yl)-1H-pyrazole.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established methods for pyrazole synthesis.[2]
Step 1: Synthesis of 1-(Furan-2-yl)butane-1,3-dione
-
To a solution of 2-acetylfuran (1 equivalent) in a suitable solvent (e.g., diethyl ether), add a strong base such as sodium ethoxide (1.1 equivalents).
-
Slowly add ethyl acetate (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(furan-2-yl)butane-1,3-dione, which can be purified by column chromatography.
Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole
-
Dissolve 1-(furan-2-yl)butane-1,3-dione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)-1H-pyrazole.
Biological Activities and Potential Applications
The furan-pyrazole scaffold is recognized for its diverse biological activities.[9][10][11] Derivatives of 3-(furan-2-yl)-1H-pyrazole have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of furan-pyrazole derivatives.[12][13] For instance, certain hybrid chalcones containing the 3-(furan-2-yl)pyrazolyl moiety have demonstrated significant in vitro anticancer activity against various human cancer cell lines.
The following table summarizes the reported IC₅₀ values for a representative furan-2-yl-pyrazolyl chalcone derivative against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 7g | A549 (Lung Carcinoma) | 27.7 | [12][13] |
| HepG2 (Hepatocellular Carcinoma) | 26.6 | [12][13] |
The proposed mechanism for the anticancer activity of some pyrazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]
Caption: Proposed mechanism of anticancer activity.
Inhibition of α-Synuclein Aggregation
Furan-2-yl-1H-pyrazoles have been identified as potent inhibitors of α-synuclein aggregation in vitro.[15][16][17] This activity is particularly relevant for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease, where the aggregation of α-synuclein is a key pathological hallmark. The efficacy of these compounds has been found to be comparable to that of the well-known aggregation inhibitor, anle138b.[15][17]
The mechanism of inhibition is believed to involve the binding of the furan-pyrazole compounds to the aggregation-prone species of α-synuclein, thereby preventing their self-assembly into toxic oligomers and fibrils.
Caption: Inhibition of α-synuclein aggregation pathway.
Future Perspectives
The 3-(furan-2-yl)-1H-pyrazole scaffold holds considerable promise for the development of novel therapeutics. Further research is warranted to:
-
Develop and optimize synthetic routes to generate a diverse library of derivatives.
-
Conduct comprehensive in vitro and in vivo studies to fully elucidate the anticancer and neuroprotective properties of the parent compound and its analogs.
-
Investigate the detailed mechanism of action and identify the specific molecular targets and signaling pathways involved in their biological effects.
-
Perform structure-activity relationship (SAR) studies to design more potent and selective inhibitors.
Conclusion
3-(furan-2-yl)-1H-pyrazole is a versatile heterocyclic compound with a rich chemical landscape and significant therapeutic potential. This technical guide has provided a detailed overview of its molecular structure, a representative synthetic protocol, and a summary of its promising biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and pharmacology, and to stimulate further investigation into this important class of molecules.
References
- 1. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. ajphs.com [ajphs.com]
- 10. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
3-(furan-2-yl)-1H-pyrazole CAS number 32332-98-2
An In-depth Technical Guide to 3-(furan-2-yl)-1H-pyrazole (CAS Number: 32332-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound featuring both a furan and a pyrazole moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives, including roles as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Notably, derivatives of 3-(furan-2-yl)-1H-pyrazole have been investigated for their potent inhibitory effects on α-synuclein aggregation, a key pathological process in Parkinson's disease.[3][4] This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and a summary of its reported biological activities and relevant experimental methodologies.
Chemical and Physical Properties
3-(furan-2-yl)-1H-pyrazole is a solid at room temperature with a molecular weight of 134.14 g/mol .[5][6] Its structure combines the aromatic systems of furan and pyrazole, leading to a planar molecule with potential for various intermolecular interactions, which is crucial for its biological activity.
| Property | Value | Reference(s) |
| CAS Number | 32332-98-2 | [5][6] |
| Molecular Formula | C₇H₆N₂O | [5][6] |
| Molecular Weight | 134.14 g/mol | [5][6] |
| IUPAC Name | 5-(furan-2-yl)-1H-pyrazole | [6] |
| Synonyms | 3-(2-furyl)-1H-pyrazole, 2-(1H-pyrazol-3-yl)furan | [5][6] |
| Melting Point | 102°C to 104°C | [6] |
| Appearance | Solid | |
| Purity | 97% (Typical) | [6] |
Synthesis of 3-(furan-2-yl)-1H-pyrazole
The most common and efficient synthesis of 3-(furan-2-yl)-1H-pyrazole involves a two-step process. The first step is the formation of a β-enaminoketone intermediate from a furan-containing ketone. The second step is the cyclization of this intermediate with hydrazine to form the pyrazole ring.[7]
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process starting from 2-acetylfuran.
Experimental Protocol
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylfuran (1.0 eq).
-
Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heating: Heat the reaction mixture at 80-90°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Remove the excess DMF-DMA and methanol byproduct under reduced pressure. The resulting crude product, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, is often a solid or a viscous oil and can be used in the next step without further purification.
Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole
-
Reagents and Setup: Dissolve the crude enaminone from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-(furan-2-yl)-1H-pyrazole.
Biological Activity and Applications
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[2] The incorporation of a furan ring can modulate the compound's electronic properties and biological activity.
Inhibition of α-Synuclein Aggregation
A key area of investigation for furan-2-yl-1H-pyrazoles is their potential as neuroprotective agents for Parkinson's disease.[3] This activity stems from their ability to inhibit the aggregation of the α-synuclein protein, a process central to the formation of Lewy bodies and the progression of the disease.
| Compound Class | Biological Target | Activity Metric | Result | Reference(s) |
| Furan-2-yl-1H-pyrazoles | α-Synuclein Aggregation | % Inhibition | Comparable to Anle138b | [3] |
| Furan-pyrazole Chalcones | Human Cancer Cell Lines (A549, HepG2, MCF7) | IC₅₀ | Varies by derivative | [8] |
Anticancer Activity
Derivatives of the core 3-(furan-2-yl)-1H-pyrazole structure, particularly chalcone hybrids, have been synthesized and evaluated for their in vitro anticancer properties against a panel of human cancer cell lines.[8]
Mechanism of Action: α-Synuclein Aggregation Inhibition
The process of α-synuclein aggregation is a complex cascade. Small molecule inhibitors like 3-(furan-2-yl)-1H-pyrazole are thought to interfere with this process, potentially by stabilizing the monomeric form of the protein or by blocking the addition of monomers to growing oligomers and fibrils.
References
- 1. orientjchem.org [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of pyrazolylvinyl ketones from furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(furan-2-yl)-1-methyl-1h-pyrazole-4-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
The Biological Significance of Furan-Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction
The fusion of furan and pyrazole rings creates a heterocyclic scaffold with significant therapeutic potential. This privileged structure has garnered considerable attention in medicinal chemistry due to its diverse and potent biological activities. Furan-pyrazole derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Their versatile nature stems from the unique electronic properties and three-dimensional arrangement of the fused ring system, which allows for diverse substitutions and interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of furan-pyrazole scaffolds, intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Furan-pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Key Signaling Pathways
Several studies have highlighted the ability of furan-pyrazole compounds to modulate critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain furan-pyrazole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream activation of AKT and mTOR. This inhibition leads to the induction of apoptosis and suppression of tumor growth. Molecular docking studies suggest that these compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K.[1]
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Furan-pyrazole scaffolds have been shown to inhibit components of this pathway, particularly MEK and ERK kinases. By blocking the phosphorylation and activation of ERK, these compounds can halt the cell cycle and induce apoptosis in cancer cells.[2][3]
EGFR and VEGFR-2 Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis. Several fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[4][5][6] This dual inhibition is a particularly attractive therapeutic strategy, as it can simultaneously target tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. Docking studies have revealed that these compounds typically bind to the ATP-binding site of the kinase domain of both receptors.[7]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of furan-pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9][10][11] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected furan-pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7g | A549 (Lung Carcinoma) | 27.7 µg/ml | [12] |
| 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/ml | [12] |
| 6b | HNO-97 | 10.5 | |
| 6d | HNO-97 | 10 | |
| 7c | A549 (Lung Carcinoma) | 13.86 µg/ml | |
| 7b | A549 (Lung Carcinoma) | 20 µg/ml | |
| 7a | A549 (Lung Carcinoma) | 42.7 µg/ml | |
| Compound 3 | HepG2 | 0.71 | [4] |
| Compound 9 | HepG2 | - | [4] |
| Compound 12 | HepG2 | - | [4] |
| Compound 29 | MCF7 (Breast) | 17.12 | |
| Compound 29 | HepG2 (Liver) | 10.05 | |
| Compound 29 | A549 (Lung) | 29.95 | |
| Compound 29 | Caco2 (Colon) | 25.24 | |
| Compound 43 | MCF7 (Breast) | 0.25 | |
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | |
| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | |
| Compound 27 | MCF7 (Breast) | 16.50 | |
| Compound 31 | A549 (Lung) | 42.79 | |
| Compound 32 | A549 (Lung) | 55.73 | |
| Compound 13 | IGROVI (Ovarian) | 0.04 | [1] |
Antimicrobial Activity
Furan-pyrazole scaffolds also exhibit significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Mechanism of Action
The precise mechanisms of antimicrobial action for many furan-pyrazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the scaffold may facilitate its passage through microbial cell membranes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected furan-pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus strains | 1-8 | [13] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 strain | 1 | [13] |
| Coumarin-substituted and pyran-fused derivatives | S. aureus and P. aeruginosa strains | 1.56–6.25 | [13] |
| Pyrazole-thiazole hybrid | ΔTolC E. coli | - | [13] |
| Pyrazole-fused diterpenoid | S. aureus Newman strain | 0.71 | [13] |
| N-phenylpyrazole-fused fraxinellone | B. subtilis | 4 | [13] |
| Triazine-fused pyrazole derivative 32 | S. epidermidis | 0.97 | [13] |
| Triazine-fused pyrazole derivative 32 | E. cloacae | 0.48 | [13] |
| 2f | S. aureus | 12.5 | [14] |
| 2g | C. albicans | 12.5 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Furan-pyrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of furan-pyrazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, important mediators of inflammation. By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17] This is often achieved by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.
Neuroprotective Effects
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. Emerging evidence suggests that furan-pyrazole scaffolds may offer neuroprotective benefits.
Inhibition of α-Synuclein Aggregation
In Parkinson's disease, the aggregation of the protein α-synuclein is a key pathological event. Certain novel furan-2-yl-1H-pyrazoles have been shown to inhibit the aggregation of α-synuclein in vitro, with efficacy comparable to known inhibitors.[14] This suggests that these compounds could be valuable leads for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of furan-pyrazole scaffolds.
Synthesis of Furan-Pyrazole Scaffolds
A common and versatile method for the synthesis of furan-pyrazole scaffolds involves a multi-step process starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine to form the pyrazole ring.
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation [18][19]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of an appropriate aromatic ketone (e.g., 2-acetylfuran) and a substituted aromatic aldehyde in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the base.
-
Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Pyrazole Ring from Chalcone [18][20][21]
-
Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.
-
Cyclization: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude pyrazole can be purified by recrystallization from an appropriate solvent.
In Vitro Biological Assays
Protocol 3: MTT Assay for Anticancer Activity [4][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan-pyrazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Broth Microdilution Method for MIC Determination [22][23][24][25][26][27]
-
Compound Dilution: Prepare a serial two-fold dilution of the furan-pyrazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-based) [13][28][20][23][25][29]
-
Reaction Setup: In a pre-warmed 96-well plate, add purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP-containing buffer.
-
Compound Addition: Add various concentrations of the furan-pyrazole compounds to the wells. Include a positive control (e.g., colchicine) and a vehicle control.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.
Protocol 6: Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2) [1][5][6][7][8][9][15][27][30][31][32]
-
Reaction Mixture: In a microplate, combine the recombinant kinase (e.g., EGFR or VEGFR-2), a specific substrate peptide, and various concentrations of the furan-pyrazole inhibitor in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 7: Western Blot Analysis for Phosphorylated Proteins (e.g., p-AKT, p-ERK) [2][3][10][11][19][22][33][34][35][36]
-
Cell Lysis: Treat cancer cells with the furan-pyrazole compound for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-AKT, anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.
Protocol 8: Anti-inflammatory Assay (LPS-induced Cytokine Release) [16][17][37][38][39]
-
Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-pyrazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by furan-pyrazole scaffolds and a typical experimental workflow for their evaluation.
Conclusion
Furan-pyrazole scaffolds represent a highly versatile and promising class of heterocyclic compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability to modulate multiple key biological targets, including protein kinases and tubulin, provides a strong rationale for their continued exploration in drug discovery programs. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of furan-pyrazole derivatives.
References
- 1. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT … [ouci.dntb.gov.ua]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maxanim.com [maxanim.com]
- 19. researchgate.net [researchgate.net]
- 20. selectscience.net [selectscience.net]
- 21. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. universalbiologicals.com [universalbiologicals.com]
- 30. benchchem.com [benchchem.com]
- 31. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. ccrod.cancer.gov [ccrod.cancer.gov]
- 37. researchgate.net [researchgate.net]
- 38. bio-protocol.org [bio-protocol.org]
- 39. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
An In-Depth Technical Guide to the Discovery and History of 3-(Furan-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. It details the foundational Knorr pyrazole synthesis as the seminal method for its formation, supported by detailed experimental protocols for the synthesis of its precursors and the core structure itself. This document compiles key physicochemical data and explores the evolution of synthetic methodologies. Furthermore, it delves into the significant role of the 3-(furan-2-yl)-1H-pyrazole scaffold in medicinal chemistry, with a particular focus on its interaction with the 3-Phosphoinositide-dependent protein kinase 1 (PDK1) signaling pathway, a critical regulator of cell growth and survival. The guide includes structured data tables for easy comparison of quantitative information and detailed diagrams to visualize synthetic and signaling pathways, serving as a vital resource for researchers in organic synthesis and drug discovery.
Introduction
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The fusion of a furan ring to the pyrazole core at the 3-position gives rise to 3-(furan-2-yl)-1H-pyrazole, a molecule that combines the electronic properties and reactivity of both heterocyclic systems. This guide traces the origins of this important scaffold, from its conceptual discovery rooted in the classical Knorr pyrazole synthesis to its modern applications in the development of targeted therapeutics.
Discovery and Foundational Synthesis
While a singular, dated discovery of 3-(furan-2-yl)-1H-pyrazole is not prominently documented, its synthesis is a direct application of the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[1] This classical and highly versatile reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]
The logical precursor for the synthesis of 3-(furan-2-yl)-1H-pyrazole via the Knorr method is 1-(furan-2-yl)butane-1,3-dione . The reaction of this furan-containing β-diketone with hydrazine hydrate would directly yield the target molecule.
Caption: General schematic of the Knorr pyrazole synthesis for 3-(furan-2-yl)-1H-pyrazole.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(furan-2-yl)-1H-pyrazole is presented in Table 1. This data is essential for its handling, characterization, and application in further synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Molecular Weight | 134.14 g/mol | PubChem |
| Melting Point | 102-104 °C | ChemicalBook[5] |
| Boiling Point | 154-160 °C at 8 Torr | ChemicalBook[5] |
| pKa | 13.52 ± 0.10 (Predicted) | ChemicalBook[5] |
| LogP | 1.18 (Predicted) | PubChem |
| CAS Number | 32332-98-2 | PubChem |
Table 1: Key Physicochemical Properties of 3-(Furan-2-yl)-1H-pyrazole.[5]
Detailed Experimental Protocols
To provide a practical guide for the synthesis of 3-(furan-2-yl)-1H-pyrazole, this section outlines the experimental procedures for the preparation of the key precursor, 1-(furan-2-yl)butane-1,3-dione, and the subsequent Knorr cyclization.
Synthesis of 1-(Furan-2-yl)butane-1,3-dione (Precursor)
The synthesis of the 1,3-dicarbonyl precursor is typically achieved via a Claisen condensation reaction between a furan-based ester (e.g., methyl furan-2-carboxylate) and a ketone (e.g., acetone) in the presence of a strong base.[6][7]
Caption: Workflow for the Claisen condensation to synthesize the precursor.
Experimental Protocol:
-
Preparation of the Reaction Mixture: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl furan-2-carboxylate (1.0 equivalent) and acetone (1.5 equivalents) in anhydrous THF is added dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-(furan-2-yl)butane-1,3-dione.[8][9]
Knorr Synthesis of 3-(Furan-2-yl)-1H-pyrazole
Experimental Protocol:
-
Reaction Setup: A solution of 1-(furan-2-yl)butane-1,3-dione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate (1.1 to 1.5 equivalents) is added to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to facilitate the reaction.[10]
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC. The reaction is typically complete within a few hours.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 3-(furan-2-yl)-1H-pyrazole as a solid.[10]
Historical Development and Modern Synthetic Approaches
Following the foundational Knorr synthesis, various modifications and alternative routes to furan-substituted pyrazoles have been developed to improve yields, regioselectivity, and substrate scope. These include:
-
Microwave-assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times for the Knorr synthesis.
-
Multi-component Reactions: One-pot procedures involving the in-situ generation of the 1,3-dicarbonyl precursor followed by cyclization with hydrazine have been reported, offering a more streamlined approach.
-
Synthesis from Chalcones: Furan-containing chalcones (α,β-unsaturated ketones) can be converted to pyrazolines, which are then oxidized to the corresponding pyrazoles.[4]
-
[3+2] Cycloaddition Reactions: The reaction of nitrile imines (generated in situ from hydrazonoyl halides) with furan-containing alkynes provides a regioselective route to substituted 3-(furan-2-yl)-1H-pyrazoles.[1]
Applications in Medicinal Chemistry and Drug Development
The 3-(furan-2-yl)-1H-pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][11]
Interaction with the PDK1 Signaling Pathway
A notable example of the therapeutic potential of this scaffold is the activity of its derivatives against 3-Phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway is critical for cell survival, proliferation, and metabolism.
A derivative, 3-Amino-5-(2-furyl)pyrazole , has been identified as a binder of PDK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 313 μM.[12] This finding highlights the potential of the 3-(furan-2-yl)-1H-pyrazole core as a starting point for the design of more potent and selective PDK1 inhibitors.
The PDK1 signaling cascade can be summarized as follows:
-
Activation of PI3K: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Recruitment of PDK1 and AKT: PIP3 acts as a second messenger, recruiting both PDK1 and AKT (also known as Protein Kinase B) to the cell membrane.
-
AKT Activation: At the membrane, PDK1 phosphorylates and activates AKT at threonine 308. Full activation of AKT often requires a second phosphorylation at serine 473 by mTORC2.
-
Downstream Signaling: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting apoptosis), cell growth, and proliferation.
Caption: The PDK1/AKT signaling pathway and the inhibitory action of a 3-(furan-2-yl)-1H-pyrazole derivative.
Conclusion
From its theoretical origins in the landmark Knorr pyrazole synthesis to its contemporary relevance in the quest for novel therapeutics, 3-(furan-2-yl)-1H-pyrazole has established itself as a significant heterocyclic scaffold. This guide has provided a detailed account of its history, synthesis, and physicochemical properties. The elucidation of the interaction between its derivatives and key signaling pathways, such as the PDK1/AKT cascade, underscores the enduring importance of this molecule in modern drug discovery. The experimental protocols and structured data presented herein are intended to serve as a valuable and practical resource for researchers, facilitating further exploration and exploitation of the rich chemical and biological potential of 3-(furan-2-yl)-1H-pyrazole and its analogues.
References
- 1. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. 1-(furan-2-yl)butane-1,3-dione | 25790-35-6 [sigmaaldrich.cn]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
The Fundamental Chemistry of Furan-Containing Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction
Furan-containing pyrazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have positioned them as compounds of significant interest for drug development professionals. This class of heterocyclic compounds marries the distinct chemical properties of both the furan and pyrazole rings. The furan moiety, a five-membered aromatic heterocycle with one oxygen atom, can act as a bioisostere for phenyl rings, potentially improving metabolic stability and pharmacokinetic profiles. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for its presence in numerous approved drugs. The combination of these two rings in a single molecule has led to the discovery of potent agents with anticancer, antifungal, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the core chemistry of furan-containing pyrazoles, focusing on their synthesis, reactivity, and biological applications, with a clear presentation of quantitative data and detailed experimental methodologies.
Synthesis of Furan-Containing Pyrazoles
The construction of the furan-containing pyrazole scaffold can be achieved through several synthetic strategies. The most common approaches involve the reaction of a furan-bearing precursor with a hydrazine derivative to form the pyrazole ring, or the formation of the furan ring onto a pre-existing pyrazole core.
Synthesis via Chalcone Intermediates
A prevalent method for the synthesis of 3-(furan-2-yl)-1,5-diaryl-1H-pyrazoles involves a two-step process starting with the Claisen-Schmidt condensation of a furan-2-carbaldehyde with an acetophenone to form a chalcone intermediate. This intermediate is then cyclized with a hydrazine derivative to yield the desired pyrazole.
Experimental Protocol: Synthesis of (2E)-1-(substituted-phenyl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)
A solution of an appropriately substituted acetophenone (10 mmol) and furan-2-carbaldehyde (12 mmol) in ethanol (50 mL) is cooled to 0-5°C. To this stirred solution, an aqueous solution of sodium hydroxide (40%, 15 mL) is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 4-6 hours, during which a precipitate typically forms. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The resulting solid is filtered, washed with cold water until neutral, and dried. The crude chalcone is then purified by recrystallization from ethanol.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)-1,5-diaryl-4,5-dihydro-1H-pyrazole
To a solution of the furan-containing chalcone (5 mmol) in glacial acetic acid (30 mL), phenylhydrazine (6 mmol) is added. The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid product that separates out is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to afford the pure pyrazoline.
Multi-component Synthesis of Fused Furan-Pyrazoles
Fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which contain a furan-like oxygen heterocycle, can be efficiently synthesized via one-pot multi-component reactions. These reactions offer advantages in terms of atom economy and operational simplicity.
Experimental Protocol: Synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
A mixture of ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (50 mL) is treated with a catalytic amount of a base such as piperidine or triethylamine (0.5 mL). The reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data Summary
The following tables summarize key quantitative data for representative furan-containing pyrazole derivatives, including yields, melting points, and biological activities.
Table 1: Synthesis and Physicochemical Properties of Selected Furan-Containing Pyrazoles
| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) |
| FP-1 | Chalcone Cyclization | 85 | 142-144 |
| FP-2 | Chalcone Cyclization | 78 | 158-160 |
| FP-3 | Multi-component | 92 | 230-232 |
| FP-4 | Multi-component | 88 | 210-212 |
Table 2: Anticancer Activity of Furan-Containing Pyrazoles (IC50 in µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| FP-5 | 42.7 | 35.2 | 51.8 |
| FP-6 | 20.0 | 15.8 | 25.4 |
| FP-7 | 13.9 | 9.7 | 18.1 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Data extracted from various sources for illustrative purposes.
Table 3: Antimicrobial Activity of Furan-Containing Pyrazoles (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| FP-8 | 256 | 512 | >1024 |
| FP-9 | 128 | 256 | 512 |
| FP-10 | 64 | 128 | 256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data extracted from various sources for illustrative purposes.
Spectroscopic Characterization
The structural elucidation of furan-containing pyrazoles relies on standard spectroscopic techniques.
-
¹H NMR: The proton spectra typically show characteristic signals for the furan and pyrazole rings. The furan protons usually appear as multiplets in the range of δ 6.0-7.5 ppm. The pyrazole ring protons' chemical shifts vary depending on the substitution pattern.
-
¹³C NMR: The carbon spectra will show signals corresponding to the carbons of both heterocyclic rings. The furan carbons typically resonate in the range of δ 105-150 ppm, while the pyrazole carbons appear in a similar region.
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound, and the fragmentation pattern can offer clues about the structure.
Biological Activity and Signaling Pathways
Furan-containing pyrazoles have been shown to interact with various biological targets, leading to their observed therapeutic effects. One notable example is their activity as inhibitors of the Akt kinase signaling pathway, which is a critical pathway in cancer cell proliferation and survival.
Akt Signaling Pathway Inhibition
The Akt (also known as Protein Kinase B) signaling pathway is a central node in cell signaling that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Furan-containing pyrazoles have been designed as inhibitors of Akt kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Comprehensive Analysis of the Physicochemical Properties of 3-(furan-2-yl)-1H-pyrazole in the Solid State
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the known physical properties of the solid-state 3-(furan-2-yl)-1H-pyrazole. This compound, a heterocyclic molecule incorporating both furan and pyrazole moieties, is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential for crystal engineering. This document synthesizes available data on its structural and physicochemical characteristics, offering a valuable resource for researchers engaged in its study and application.
Introduction
3-(furan-2-yl)-1H-pyrazole is a bifunctional heterocyclic compound with a molecular structure that offers multiple sites for hydrogen bonding and other non-covalent interactions. These interactions are crucial in determining its solid-state packing, which in turn influences its physical properties such as melting point, solubility, and stability. Understanding these properties is paramount for its development in pharmaceutical and material science applications.
Physicochemical Properties
A comprehensive search of available literature and chemical databases has yielded key physical data for 3-(furan-2-yl)-1H-pyrazole in its solid form. This information is summarized below.
Tabulated Physical Data
| Property | Value | Experimental Conditions | Reference |
| Melting Point | 108-110 °C | Standard atmospheric pressure | |
| Boiling Point | 323.7±22.0 °C | Predicted at 760 mmHg | |
| Density | 1.33±0.1 g/cm³ | Predicted | |
| pKa | 11.02±0.50 | Predicted | |
| LogP | 1.46 | Not specified | |
| Molecular Weight | 134.14 g/mol | - | |
| Molecular Formula | C₇H₆N₂O | - |
Note: Some of the data presented are predicted values from computational models and should be confirmed with experimental data.
Experimental Protocols
The determination of the physical properties of a solid compound like 3-(furan-2-yl)-1H-pyrazole involves several standard analytical techniques. The general methodologies for the key experiments are outlined below.
Melting Point Determination
The melting point is a critical indicator of purity and is determined using a melting point apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid sample.
Protocol:
-
A small amount of the crystalline 3-(furan-2-yl)-1H-pyrazole is placed in a capillary tube.
-
The tube is inserted into a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
General Workflow for X-ray Crystallography:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
High-quality single crystals of 3-(furan-2-yl)-1H-pyrazole are grown, typically by slow evaporation of a saturated solution.
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to obtain the precise atomic coordinates.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule. The solid-state NMR could provide insights into the molecular packing and polymorphism.
-
FT-IR Spectroscopy: Identifies the functional groups present in the molecule by observing the absorption of infrared radiation. In the solid state, shifts in vibrational frequencies can indicate intermolecular interactions like hydrogen bonding.
-
Mass Spectrometry: Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.
Potential Applications in Drug Development
The pyrazole and furan rings are well-known pharmacophores present in numerous bioactive compounds. The combination of these two heterocycles in 3-(furan-2-yl)-1H-pyrazole makes it an attractive scaffold for the design of new therapeutic agents. Its physical properties, particularly solubility and crystal packing, are critical parameters that influence its bioavailability and formulation development.
Logical Relationship in Drug Development:
Caption: Influence of solid-state properties on drug efficacy.
Conclusion
This technical guide has summarized the currently available data on the physical properties of solid 3-(furan-2-yl)-1H-pyrazole. While some fundamental data like melting point are experimentally determined, other properties are based on predictive models and await experimental verification. A thorough characterization of its solid-state properties, including polymorphism and solubility in various solvents, is essential for its advancement in pharmaceutical and material science applications. Further research, particularly single-crystal X-ray diffraction studies, would provide invaluable insights into its molecular conformation and intermolecular interactions, paving the way for its rational design and utilization in various scientific fields.
Unlocking Therapeutic Potential: A Technical Guide to 3-(Furan-2-yl)-1H-pyrazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of furan and pyrazole rings in the 3-(furan-2-yl)-1H-pyrazole scaffold presents a unique and privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the potential therapeutic targets of this heterocyclic core, moving from the foundational chemistry to specific, validated biological activities and the experimental methodologies required for their investigation. We will dissect the causality behind experimental choices and provide a framework for advancing drug discovery programs based on this promising scaffold. The narrative is grounded in authoritative references, detailed protocols, and visual workflows to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Fusion of Furan and Pyrazole
The pyrazole nucleus is a cornerstone of many pharmacologically active compounds, lauded for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan moiety is a prevalent feature in numerous natural products and synthetic drugs. The hybridization of these two pharmacophores in 3-(furan-2-yl)-1H-pyrazole creates a molecule with a distinct electronic and steric profile, offering a versatile platform for the development of targeted therapies. While the core 3-(furan-2-yl)-1H-pyrazole molecule serves as a foundational building block, it is through strategic derivatization that its therapeutic potential is truly unlocked. This guide will focus on the key therapeutic targets that have been identified for derivatives of this scaffold and the scientific rationale for their investigation.
Key Therapeutic Areas and Molecular Targets
Derivatives of the 3-(furan-2-yl)-1H-pyrazole scaffold have demonstrated significant activity across several key therapeutic areas. This section will delve into the specific molecular targets and the evidence supporting their interaction with this chemical class.
Oncology: A Multi-pronged Attack on Cancer
The most extensively studied application of 3-(furan-2-yl)-1H-pyrazole derivatives is in oncology. These compounds have been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic properties against a range of human cancer cell lines, including breast (MCF7), liver (HepG2), and lung (A549) cancers.[3][4][5][6][7] The anticancer activity appears to be mediated through the modulation of several key cellular targets.
Expertise & Experience: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[5] The disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, often acting at the colchicine binding site.[8] One study identified a pyrazole derivative that inhibited tubulin polymerization with an IC₅₀ of 7.30 μM.[8]
Logical Relationship: Tubulin Inhibition to Apoptosis
Caption: Inhibition of tubulin polymerization by 3-(furan-2-yl)-1H-pyrazole derivatives.
Expertise & Experience: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] CDK2, in particular, is essential for the G1/S phase transition.[10] Pyrazole derivatives have emerged as a promising class of CDK2 inhibitors.[9][11][12][13][14] Studies have reported novel pyrazole derivatives with potent CDK2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[12][13][14] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2.[12]
Experimental Workflow: Screening for CDK2 Inhibitors
Caption: Workflow for identifying and validating CDK2 inhibitors.
Neurodegenerative Disorders: Combating Protein Aggregation
Expertise & Experience: The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[15] Inhibiting this aggregation process is a promising therapeutic strategy. A series of novel 3-(furan-2-yl)-1H-pyrazoles has been shown to inhibit α-synuclein aggregation in vitro, with an efficacy comparable to the well-characterized inhibitor, anle138b.[2][16][17][18][19] This suggests that the furan-pyrazole scaffold could be a valuable starting point for the development of disease-modifying therapies for these devastating neurodegenerative conditions.
Infectious Diseases: A New Frontier for Antimicrobials
Expertise & Experience: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase is an essential bacterial enzyme that is a validated target for antibiotics.[20][21][22][23][24] A study on benzofuran-pyrazole hybrids, which share structural similarities with 3-(furan-2-yl)-1H-pyrazole derivatives, identified a compound that potently inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, an activity level comparable to the established antibiotic ciprofloxacin.[25][26] This finding opens up a new avenue for the exploration of furan-pyrazole derivatives as antibacterial agents.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the activity of 3-(furan-2-yl)-1H-pyrazole derivatives against the identified targets.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL porcine brain tubulin) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Add GTP to a final concentration of 1 mM and a fluorescent reporter dye (e.g., DAPI at 6.3 μM).
-
Prepare a stock solution of the test compound (and positive/negative controls) in DMSO.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound to the desired final concentration (typically in a dose-response manner). Include wells for a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a negative control (DMSO vehicle).
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each condition.
-
Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.
-
CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Luminescence Assay)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[10]
Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).
-
Prepare solutions of CDK2/Cyclin A2 enzyme, the substrate (e.g., Histone H1), and ATP.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase reaction buffer, CDK2/Cyclin A2 enzyme, and substrate.
-
Add the test compound at various concentrations. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
α-Synuclein Aggregation Assay (Thioflavin T-Based)
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay monitors the kinetics of α-synuclein aggregation by measuring the increase in ThT fluorescence over time.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of Thioflavin T.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the α-synuclein solution, ThT, and the test compound at various concentrations.
-
Include controls with α-synuclein alone (positive control for aggregation) and buffer alone (blank).
-
Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time to obtain aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of aggregation for each compound concentration.
-
Determine the IC₅₀ value for the inhibition of aggregation.
-
Structure-Activity Relationship (SAR) and Future Directions
The available data indicates that the biological activity of the 3-(furan-2-yl)-1H-pyrazole scaffold is highly dependent on the nature and position of its substituents. For instance, in the context of anticancer activity, the introduction of a chalcone moiety has been shown to be particularly effective.[3][7][27] Further SAR studies are crucial to optimize the potency and selectivity of these compounds for their respective targets.
Future research should focus on:
-
Synthesizing and screening a broader range of derivatives to establish a more comprehensive SAR.
-
Conducting co-crystallization studies of active compounds with their target proteins to elucidate the precise binding modes.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds in relevant animal models.
-
Exploring the potential of this scaffold in other therapeutic areas , guided by its known biological activities.
Conclusion
The 3-(furan-2-yl)-1H-pyrazole scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of important molecular targets in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the current state of knowledge, along with the necessary experimental framework to further explore and exploit the therapeutic potential of this exciting class of compounds. Through a systematic and mechanistically driven approach, researchers can leverage the unique chemical properties of the furan-pyrazole hybrid to design and develop the next generation of targeted medicines.
References
- 1. promega.com [promega.com]
- 2. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 4. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]
- 10. promega.com [promega.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 16. innoprot.com [innoprot.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 21. inspiralis.com [inspiralis.com]
- 22. topogen.com [topogen.com]
- 23. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(Furan-2-yl)-1H-pyrazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(furan-2-yl)-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Molecular Structure
3-(Furan-2-yl)-1H-pyrazole consists of a pyrazole ring substituted with a furan ring at the 3-position. The presence of these two aromatic heterocyclic moieties imparts unique electronic and structural features to the molecule.
Chemical Structure:
-
Molecular Formula: C₇H₆N₂O[1]
-
Molecular Weight: 134.14 g/mol [1]
-
IUPAC Name: 3-(furan-2-yl)-1H-pyrazole[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 3-(furan-2-yl)-1H-pyrazole, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. The data presented below are predicted values based on the analysis of furan, pyrazole, and related substituted derivatives.[2][3][4][5][6][7]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the furan and pyrazole rings. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the respective rings and the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 (Pyrazole) | ~ 6.5 - 6.8 | d (doublet) | J(H4,H5) = ~2-3 |
| H5 (Pyrazole) | ~ 7.6 - 7.9 | d (doublet) | J(H5,H4) = ~2-3 |
| H3' (Furan) | ~ 6.7 - 7.0 | d (doublet) | J(H3',H4') = ~3-4 |
| H4' (Furan) | ~ 6.4 - 6.6 | dd (doublet of doublets) | J(H4',H3') = ~3-4, J(H4',H5') = ~1-2 |
| H5' (Furan) | ~ 7.5 - 7.8 | d (doublet) | J(H5',H4') = ~1-2 |
| NH (Pyrazole) | ~ 12.0 - 13.0 | br s (broad singlet) | - |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Pyrazole) | ~ 148 - 152 |
| C4 (Pyrazole) | ~ 105 - 108 |
| C5 (Pyrazole) | ~ 130 - 133 |
| C2' (Furan) | ~ 145 - 148 |
| C3' (Furan) | ~ 110 - 113 |
| C4' (Furan) | ~ 112 - 115 |
| C5' (Furan) | ~ 142 - 145 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:[2][8]
-
Sample Preparation: Dissolve 5-10 mg of the 3-(furan-2-yl)-1H-pyrazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with the analyte peaks.[2]
-
Instrument Setup: The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[9][10] Before data acquisition, the instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
IR Spectroscopic Data
The IR spectrum of 3-(furan-2-yl)-1H-pyrazole is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H stretch (pyrazole) | Medium, Broad |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 1580 - 1620 | C=N stretch (pyrazole) | Medium |
| 1450 - 1550 | C=C stretch (aromatic rings) | Strong |
| 1000 - 1300 | C-O-C stretch (furan) | Strong |
| 700 - 900 | C-H out-of-plane bending | Strong |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.[12][13]
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]
-
Pellet Formation: Place the powdered mixture into a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent KBr pellet.[12]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[15][16]
MS Spectroscopic Data
The mass spectrum of 3-(furan-2-yl)-1H-pyrazole will show the molecular ion peak and several fragment ions.
| m/z | Proposed Fragment | Notes |
| 134 | [M]⁺ | Molecular ion peak |
| 105 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |
| 94 | [M - CO - H]⁺ | Loss of a hydrogen radical and carbon monoxide from the furan ring |
| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyrazole ring after fragmentation |
| 67 | [C₄H₃O]⁺ | Furan ring fragment |
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using electron ionization (EI) is as follows:[16][17]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[16][17]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[16][17]
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral fragments.[16]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[17]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[17]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-(furan-2-yl)-1H-pyrazole.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 5. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 6. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. amherst.edu [amherst.edu]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Tautomeric Forms of 3-(Furan-2-yl)-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2][3] A critical and often overlooked aspect of pyrazole chemistry is their existence in multiple tautomeric forms, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions.[1][3] This guide provides a detailed examination of the tautomerism of 3-(furan-2-yl)-1H-pyrazole, a key intermediate in the synthesis of various bioactive molecules. We will explore the structural possibilities, the factors governing the tautomeric equilibrium, and the experimental and computational methodologies used for their characterization.
Introduction to Pyrazole Tautomerism
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can exhibit annular prototropic tautomerism.[3] This involves the migration of a proton between the two nitrogen atoms, leading to two distinct tautomeric forms. For a pyrazole substituted at the 3- and 5-positions, this equilibrium is between the 1,3- and 1,5-isomers. In the case of 3-(furan-2-yl)-1H-pyrazole, the two possible tautomers are 3-(furan-2-yl)-1H-pyrazole and 5-(furan-2-yl)-1H-pyrazole.
The position of this equilibrium is highly sensitive to a variety of factors, including:
-
Electronic effects of substituents: Electron-donating groups and electron-withdrawing groups on the pyrazole ring can stabilize or destabilize one tautomer over the other.[1][4]
-
Solvent polarity: The polarity of the solvent can influence the tautomeric equilibrium by differential solvation of the tautomers.[1]
-
Temperature: Changes in temperature can shift the equilibrium.[5]
-
Physical state: The dominant tautomer in the solid state, often influenced by crystal packing forces, may differ from that in solution.[5][6]
Understanding and controlling this tautomerism is crucial for consistent synthesis, purification, and biological testing of pyrazole-based compounds.
Tautomeric Forms of 3-(Furan-2-yl)-1H-pyrazole
The two principal tautomeric forms of 3-(furan-2-yl)-1H-pyrazole are depicted below. The equilibrium between these forms is a dynamic process.
Experimental Characterization of Tautomers
A combination of spectroscopic and computational methods is typically employed to characterize the tautomeric forms of pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[5] Key experiments include:
-
¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the position of the N-H proton.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, differ significantly between the two tautomers.
-
¹⁵N NMR: This is a highly sensitive method for directly observing the nitrogen environments and determining the tautomeric ratio.[4]
-
Variable Temperature (VT) NMR: By lowering the temperature, the rate of proton exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer.[5]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the dominant tautomer in the solid state.[7][8] This technique can reveal intermolecular interactions, such as hydrogen bonding, that may stabilize a particular tautomeric form in the crystal lattice.[6]
Computational Chemistry
Density Functional Theory (DFT) and ab initio calculations are used to predict the relative stabilities of the tautomers in the gas phase and in different solvents (using continuum solvation models).[1][9] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of the tautomeric forms of 3-(furan-2-yl)-1H-pyrazole.
Data Presentation
The following tables summarize hypothetical quantitative data that would be obtained from the experimental and computational studies outlined above.
Table 1: NMR Spectroscopic Data (Hypothetical)
| Nucleus | Tautomer | Chemical Shift (ppm) in DMSO-d₆ |
| ¹H | 3-(furan-2-yl)-1H | ~12.5 (NH), ~7.8 (H5), ~6.8 (furan), ~6.5 (furan), ~6.2 (H4) |
| 5-(furan-2-yl)-1H | ~12.8 (NH), ~7.5 (H3), ~7.0 (furan), ~6.6 (furan), ~6.4 (H4) | |
| ¹³C | 3-(furan-2-yl)-1H | ~145 (C3), ~140 (C5), ~105 (C4) |
| 5-(furan-2-yl)-1H | ~142 (C5), ~138 (C3), ~108 (C4) | |
| ¹⁵N | 3-(furan-2-yl)-1H | ~-170 (N1), ~-90 (N2) |
| 5-(furan-2-yl)-1H | ~-175 (N1), ~-85 (N2) |
Table 2: Tautomer Population Analysis (Hypothetical)
| Method | Solvent | Temperature (°C) | % 3-(furan-2-yl)-1H | % 5-(furan-2-yl)-1H |
| ¹H NMR | CDCl₃ | 25 | 65 | 35 |
| ¹H NMR | DMSO-d₆ | 25 | 75 | 25 |
| ¹H NMR | DMSO-d₆ | -40 | 78 | 22 |
| DFT (PCM) | Acetonitrile | N/A | 70 | 30 |
Table 3: Crystallographic Data (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dominant Tautomer | 3-(furan-2-yl)-1H-pyrazole |
| Key H-bond | N-H···N (intermolecular) |
Detailed Experimental Protocols
Synthesis of 3-(Furan-2-yl)-1H-pyrazole
A common route to 3-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.
-
Reaction: 1-(Furan-2-yl)-3-(dimethylamino)prop-2-en-1-one (0.1 mol) is dissolved in ethanol (200 mL). Hydrazine hydrate (0.11 mol) is added dropwise at room temperature.
-
Workup: The reaction mixture is refluxed for 4 hours. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
NMR Spectroscopy for Tautomer Analysis
-
Sample Preparation: 5-10 mg of purified 3-(furan-2-yl)-1H-pyrazole is dissolved in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR: Standard 1D ¹H and ¹³C{¹H} spectra are acquired at room temperature (298 K).
-
¹⁵N NMR: A ¹H-¹⁵N HSQC or HMBC experiment is performed to determine the chemical shifts of the nitrogen atoms.
-
Variable Temperature (VT) NMR: ¹H NMR spectra are acquired at a range of temperatures (e.g., from 298 K down to 233 K in 10 K increments) to observe changes in chemical shifts and potentially resolve separate signals for the tautomers. The equilibrium constant at each temperature can be determined by integration of the respective signals.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane/methanol).
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms, including the one on the pyrazole nitrogen, are located from the difference Fourier map to definitively identify the tautomer present in the crystal.
Conclusion
The tautomerism of 3-(furan-2-yl)-1H-pyrazole is a critical aspect of its chemistry that has significant implications for its use in research and drug development. A thorough characterization of the tautomeric forms using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is essential for understanding its properties and reactivity. The methodologies and data presented in this guide provide a framework for researchers to approach the study of this and related pyrazole systems, ultimately enabling more controlled and reproducible outcomes in their scientific endeavors.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Two tautomers in the same crystal: 3-(4-fluoro-phen-yl)-1H-pyrazole and 5-(4-fluoro-phen-yl)-1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purkh.com [purkh.com]
Theoretical and Computational Modeling of 3-(furan-2-yl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. This molecule, featuring a furan ring linked to a pyrazole scaffold, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these moieties. This document details the standard computational protocols based on Density Functional Theory (DFT), outlines the key data generated from such studies, and provides a framework for the experimental synthesis and characterization of the title compound. The guide is intended to serve as a practical resource for researchers engaged in the rational design and development of novel therapeutic agents and functional materials based on the furan-pyrazole core.
Introduction
The conjunction of furan and pyrazole rings in a single molecular entity, 3-(furan-2-yl)-1H-pyrazole, creates a versatile scaffold with a rich electronic landscape and multiple points for functionalization. Pyrazole derivatives are well-established pharmacophores known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is also a common fragment in bioactive molecules and can modulate the physicochemical properties of a compound.
Theoretical and computational modeling provides invaluable insights into the structural, electronic, and reactive properties of molecules like 3-(furan-2-yl)-1H-pyrazole, complementing experimental studies. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict molecular geometries, vibrational spectra, electronic state energies, and other key parameters that are crucial for understanding molecular behavior and for guiding the design of new derivatives with enhanced properties.[3]
This guide will detail the standard procedures for the computational analysis of 3-(furan-2-yl)-1H-pyrazole, present the expected data in a structured format, and describe the relevant experimental protocols for its synthesis and characterization.
Synthesis and Experimental Characterization
The synthesis of 3-(furan-2-yl)-1H-pyrazole can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.
General Synthesis Protocol
A plausible synthetic route to 3-(furan-2-yl)-1H-pyrazole involves the reaction of a chalcone precursor, (E)-1-(furan-2-yl)-3-(dimethylamino)prop-2-en-1-one, with hydrazine hydrate.
Experimental Protocol:
-
Synthesis of the Chalcone Precursor: The starting chalcone, (E)-1-(furan-2-yl)-3-(dimethylamino)prop-2-en-1-one, can be prepared by reacting 2-acetylfuran with dimethylformamide dimethyl acetal (DMF-DMA). The mixture is typically heated, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Cyclization Reaction: The purified chalcone is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate is then added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The formation of the pyrazole ring occurs through a cyclization-condensation mechanism.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-(furan-2-yl)-1H-pyrazole.
Spectroscopic Characterization
The structure of the synthesized 3-(furan-2-yl)-1H-pyrazole is confirmed using standard spectroscopic techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-(furan-2-yl)-1H-pyrazole, characteristic signals are expected for the protons on the pyrazole and furan rings, as well as the N-H proton of the pyrazole.
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct resonances are expected for the carbon atoms of the furan and pyrazole rings.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 3-(furan-2-yl)-1H-pyrazole would include N-H stretching vibrations from the pyrazole ring, C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-O-C stretching from the furan ring.[4]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the molecular weight of 3-(furan-2-yl)-1H-pyrazole (C₇H₆N₂O, MW: 134.14 g/mol ).[5]
-
Computational Modeling: A DFT Approach
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. A comprehensive theoretical study of 3-(furan-2-yl)-1H-pyrazole would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.
Computational Protocol
The following protocol, based on the well-established B3LYP functional and a Pople-style basis set, is a standard approach for the computational study of this class of heterocyclic compounds.[3]
-
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Initial Structure: An initial 3D structure of 3-(furan-2-yl)-1H-pyrazole is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G(d) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)).[3] This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data.
-
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[3]
-
Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed by calculating the Mulliken charges on each atom.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and to identify the electrophilic and nucleophilic sites of the molecule.
-
Presentation of Quantitative Data
The data obtained from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters (B3LYP/6-31G(d))
| Parameter | Atom(s) | Value (Å or °) |
| Bond Lengths (Å) | ||
| C1-C2 | Calculated Value | |
| C2-N1 | Calculated Value | |
| N1-N2 | Calculated Value | |
| ... | ... | |
| Bond Angles (°) ** | ||
| C1-C2-N1 | Calculated Value | |
| C2-N1-N2 | Calculated Value | |
| ... | ... | |
| Dihedral Angles (°) ** | ||
| C1-C2-N1-N2 | Calculated Value | |
| ... | ... |
This table would contain the key bond lengths, bond angles, and dihedral angles that define the 3D structure of the molecule.
Table 2: Calculated Vibrational Frequencies (B3LYP/6-31G(d))
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| Calculated Value | Calculated Value | N-H stretch |
| Calculated Value | Calculated Value | C-H stretch (aromatic) |
| Calculated Value | Calculated Value | C=N stretch |
| Calculated Value | Calculated Value | C=C stretch |
| Calculated Value | Calculated Value | C-O-C stretch |
| ... | ... | ... |
This table presents the predicted vibrational frequencies and their corresponding assignments, which can be directly compared to an experimental IR spectrum.
Table 3: Frontier Molecular Orbital Properties (B3LYP/6-31G(d))
| Parameter | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
This table summarizes the energies of the frontier molecular orbitals and the energy gap, which are crucial for understanding the molecule's electronic behavior and reactivity.
Table 4: Mulliken Atomic Charges (B3LYP/6-31G(d))
| Atom | Atomic Charge (e) |
| N1 (pyrazole) | Calculated Value |
| N2 (pyrazole) | Calculated Value |
| O (furan) | Calculated Value |
| C1 (pyrazole) | Calculated Value |
| ... | ... |
This table provides the calculated partial charges on each atom, offering insights into the charge distribution and potential sites for electrostatic interactions.
Visualizations
Visual representations are essential for understanding complex relationships and workflows. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(furan-2-yl)-1H-pyrazole from Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles and their derivatives are a significant class of five-membered nitrogen-containing heterocyclic compounds that are rare in nature but feature prominently in medicinal chemistry.[1] These structures are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, antidepressant, and anticancer properties.[1][2] One of the most robust and widely used methods for synthesizing the pyrazole core is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives.[1][2][3]
This document provides a detailed protocol for the synthesis of 3-(furan-2-yl)-1H-pyrazole derivatives, starting from furan-2-yl containing chalcones. The procedure involves a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with hydrazine hydrate to yield the target pyrazole.
General Reaction Scheme
The synthesis proceeds in two primary stages. First, a substituted acetophenone is condensed with furan-2-carbaldehyde under basic conditions to yield a furan-2-yl chalcone. Second, this chalcone intermediate is reacted with hydrazine hydrate, typically in a refluxing solvent, to form the 3-(furan-2-yl)-1H-pyrazole through a cyclocondensation reaction.
Caption: General two-step synthesis of 3-(furan-2-yl)-1H-pyrazoles.
Application Data: Reaction Conditions
The synthesis of pyrazoles from chalcones can be achieved under various conditions. The choice of solvent, catalyst, and reaction time can influence the yield of the final product. The following table summarizes conditions reported in the literature for analogous syntheses.
| Chalcone Precursor | Reagent | Solvent / Catalyst | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Substituted Chalcone | Hydrazine Hydrate | Formic/Acetic/Propionic Acid | 8 | Reflux | N/A | [2] |
| Chalcone Derivative | Hydrazine Hydrate | Ethanol / NaOH (0.4%) | 4 | Reflux | N/A | [4] |
| 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 6 | 80 | 73.07 | [1] |
| 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Acetyl Hydrazine | Ethanol / Glacial Acetic Acid | 6 | 80 | 63.93 | [1] |
| Substituted Chalcone | Hydrazine Hydrate | Ethanol / Glacial Acetic Acid | N/A | Reflux | Good | [5] |
| 1-(benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one | Hydrazine Hydrate (99%) | Ethanol / Glacial Acetic Acid | 5 | Reflux | N/A | [6] |
| Adamantyl Chalcone | Phenylhydrazine HCl | Acetic Acid / H₂O | 48 | 80 | 70-90 | [7] |
Experimental Protocols
The following are generalized protocols based on common laboratory procedures for the synthesis of 3-(furan-2-yl)-1H-pyrazoles from chalcones.[4][5][8]
Protocol 1: Synthesis of (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one (Furan-Chalcone)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Furan-2-carbaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol in a flask.
-
Add an equimolar amount of furan-2-carbaldehyde (1.0 eq) to the solution.
-
While stirring at room temperature, slowly add the aqueous sodium hydroxide solution dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate (typically pale yellow crystals).[4] Stirring is often continued overnight to ensure completion.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product fully.
-
Collect the solid chalcone crystals by suction filtration.
-
Wash the crystals thoroughly with cold water and then with a small amount of cold ethanol to neutralize and remove impurities.[4]
-
Dry the purified chalcone product. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Characterize the product using appropriate spectroscopic methods (¹H NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of 3-(Furan-2-yl)-5-(Aryl)-1H-pyrazole
This protocol describes the cyclization of the furan-chalcone with hydrazine hydrate to form the pyrazole ring.[2][5]
Materials:
-
(E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone from Protocol 1) (1.0 eq)
-
Hydrazine Hydrate (NH₂NH₂·H₂O, 80-100%) (1.0 - 1.2 eq)
-
Solvent (e.g., Absolute Ethanol or Glacial Acetic Acid)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
Deionized Water
Procedure:
-
Place the synthesized chalcone (1.0 eq) in a round-bottom flask.
-
Add the solvent of choice (e.g., 25 mL of ethanol or acetic acid per 0.01 mol of chalcone).
-
Add hydrazine hydrate (1.0 - 1.2 eq) to the mixture. If using a catalyst like glacial acetic acid with ethanol, it should be added at this stage.[5]
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.[2][4] The reaction is typically refluxed for 4 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 50 mL).[1][2] A solid precipitate of the pyrazole product should form.
-
Collect the precipitate by filtration.
-
Wash the solid product with ample cold water and dry it.
-
Purify the crude pyrazole by recrystallization from a suitable solvent (e.g., ethanol).[2]
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of 3-(furan-2-yl)-1H-pyrazole.
Caption: Step-by-step workflow for pyrazole synthesis.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-(Furan-2-yl)-1H-pyrazoles via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of 3-(furan-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core synthetic strategy employed is the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the construction of five-membered heterocyclic rings. Specifically, this protocol focuses on the reaction of in situ generated nitrile imines with a furan-containing chalcone, 4-(furan-2-yl)but-3-en-2-one, to yield furan-tethered 2-pyrazolines. These pyrazolines can be subsequently aromatized to the corresponding pyrazoles if desired. The methodologies outlined herein are designed to be reproducible and scalable for applications in research and development.
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition mechanism. A nitrile imine, a transient 1,3-dipole, is generated in situ from a suitable precursor, typically an aldehyde hydrazone, through oxidation. This reactive intermediate is then trapped by a dipolarophile, in this case, 4-(furan-2-yl)but-3-en-2-one. The concerted cycloaddition reaction leads to the formation of a 4,5-dihydro-1H-pyrazole (pyrazoline) ring, with the furan moiety at the 4-position. The regioselectivity of the reaction is a key consideration, and under the conditions described, the reaction typically proceeds with high regioselectivity.
Experimental Protocols
General Procedure for the Synthesis of 1-(3-Aryl-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone Derivatives
This protocol is adapted from the synthesis of furan-tethered 2-pyrazolines.
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
-
4-(Furan-2-yl)but-3-en-2-one (1.0 mmol)
-
Chloramine-T (1.1 mmol)
-
Sodium acetate (optional, as a buffer)
-
Dichloromethane (20 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Synthesis of Aldehyde Phenylhydrazone (Precursor):
-
In a round-bottom flask, dissolve the substituted aldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone product often precipitates. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
-
-
1,3-Dipolar Cycloaddition:
-
In a separate flask, dissolve the crude aldehyde phenylhydrazone (1.0 mmol) and 4-(furan-2-yl)but-3-en-2-one (1.0 mmol) in dichloromethane (20 mL).
-
Add Chloramine-T (1.1 mmol) to the mixture in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary depending on the substrate (typically 2-6 hours).
-
After the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(3-aryl-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone.
-
Data Presentation
Table 1: Yields of Synthesized 1-(3-Aryl-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone Derivatives
| Compound | Ar | Yield (%) |
| 5a | C₆H₅ | 85 |
| 5b | 4-CH₃-C₆H₄ | 88 |
| 5c | 4-OCH₃-C₆H₄ | 90 |
| 5d | 4-Cl-C₆H₄ | 92 |
| 5e | 4-NO₂-C₆H₄ | 82 |
| 5f | 2,4-diCl-C₆H₃ | 95 |
Yields are based on the starting aldehyde.
Table 2: Characterization Data for a Representative Compound: 1-(3-(4-Chlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (5d)
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 2.45 (s, 3H, -COCH₃), 3.85 (dd, J = 7.2, 18.0 Hz, 1H, H-4), 4.60 (dd, J = 12.4, 18.0 Hz, 1H, H-5a), 5.30 (dd, J = 7.2, 12.4 Hz, 1H, H-5b), 6.10 (d, J = 3.2 Hz, 1H, furan H-3), 6.30 (dd, J = 1.6, 3.2 Hz, 1H, furan H-4), 7.10-7.40 (m, 10H, Ar-H & furan H-5). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 27.5 (-COCH₃), 45.8 (C-4), 62.1 (C-5), 108.2, 110.5, 113.8, 121.5, 126.8, 128.9, 129.3, 133.5, 134.2, 142.1, 144.5, 151.8, 196.5 (C=O). |
| Mass Spectrum (m/z) | 392 (M⁺), 394 (M⁺+2) |
| IR (KBr, cm⁻¹) | 1665 (C=O), 1595 (C=N), 1500 (C=C) |
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the 1,3-dipolar cycloaddition.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Application Note: Protocol for Claisen-Schmidt Condensation of Acetylpyrazole
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for carbon-carbon bond formation. This reaction is a type of crossed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde, catalyzed by a base or acid, to form an α,β-unsaturated ketone.[1][2] When both reactants are aromatic, the resulting products are known as chalcones.[2] Chalcones incorporating a pyrazole moiety are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3]
This application note provides a detailed protocol for the base-catalyzed Claisen-Schmidt condensation of an acetylpyrazole with an aromatic aldehyde to synthesize pyrazole-based chalcones. Pyrazole and its derivatives are important five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous FDA-approved drugs.[4] The described methodology is operationally simple, generally inexpensive, and can be adapted for a variety of substituted acetylpyrazoles and aromatic aldehydes.[1]
Principle of the Method
The reaction proceeds via a base-mediated mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the acetylpyrazole, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde in an aldol addition step. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[1][5]
Quantitative Data Summary
The following tables provide a summary of reagents and typical reaction parameters compiled from analogous syntheses.[1][4] Actual amounts should be calculated based on the specific molecular weights of the chosen reactants.
Table 1: Reagent Properties and Molar Quantities (Example Reaction)
| Reagent | Role | Formula Example | MW ( g/mol ) | Molar Eq. | Amount (1 mmol scale) |
| Substituted Acetylpyrazole | Ketone (Nucleophile) | 1-Phenyl-3-acetylpyrazole | 186.20 | 1.0 | 186.2 mg |
| Aromatic Aldehyde | Electrophile | Benzaldehyde | 106.12 | 1.0 | 106.1 mg (102 µL) |
| Potassium Hydroxide (KOH) | Catalyst | KOH | 56.11 | 24.0 | 1.35 g (in 2.4 mL 10M soln) |
| Ethanol (EtOH) | Solvent | C₂H₅OH | 46.07 | - | 5.0 mL |
| Acetic Acid | Neutralizing Agent | CH₃COOH | 60.05 | 30.0 | 1.70 mL |
Table 2: Reaction Conditions and Product Characteristics
| Parameter | Value / Description | Reference |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 - 30 hours (monitored by TLC) | [1] |
| Solvent | Ethanol (EtOH) or PEG-400 | [1][4] |
| Catalyst | Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | [1][4] |
| Work-up | Neutralization with Acetic Acid, followed by filtration or extraction | [1] |
| Purification | Recrystallization or Column Chromatography | [1] |
| Typical Yields | 41% - 96% | [1] |
| TLC Monitoring | Eluent: 10% Methanol in Dichloromethane | [1] |
Experimental Protocol
This protocol details a general procedure for the synthesis of pyrazole-based chalcones on a 1.0 mmol scale.
Materials and Reagents:
-
Substituted Acetylpyrazole (1.0 mmol)
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Ethanol (or PEG-400)
-
10 M Aqueous Potassium Hydroxide (KOH) solution
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetylpyrazole derivative (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5.0 mL of ethanol.[1] For an alternative green chemistry approach, polyethylene glycol (PEG-400) can be used as the reaction medium.[4]
-
Catalyst Addition: To the stirred solution, add 2.4 mL of 10 M aqueous potassium hydroxide (24.0 mmol) in a single portion.[1]
-
Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with an eluent of 10% methanol in dichloromethane) until the starting materials are consumed. Reaction times can vary from 6 to 30 hours depending on the specific reactants.[1]
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Cool the resulting oily residue in an ice bath (0 °C) and carefully neutralize it by adding 1.7 mL of glacial acetic acid (30.0 mmol).[1]
-
Product Isolation and Purification:
-
For Crystalline Products: If a solid precipitates upon neutralization, collect the product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1][5]
-
For Non-Crystalline Products: If the product does not precipitate, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel.[1]
-
-
Characterization: Confirm the structure and purity of the final chalcone product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
Caption: General reaction scheme for the Claisen-Schmidt condensation.
Caption: Experimental workflow for pyrazole chalcone synthesis.
References
- 1. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
Application of 3-(Furan-2-yl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(furan-2-yl)-1H-pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile core, combining the aromatic furan ring with the pyrazole moiety, has been successfully exploited to develop potent lead compounds for a variety of therapeutic targets. Its synthetic tractability allows for the facile introduction of diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed overview of the applications of 3-(furan-2-yl)-1H-pyrazole derivatives in medicinal chemistry, with a focus on their anticancer, anti-HIV, antimicrobial, and neuroprotective activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and development in this promising area.
Anticancer Applications
Derivatives of 3-(furan-2-yl)-1H-pyrazole have emerged as a promising class of anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. A notable strategy has been the development of hybrid molecules, such as chalcones, which incorporate the 3-(furan-2-yl)-1H-pyrazole moiety.
One of the key mechanisms of action for the anticancer effects of these compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 7c | A549 (Lung) | 13.86 | Doxorubicin | Not specified in this study |
| 7b | A549 (Lung) | 20 | Doxorubicin | Not specified in this study |
| 7a | A549 (Lung) | 42.7 | Doxorubicin | Not specified in this study |
| 7g | A549 (Lung) | 27.7 | Doxorubicin | 28.3[1] |
| 7g | HepG2 (Liver) | 26.6 | Doxorubicin | 21.6[1] |
| 5b | K562 (Leukemia) | Not specified (5- to 35-fold more potent than ABT-751) | ABT-751 | Not specified in this study[2] |
| 5b | A549 (Lung) | Not specified (5- to 35-fold more potent than ABT-751) | ABT-751 | Not specified in this study[2] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-(pyridin-4-yl)prop-2-en-1-one (A representative chalcone derivative)
This protocol describes the synthesis of a pyrazolyl-chalcone derivative via a Claisen-Schmidt condensation.
Materials:
-
1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one
-
Pyridine-4-carbaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one and pyridine-4-carbaldehyde in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise with continuous stirring.
-
Stir the reaction mixture at room temperature for 4-48 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Dry the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye that binds to microtubules
-
Test compounds
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Add the tubulin-GTP solution to each well to initiate polymerization.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition of tubulin polymerization and the IC50 value.[2]
Signaling Pathway
Caption: Inhibition of tubulin polymerization by 3-(furan-2-yl)-1H-pyrazole derivatives leads to cell cycle arrest and apoptosis.
Anti-HIV Applications
Certain 3-(furan-2-yl)-1H-pyrazole derivatives have demonstrated significant anti-HIV activity. These compounds can act at different stages of the viral life cycle, including viral entry and enzymatic activity. For instance, some derivatives have been shown to inhibit HIV-1 entry into host cells, while others act as inhibitors of HIV-1 protease, a crucial enzyme for viral maturation.
Quantitative Data: Anti-HIV Activity
| Compound ID | HIV Strain/Target | IC50 (µM) | Mechanism of Action |
| 5f | HIV-1 (Q23 pseudovirus) | 0.39 ± 0.13 | HIV Entry Inhibitor[3] |
| 5f | HIV-1 (CAP210 pseudovirus) | 1.00 ± 0.15 | HIV Entry Inhibitor[3] |
| 5f | HIV-1 Protease | 31.59 ± 3.83 | Protease Inhibitor[3][4] |
| 5h | HIV-1 (Q23 pseudovirus) | < 10 | HIV Entry Inhibitor[3] |
| 5h | HIV-1 (CAP210 pseudovirus) | 6.31 ± 0.31 | HIV Entry Inhibitor[3] |
Experimental Protocols
Protocol 4: HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells using non-replicating pseudoviruses.
Materials:
-
HEK293T cells
-
Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene
-
Transfection reagent
-
Target cells (e.g., TZM-bl cells)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Produce HIV-1 Env-pseudotyped viruses by co-transfecting HEK293T cells with the Env-expressing and backbone plasmids.
-
Harvest the pseudovirus-containing supernatant after 48-72 hours.
-
In a 96-well plate, serially dilute the test compounds.
-
Add a standardized amount of pseudovirus to each well containing the compound dilutions and incubate for 1 hour at 37°C.
-
Add target cells to each well.
-
Incubate the plates for 48 hours at 37°C.
-
Measure the luciferase activity in each well using a luminometer.
-
Calculate the percentage of inhibition of viral entry and determine the IC50 value.
Protocol 5: HIV-1 Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease using a FRET-based substrate.
Materials:
-
Recombinant HIV-1 protease
-
FRET-based protease substrate
-
Assay buffer
-
Test compounds
-
Known HIV-1 protease inhibitor (positive control)
-
96-well plate (black)
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add serially diluted test compounds or controls to the respective wells.
-
Add a pre-determined concentration of HIV-1 protease to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Immediately measure the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Signaling Pathway
Caption: 3-(Furan-2-yl)-1H-pyrazole derivatives can inhibit HIV-1 replication by blocking viral entry or inhibiting the activity of HIV-1 protease.
Antimicrobial Applications
The 3-(furan-2-yl)-1H-pyrazole scaffold has also been investigated for its antimicrobial properties. Derivatives have been synthesized and tested against a variety of bacterial and fungal strains, with some compounds exhibiting promising activity.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Representative Pyrazole Derivative | Staphylococcus aureus | 16 | Not Specified | Not Specified[6] |
| Representative Pyrazole Derivative | Escherichia coli | Not Specified | Not Specified | Not Specified |
| Representative Pyrazole Derivative | Candida albicans | Not Specified | Not Specified | Not Specified |
Experimental Protocol
Protocol 6: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial drugs (positive control)
-
Inoculum of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Applications: Inhibition of α-Synuclein Aggregation
In the context of neurodegenerative diseases such as Parkinson's disease, the aggregation of α-synuclein protein is a key pathological event. Novel furan-2-yl-1H-pyrazoles have been identified as inhibitors of α-synuclein aggregation in vitro, suggesting their potential as therapeutic agents for synucleinopathies.
Experimental Protocol
Protocol 7: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, which binds specifically to β-sheet-rich structures.[3][7]
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well plate (black, clear bottom)
-
Test compounds
-
Plate reader with fluorescence detection and shaking capabilities
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer and ThT in the aggregation buffer.
-
Add test compounds at various concentrations to the reaction mixture in a 96-well plate.
-
Seal the plate and incubate it at 37°C with intermittent shaking in a fluorescence plate reader.
-
Measure the ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The inhibitory effect of the compounds is determined by the reduction in the final fluorescence intensity and the delay in the lag phase of aggregation.
Logical Relationship Diagram
Caption: 3-(Furan-2-yl)-1H-pyrazole derivatives can inhibit the aggregation of α-synuclein, a key process in the pathology of Parkinson's disease.
Conclusion
The 3-(furan-2-yl)-1H-pyrazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, anti-HIV, antimicrobial, and neuroprotective effects, underscore its significance in medicinal chemistry. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates with improved potency and selectivity. The protocols and data presented in this document are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Novel Therapeutic Approach for Inhibition of HIV-1 Using Cell-Penetrating Peptide and Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors abolish cell death downstream of caspase activation during anti-microtubule drug-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
Application Notes and Protocols: 3-(Furan-2-yl)-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(furan-2-yl)-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of both a furan and a pyrazole ring, offer a versatile platform for the development of novel therapeutic agents. The furan ring can participate in hydrogen bonding and π-stacking interactions, while the pyrazole core provides a stable and synthetically tractable framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of 3-(furan-2-yl)-1H-pyrazole as a key intermediate in the discovery of drugs targeting a range of diseases, including neurodegenerative disorders and cancer. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented.
Synthesis of 3-(Furan-2-yl)-1H-pyrazole Derivatives
The synthesis of 3-(furan-2-yl)-1H-pyrazole and its derivatives often proceeds through a multi-step sequence, with the Claisen-Schmidt condensation being a common strategy to form a key chalcone intermediate. This intermediate is then cyclized with a hydrazine derivative to yield the desired pyrazole ring.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazole derivatives.
Experimental Protocol: Synthesis of a Chalcone Intermediate
This protocol describes the synthesis of a chalcone, a precursor to 3-(furan-2-yl)-1H-pyrazole derivatives.
-
Materials: 2-Acetylfuran, an aromatic aldehyde (e.g., furfural), ethanol, and a base (e.g., sodium hydroxide or potassium hydroxide).
-
Procedure:
-
Dissolve 2-acetylfuran (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of the base (e.g., 40% NaOH) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Experimental Protocol: Synthesis of a 3-(Furan-2-yl)-1H-pyrazole Derivative
This protocol describes the cyclization of the chalcone intermediate to form the pyrazole ring.
-
Materials: Chalcone intermediate, hydrazine hydrate (or a substituted hydrazine), and a solvent (e.g., ethanol or glacial acetic acid).
-
Procedure:
-
Dissolve the chalcone intermediate (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the collected solid with water and dry.
-
The crude pyrazole derivative can be purified by recrystallization or column chromatography.
-
Application in Neurodegenerative Diseases: Inhibition of α-Synuclein Aggregation
The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies. Small molecules that can inhibit this aggregation process are promising therapeutic candidates. Derivatives of 3-(furan-2-yl)-1H-pyrazole have been identified as potent inhibitors of α-synuclein aggregation.
Caption: Inhibition of α-synuclein aggregation by 3-(furan-2-yl)-1H-pyrazole derivatives.
Quantitative Data: Inhibition of α-Synuclein Aggregation
| Compound ID | Modification on Pyrazole Scaffold | Inhibition (%) at 50 µM | Reference |
| 8b | 5-(4-chlorophenyl)-1-phenyl | 78.5 | [1] |
| 8l | 5-(4-methoxyphenyl)-1-phenyl | 75.2 | [1] |
| 9f | 1-acetyl-5-(4-fluorophenyl) | 72.1 | [1] |
| Anle138b | (Reference Compound) | ~80 | [1] |
Experimental Protocol: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of potential inhibitors.
Caption: Experimental workflow for the Thioflavin T assay.
-
Materials: Recombinant human α-synuclein monomer, Thioflavin T (ThT), 96-well black plates with a clear bottom, phosphate-buffered saline (PBS), test compounds.
-
Procedure:
-
Prepare a stock solution of α-synuclein monomer in PBS.
-
Prepare a stock solution of ThT in water and filter it through a 0.22 µm filter.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In each well of the 96-well plate, add α-synuclein monomer (final concentration, e.g., 50 µM), ThT (final concentration, e.g., 20 µM), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm every 15-30 minutes for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of aggregation is determined by the reduction in the ThT fluorescence signal in the presence of the test compound compared to the vehicle control.
-
Application in Oncology: Anticancer Activity
Derivatives of 3-(furan-2-yl)-1H-pyrazole have demonstrated significant cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of protein kinases, such as BRAF, which are crucial components of signaling pathways that regulate cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |
| 7g | A549 (Lung) | 27.7 | [2] |
| 7g | HepG2 (Liver) | 26.6 | [2] |
| 7c | A549 (Lung) | 13.86 | [3] |
| 7b | A549 (Lung) | 20.0 | [3] |
| Doxorubicin | A549 (Lung) | 28.3 | [2] |
| Doxorubicin | HepG2 (Liver) | 21.6 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT assay.
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), test compounds.
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at different concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Protocol: BRAF V600E Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the BRAF V600E mutant kinase.
-
Materials: Recombinant active BRAF V600E enzyme, inactive MEK1 (substrate), ATP, kinase buffer, 384-well plates, ADP-Glo™ Kinase Assay kit (or similar), test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add the diluted BRAF V600E enzyme to each well (except for the "no enzyme" blank control).
-
Prepare a master mix of the MEK1 substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Potential in GPCR Modulation
While specific examples of 3-(furan-2-yl)-1H-pyrazole derivatives targeting G-protein coupled receptors (GPCRs) are less documented in readily available literature, the broader pyrazole scaffold is a well-established pharmacophore for GPCR modulators. For instance, pyrazole derivatives have been developed as antagonists for cannabinoid receptors (CB1) and adenosine receptors (A1, A2A, A2B, and A3). Given the synthetic accessibility and the diverse chemical space that can be explored by modifying the 3-(furan-2-yl)-1H-pyrazole core, it represents a promising starting point for the design and discovery of novel GPCR ligands. Further derivatization and screening of compound libraries based on this scaffold against various GPCR targets could lead to the identification of new drug candidates for a wide range of therapeutic areas.
Conclusion
The 3-(furan-2-yl)-1H-pyrazole scaffold is a valuable building block in drug discovery, demonstrating significant potential in the development of treatments for neurodegenerative diseases and cancer. Its derivatives have shown potent activity as inhibitors of α-synuclein aggregation and as anticancer agents, with some acting as BRAF kinase inhibitors. The synthetic versatility of this intermediate allows for extensive structure-activity relationship studies to optimize potency and selectivity. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold. Further exploration of this chemical space, particularly in the context of GPCR modulation, is warranted and could unveil new therapeutic opportunities.
References
- 1. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 2. Synthesis and Characterization of 3-(1-Hydroxy Naphthalene-2-yl)-5-(Furan-2-yl)-1-Substituted Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Dual-acting antitumor agents targeting the A2A adenosine receptor and histone deacetylases: Design and synthesis of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(furan-2-yl)-1H-pyrazole Derivatives as Anticancer Agents
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Hybridization of Furan and Pyrazole Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its versatile biological activities, including significant anticancer properties.[1][2] Pyrazole derivatives have been successfully developed into clinically approved drugs for various cancers by targeting key cellular processes.[3] Similarly, the furan moiety is a common feature in many bioactive natural products and synthetic compounds, contributing to their pharmacological profiles.
The strategic fusion of these two heterocyclic systems into 3-(furan-2-yl)-1H-pyrazole derivatives represents a powerful application of the molecular hybridization principle.[4][5] This approach aims to create novel chemical entities with enhanced potency, selectivity, and improved pharmacological profiles compared to their individual components. Research has shown that this specific hybrid scaffold can give rise to compounds with potent cytotoxic effects against a range of human cancer cell lines, including lung, liver, and breast cancer.[6][7][8][9] These derivatives often exert their anticancer effects through multiple mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key signaling pathways.[1][10][11]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of 3-(furan-2-yl)-1H-pyrazole derivatives as potential anticancer agents. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and reproducible research workflow.
Section 1: Synthesis of 3-(furan-2-yl)-1H-pyrazole Chalcone Derivatives
A prominent and effective subclass of 3-(furan-2-yl)-1H-pyrazole derivatives are pyrazolyl-chalcones. Chalcones are open-chain flavonoids that serve as versatile precursors for various heterocyclic compounds and possess a broad spectrum of biological activities, including potent anticancer effects.[9] The synthesis is typically achieved via a Claisen-Schmidt condensation, a reliable and high-yielding reaction.[6][8]
Protocol 1.1: General Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of a pyrazolyl-chalcone derivative by reacting a 4-acetyl-3-(furan-2-yl)-1H-pyrazole intermediate with a substituted aromatic aldehyde.
Rationale: The Claisen-Schmidt condensation is an acid- or base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. This cross-aldol condensation is highly effective for forming the α,β-unsaturated ketone system characteristic of chalcones. The use of a catalytic amount of base (like NaOH or KOH) in an alcoholic solvent is a standard, field-proven method that facilitates the deprotonation of the acetyl group's α-carbon, initiating the reaction.
Materials:
-
4-acetyl-3-(furan-2-yl)-1H-pyrazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane:ethyl acetate)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-acetyl-3-(furan-2-yl)-1H-pyrazole and 1.1 equivalents of the desired aromatic aldehyde in an appropriate volume of absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of aqueous KOH or NaOH solution (e.g., 10-20% w/v) dropwise.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. A new spot corresponding to the chalcone product should appear with a different Rf value than the starting materials.
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7). This step protonates the phenoxide (if formed) and neutralizes the excess base.
-
Filtration and Washing: The precipitated solid product is collected by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
-
Purification: Purify the crude chalcone derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.[6]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Section 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is performed using a panel of in vitro assays on cultured human cancer cell lines. This section details the core protocols for determining cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust, reliable, and widely used method for initial cytotoxicity screening.[12][13] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value, a key measure of a compound's potency.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast).[6][8]
-
Normal fibroblast cell line (e.g., BJ1 or AGO1522) to assess selectivity.[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), sterile.
-
Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
| Compound ID | Cell Line | IC₅₀ (µM) after 48h | Reference |
| Compound 7g | A549 (Lung) | ~27.7 µg/mL | [6][8] |
| Compound 7g | HepG2 (Liver) | ~26.6 µg/mL | [6][8] |
| Doxorubicin | A549 (Lung) | ~28.3 µg/mL | [6][8] |
| Doxorubicin | HepG2 (Liver) | ~21.6 µg/mL | [6][8] |
| Compound 3f | MDA-MB-468 (Breast) | 6.45 µM | [3][14] |
| Paclitaxel | MDA-MB-468 (Breast) | 25.19 µM | [3][14] |
| Note: Compound 7g is a (3-(thiophen-2-yl)pyrazol-4-yl) chalcone derivative, structurally related to the topic family. |
Workflow for Anticancer Evaluation
Caption: High-level workflow for the development of anticancer agents.
Section 3: Mechanistic Elucidation Protocols
Understanding how a compound kills cancer cells is crucial for its development. The following protocols investigate the induction of apoptosis and cell cycle arrest, two common mechanisms for pyrazole derivatives.[3][4][11]
Protocol 3.1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: Apoptosis is a key form of programmed cell death.[1] One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][10][14]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Untreated and vehicle-treated cells as negative controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound as determined from the MTT assay.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. An effective compound will show a significant increase in the population of the lower-right and upper-right quadrants compared to the control.
-
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[11][15] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them with a flow cytometer, one can generate a histogram that reflects the distribution of cells in different phases of the cell cycle (G1 phase cells have 2N DNA, G2/M phase cells have 4N DNA, and S phase cells have an intermediate amount).
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24 hours.
-
Untreated and vehicle-treated cells as controls.
-
Cold 70% ethanol.
-
PBS.
-
RNase A solution (100 µg/mL).
-
PI staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as described previously. Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet gently and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is critical to degrade RNA, ensuring that PI only binds to DNA.
-
PI Staining: Add PI solution (to a final concentration of 50 µg/mL) and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound causing cell cycle arrest will show a significant accumulation of cells in a particular phase compared to the control. For example, some pyrazole derivatives cause an arrest in the S or G2/M phase.[1][3][14]
Apoptosis Induction Pathway
Caption: A simplified pathway of apoptosis induced by pyrazole derivatives.
Conclusion and Future Directions
The 3-(furan-2-yl)-1H-pyrazole scaffold is a promising framework for the development of novel anticancer agents. The protocols outlined in this guide provide a robust workflow for the synthesis and comprehensive in vitro evaluation of these compounds. Initial screening using the MTT assay identifies potent cytotoxic agents, while subsequent mechanistic studies using flow cytometry can elucidate their ability to induce apoptosis and/or cell cycle arrest.
Promising candidates identified through this workflow, particularly those demonstrating high potency against cancer cells and selectivity over normal cells, should be advanced to further mechanistic studies (e.g., target identification, Western blotting for key proteins) and ultimately to in vivo evaluation in animal models of cancer.[16][17] This systematic approach is essential for validating the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajphs.com [ajphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 15. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
Application Notes and Protocols for Novel Furan-Pyrazole Compounds in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial activities of novel furan-pyrazole compounds, detailing their synthesis, evaluation, and potential mechanisms of action. The information is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.
Introduction
The rise of antibiotic resistance necessitates the urgent discovery of new antimicrobial agents. Furan-pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6] The hybridization of furan and pyrazole rings can lead to compounds with enhanced antimicrobial efficacy.[4][7] This document summarizes key findings and provides standardized protocols for the synthesis and antimicrobial evaluation of these novel compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various furan-pyrazole compounds has been quantitatively assessed using metrics such as the zone of inhibition and Minimum Inhibitory Concentration (MIC). The following tables summarize the reported activities against a range of microbial strains.
Table 1: Antibacterial Activity of Selected Furan-Pyrazole Compounds
| Compound ID | Gram-Positive Bacteria | Zone of Inhibition (mm) / MIC (µg/mL) | Gram-Negative Bacteria | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 8c | Staphylococcus aureus | - / - | Klebsiella pneumoniae | - / - | [1] |
| Bacillus subtilis | - / - | Pseudomonas aeruginosa | 24 | [1] | |
| Escherichia coli | 24 | [1] | |||
| 5 | Staphylococcus aureus | - / - | Klebsiella pneumoniae | 24 | [1] |
| Pseudomonas aeruginosa | 24 | [1] | |||
| Escherichia coli | 24 | [1] | |||
| 12 | Bacillus subtilis | MIC: 3.125 | Escherichia coli | MIC: 50 | [8][9] |
| Bacillus thuringiensis | MIC: 6.25 | Pseudomonas aeruginosa | MIC: 50 | [8][9] | |
| 29h | - | - | - | IC50: 95.0 ± 0.5 µM (α-glucosidase inhibition) | [10] |
| 22 | Bacillus subtilis | MIC: 0.03 | Escherichia coli | MIC: 0.03 | [10] |
| Pseudomonas aeruginosa | MIC: 0.49 | [10] | |||
| 23 | Bacillus subtilis | MIC: 0.03 | Pseudomonas aeruginosa | MIC: 0.98 | [10] |
Table 2: Antifungal Activity of Selected Furan-Pyrazole Compounds
| Compound ID | Fungal Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 8c | Saccharomyces cerevisiae | - / - | [1] |
| Candida albicans | - / - | [1] | |
| 7 | Botrytis fabae | MIC: 6.25 | [8][9] |
| Fusarium oxysporum | MIC: 6.25 | [8][9] | |
| 13 | Botrytis fabae | MIC: 6.25 | [8][9] |
| Fusarium oxysporum | MIC: 6.25 | [8][9] | |
| 2i-2p | Candida albicans | Zone of Inhibition data available | [7] |
| Aspergillus niger | Zone of Inhibition data available | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the synthesis and antimicrobial screening of furan-pyrazole compounds based on published literature.
Protocol 1: Synthesis of Furan-Pyrazole Derivatives via Chalcone Intermediates
This protocol describes a common method for synthesizing furan-pyrazole compounds, which often involves the initial synthesis of a furan-containing chalcone.
1. Synthesis of Furan-Chalcones: a. Dissolve 2-acetylfuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.[7] b. Add a catalytic amount of a base (e.g., 10-40% NaOH solution) dropwise to the stirring mixture.[7] c. Continue stirring at room temperature for a specified time (e.g., 45 minutes to overnight) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[7] d. Pour the reaction mixture into ice-cold water and acidify with dilute HCl if necessary to precipitate the chalcone.[7] e. Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol.[7]
2. Synthesis of Furan-Pyrazolines: a. Reflux a mixture of the synthesized furan-chalcone (1 equivalent) and a hydrazine derivative (e.g., hydrazine hydrate, thiosemicarbazide) (1-1.4 equivalents) in a suitable solvent such as ethanol or methanol for 6-8 hours.[6][11] A few drops of a catalyst like acetic acid may be added.[6] b. After cooling, pour the reaction mixture into crushed ice.[11] c. Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.[11]
Protocol 2: Antimicrobial Susceptibility Testing
1. Agar Disc Diffusion Method: a. Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi. b. Inoculate the agar surface uniformly with a standardized suspension of the test microorganism. c. Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the synthesized furan-pyrazole compound dissolved in a suitable solvent (e.g., DMSO). d. Place the discs on the inoculated agar surface. e. Include standard antibiotic discs (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) and a solvent control disc.[1] f. Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi. g. Measure the diameter of the zone of inhibition in millimeters.[7]
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: a. Prepare a serial two-fold dilution of the furan-pyrazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). b. Add a standardized inoculum of the test microorganism to each well. c. Include a positive control (broth with inoculum) and a negative control (broth only) in each plate. d. Incubate the plates under appropriate conditions. e. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Visualizations
Logical Workflow for Synthesis of Furan-Pyrazole Compounds
Caption: General synthesis workflow for furan-pyrazole compounds.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Some benzofuran-pyrazole based compounds have shown potential as DNA gyrase B inhibitors.[4] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.
Caption: Inhibition of DNA gyrase by furan-pyrazole compounds.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
References
- 1. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of novel pyrazoline and flavone derivatives. [wisdomlib.org]
- 4. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for NMR Characterization of 3-(furan-2-yl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined pharmacological and electronic properties of the furan and pyrazole moieties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR characterization of 3-(furan-2-yl)-1H-pyrazole.
Key Challenges: Pyrazole Tautomerism
A crucial aspect to consider during the NMR analysis of 1H-pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[1] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will be averaged.[1] The rate of this exchange is highly dependent on the solvent and temperature.[1] In aprotic, non-polar solvents and at lower temperatures, it may be possible to resolve the distinct signals for each tautomer.[1]
Experimental Protocol
This protocol outlines the steps for sample preparation, instrument setup, and data acquisition for the NMR characterization of 3-(furan-2-yl)-1H-pyrazole.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for pyrazole derivatives.[2] DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.
-
Concentration: Prepare a sample by dissolving approximately 5-10 mg of 3-(furan-2-yl)-1H-pyrazole in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
Instrument Setup & Calibration
-
Spectrometer: The experiments should be performed on a 300 MHz or higher field NMR spectrometer.[2][3]
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4]
Data Acquisition
3.1. ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
3.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to obtain singlets for all carbon signals.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
3.3. (Optional) 2D NMR Spectroscopy
To aid in the complete and unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
COSY: Reveals proton-proton coupling networks.
-
HSQC: Correlates directly bonded proton and carbon atoms.
Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Data Presentation
The expected chemical shifts for 3-(furan-2-yl)-1H-pyrazole are summarized in the table below. These values are estimates based on literature data for similar furan-pyrazole derivatives and general knowledge of chemical shifts for these heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.
| Position | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| 1 | N-H | 8.0 - 13.0 | br s | - |
| 4 | CH | 6.3 - 6.8 | d | J ≈ 1.5 - 3.0 Hz |
| 5 | CH | 7.5 - 8.0 | d | J ≈ 1.5 - 3.0 Hz |
| 2' | C | 145 - 155 | - | - |
| 3' | CH | 6.5 - 7.0 | dd | J ≈ 3.5, 0.8 Hz |
| 4' | CH | 6.4 - 6.6 | dd | J ≈ 3.5, 1.8 Hz |
| 5' | CH | 7.4 - 7.8 | dd | J ≈ 1.8, 0.8 Hz |
| 3 | C | 148 - 152 | - | - |
| 4 | C | 105 - 110 | - | - |
| 5 | C | 128 - 135 | - | - |
| 2' | C | 140 - 145 | - | - |
| 3' | C | 105 - 110 | - | - |
| 4' | C | 111 - 115 | - | - |
| 5' | C | 142 - 146 | - | - |
br s = broad singlet, d = doublet, dd = doublet of doublets
Visualizations
Caption: NMR Characterization Workflow.
Conclusion
This protocol provides a comprehensive guide for the successful NMR characterization of 3-(furan-2-yl)-1H-pyrazole. Adherence to these steps will enable researchers to obtain high-quality ¹H and ¹³C NMR spectra, facilitating accurate structural confirmation and purity assessment, which are critical for advancing drug discovery and development programs.
References
Application Notes and Protocols: Single-Crystal X-ray Diffraction of 3-(Furan-2-yl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the single-crystal X-ray diffraction analysis of 3-(furan-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The information presented herein is intended to serve as a practical guide for researchers engaged in the synthesis, crystallization, and structural elucidation of these compounds.
Introduction
3-(Furan-2-yl)-1H-pyrazole derivatives are a versatile class of organic compounds that have garnered considerable interest due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The precise determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, designing novel drug candidates, and developing new materials. This note outlines the typical experimental procedures for the synthesis, crystal growth, and crystallographic analysis of this important class of molecules.
Data Presentation: Crystallographic Data Summary
The following table summarizes crystallographic data for selected 3-(furan-2-yl)-1H-pyrazole derivatives reported in the literature. This allows for a comparative analysis of their structural parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor | Ref. |
| 3-(Furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole · CH₃OH | C₂₀H₁₈N₂O₂ | Triclinic | P1 | 10.362(2) | 13.023(2) | 13.641(2) | 74.455(3) | 70.384(3) | 79.281(3) | 1661.0 | 4 | 0.068 | [4] |
| (5RS)-(Z)-4-[5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid | C₁₇H₁₄N₂O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | - | [5] |
| (5RS)-(Z)-4-[5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid | C₁₅H₁₂N₂O₄S | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | - | [5] |
| --INVALID-LINK--methanone | C₂₀H₁₃N₃O₄ | - | - | - | - | - | - | - | - | - | - | - | [6] |
| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate | - | - | - | - | - | - | - | - | - | - | - | - | [1] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments involved in the single-crystal X-ray diffraction of 3-(furan-2-yl)-1H-pyrazole derivatives. These protocols are synthesized from various reported procedures.[4][5][6][7]
Synthesis of 3-(Furan-2-yl)-1H-pyrazole Derivatives
A common synthetic route to 3-(furan-2-yl)-1H-pyrazole derivatives involves the cyclocondensation reaction between a β-diketone precursor and hydrazine hydrate or its derivatives.[3][4]
General Procedure:
-
Preparation of the β-diketone: Synthesize the appropriate 1-(furan-2-yl)-3-aryl-propane-1,3-dione precursor.
-
Cyclocondensation:
-
Dissolve the 1-(furan-2-yl)-3-aryl-propane-1,3-dione in a suitable solvent, such as ethanol.
-
Add a solution of hydrazine hydrate in the same solvent dropwise to the refluxing solution of the β-diketone.
-
Reflux the reaction mixture for several hours (typically 3 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent or solvent mixture (e.g., dilute ethanol) to yield the purified 3-(furan-2-yl)-1H-pyrazole derivative.
-
Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.
General Procedure:
-
Solvent Selection: Dissolve the purified pyrazole derivative in a suitable solvent or a mixture of solvents (e.g., CH₂Cl₂/MeOH, ethanol/DMF). The choice of solvent is critical and may require screening of several options.
-
Slow Evaporation:
-
Prepare a saturated or nearly saturated solution of the compound at room temperature.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decantation.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Data collection is performed using a single-crystal X-ray diffractometer.
General Procedure:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Collect diffraction data at a controlled temperature (e.g., 298 K or a cryogenic temperature like 120 K) using a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The data collection strategy typically involves ω and φ scans.
-
-
Data Reduction: Process the collected diffraction data, including integration of reflection intensities and correction for Lorentz and polarization effects.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.
-
Refine all non-hydrogen atoms anisotropically.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the structural analysis of 3-(furan-2-yl)-1H-pyrazole derivatives.
Caption: Experimental workflow from synthesis to structure determination.
Caption: Logical flow of single-crystal X-ray diffraction analysis.
References
- 1. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl](phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application of High-Resolution Mass Spectrometry in the Analysis of Furan-Pyrazole Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool in the research and development of novel furan-pyrazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. HRMS provides unparalleled accuracy and sensitivity for the structural elucidation, purity assessment, and quantitative analysis of these compounds, facilitating the drug discovery and development process.
Qualitative Analysis and Structural Elucidation
HRMS is instrumental in the unambiguous identification and structural confirmation of newly synthesized furan-pyrazole compounds. The high mass accuracy, typically below 5 ppm, allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the chemical formula.
A key aspect of structural elucidation is the study of fragmentation patterns. While a definitive study on the fragmentation of the furan-pyrazole scaffold is not extensively documented, the expected fragmentation pathways can be inferred from the known fragmentation of individual furan and pyrazole rings. In general, the fragmentation of pyrazoles involves the expulsion of HCN or N2 from the [M-H]+ ion. Furan derivatives often undergo ring opening and subsequent fragmentations. The combination of these patterns in a furan-pyrazole molecule can provide valuable structural information.
Quantitative Analysis
While the primary application of HRMS in the context of novel furan-pyrazoles is often qualitative, it is also a powerful tool for quantitative analysis. This is particularly relevant in preclinical and clinical studies for determining the concentration of a drug candidate in biological matrices. Furthermore, HRMS can be used to quantify impurities and degradation products. For instance, a Fast Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (FastGC-HRTOFMS) method has been successfully applied for the quantitative analysis of pyrazole pesticides in complex matrices like tea leaves, demonstrating the potential for sensitive and rapid quantification.[1][2]
The following table summarizes quantitative data related to the biological activity of selected furan-pyrazole derivatives, which is a critical aspect of their development as therapeutic agents.
| Compound ID | Target Cell Line | Biological Activity (IC50) | Reference |
| 7g | A549 (Lung Carcinoma) | 27.7 µg/ml | [3] |
| 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/ml | [3] |
| 5b | K562 (Leukemia) | 0.021 µM | [4] |
| 5b | A549 (Lung Carcinoma) | 0.69 µM | [4] |
| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | [5] |
| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | [5] |
Experimental Protocols
Protocol 1: General Sample Preparation for HRMS Analysis
This protocol provides a general guideline for the preparation of solid or liquid samples of furan-pyrazole derivatives for HRMS analysis.
Materials:
-
Furan-pyrazole compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for positive ionization mode)
-
Ammonium hydroxide or formate (for negative ionization mode)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Dissolution: Accurately weigh a small amount of the furan-pyrazole compound (typically 1 mg) and dissolve it in a suitable HPLC-grade solvent to prepare a stock solution of 1 mg/mL.
-
Dilution: From the stock solution, prepare a working solution at a concentration of approximately 10 µg/mL by diluting with the same solvent.
-
Acidification/Basification (Optional): For electrospray ionization (ESI), the addition of a modifier to the solvent can improve ionization efficiency.
-
For positive ion mode ([M+H]⁺), add formic acid to a final concentration of 0.1%.
-
For negative ion mode ([M-H]⁻), add ammonium hydroxide or ammonium formate to a final concentration of 0.1% or 5 mM, respectively.
-
-
Mixing and Centrifugation: Vortex the working solution thoroughly. If any particulate matter is visible, centrifuge the solution at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Furan-Pyrazole Analysis
This protocol outlines a general LC-HRMS method for the separation and analysis of furan-pyrazole derivatives. The specific parameters may need to be optimized for individual compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) equipped with an ESI source
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds. The column is then washed with a high percentage of B and re-equilibrated at the initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min for UHPLC systems.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
HRMS Parameters:
-
Ionization Mode: ESI positive or negative, depending on the compound's properties.
-
Scan Range: A wide scan range is typically used for initial analysis (e.g., m/z 100-1000).
-
Resolution: Set to a high value (e.g., > 60,000 FWHM) to ensure accurate mass measurements.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Sheath and Auxiliary Gas Flow Rates: Optimize for best signal intensity.
-
Capillary Temperature: Typically 250-350 °C.
-
Data Acquisition: Full scan mode for qualitative analysis and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for quantitative analysis.
Visualizations
Caption: General experimental workflow for the analysis of furan-pyrazole derivatives using LC-HRMS.
Caption: A logical workflow illustrating the process of drug discovery and mechanism of action studies for furan-pyrazole derivatives.
References
- 1. jeol.com [jeol.com]
- 2. jeol.com [jeol.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a furan ring can enhance the biological profile of a molecule.[4] 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide combines these two important pharmacophores. This carbohydrazide derivative serves as a key intermediate for the synthesis of various other heterocyclic systems and has potential for direct biological applications. For instance, pyrazole carbohydrazide derivatives have been investigated for their anticancer and antimicrobial activities.[5][6]
Synthesis Pathway
The synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is typically achieved through a two-step process. The first step involves the formation of the pyrazole ring to yield ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This is commonly accomplished via the condensation reaction of a β-ketoester, ethyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.[7][8] The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to afford the desired 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.[9]
Caption: Synthesis workflow for 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.
Potential Applications
While specific biological data for 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is not extensively detailed in the provided search results, the pyrazole carbohydrazide scaffold is a well-established pharmacophore with diverse biological activities. Derivatives have shown potential as:
-
Anticancer Agents: Various substituted pyrazole carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[5][9] Some analogs have demonstrated potent antiproliferative effects, suggesting their potential in oncology drug discovery.[9]
-
Antimicrobial Agents: The pyrazole nucleus is a constituent of many compounds exhibiting antibacterial and antifungal properties.[5][6] The title compound could serve as a precursor for novel antimicrobial agents.
-
Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with celecoxib being a prominent example.[3]
-
Insecticidal Agents: Certain diacylhydrazine derivatives containing a pyrazole scaffold have exhibited insecticidal activities.[4]
Caption: Potential applications of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 135-137 | 33545-44-7 |
| 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide | C₈H₈N₄O₂ | 192.18 | Not specified | Not specified |
Experimental Protocols
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
This protocol is adapted from general procedures for the synthesis of pyrazole esters from β-ketoesters.[1][8]
Materials:
-
Ethyl 4-(2-furyl)-2,4-dioxobutanoate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (10 mmol) in ethanol (50 mL).
-
To this solution, add hydrazine hydrate (10 mmol) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (150 mL) with constant stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.[7]
Protocol 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
This protocol describes the conversion of the pyrazole ester to the corresponding carbohydrazide.[9][10]
Materials:
-
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Place ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (5 mmol) in a 100 mL round-bottom flask.
-
Add ethanol (30 mL) to dissolve the ester.
-
Add an excess of hydrazine hydrate (25 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry it to obtain 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Functionalization of the Pyrazole Ring in 3-(Furan-2-yl)-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazole ring in 3-(furan-2-yl)-1H-pyrazole. This versatile heterocyclic scaffold is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations including electrophilic substitution, N-alkylation, and derivatization into chalcone-type structures.
Electrophilic Substitution Reactions
Electrophilic substitution on the pyrazole ring of 3-(furan-2-yl)-1H-pyrazole is expected to occur preferentially at the C4 position, which is the most electron-rich carbon atom.[1]
Vilsmeier-Haack Formylation (C4-Formylation)
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich heterocyclic rings.[2] This reaction provides a key intermediate, 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, which is a versatile precursor for the synthesis of various derivatives, including chalcones.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 10 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-(furan-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.
Quantitative Data for Vilsmeier-Haack Formylation of Pyrazole Derivatives:
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 3-Aryl-1H-pyrazole | DMF, POCl₃ | 70-80 °C, 2-3 h | Good | [3][4] |
| 1-Phenyl-1H-pyrazol-3-ol | DMF, POCl₃ | 70 °C, 24 h | 48 | [5] |
| 5-Chloro-1,3-disubstituted-1H-pyrazoles | DMF, POCl₃ | 120 °C, 2 h | 55 | [6] |
Nitration (C4-Nitration)
Nitration of the pyrazole ring introduces a nitro group, which can serve as a handle for further functionalization, such as reduction to an amino group. A common method for the nitration of five-membered heterocycles is the use of nitric acid in combination with sulfuric acid or acetic anhydride.[7][8]
Experimental Protocol:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid (5 mL per gram of substrate) to 0 °C.
-
Slowly add 3-(furan-2-yl)-1H-pyrazole (1 equivalent) to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude 4-nitro-3-(furan-2-yl)-1H-pyrazole by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Nitration of Pyrazole Derivatives:
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | HNO₃, H₂SO₄ | Not specified | 76 | [7] |
| Pyrazole | HNO₃, Ac₂O then rearrangement | Not specified | High | [8] |
| 3-Methylpyrazole | NH₄NO₃, TFAA, TFA | -18 °C | Not specified | [9] |
Halogenation (C4-Halogenation)
Direct C-H halogenation of the pyrazole ring can be achieved using N-halosuccinimides (NXS). This method offers a metal-free and milder alternative to other halogenation procedures.[10]
Experimental Protocol:
-
Dissolve 3-(furan-2-yl)-1H-pyrazole (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the 4-halo-3-(furan-2-yl)-1H-pyrazole.
Quantitative Data for Halogenation of Pyrazole Derivatives:
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS, DMSO | Room temp, 3 h | 65 | [10] |
| 3-Phenyl-1H-pyrazol-5-amine | NBS, DMSO | Room temp | 70 | [10] |
| 3-Phenyl-1H-pyrazol-5-amine | NIS, DMSO | Room temp | 80 | [10] |
N-Functionalization Reactions
The pyrazole ring contains two nitrogen atoms, and N-functionalization can lead to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the alkylating/arylating agent.[11]
N-Alkylation
N-alkylation is a common method to introduce alkyl groups onto the pyrazole nitrogen. The reaction is typically carried out under basic conditions.[12][13]
Experimental Protocol:
-
To a solution of 3-(furan-2-yl)-1H-pyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to separate the N1 and N2 alkylated isomers.
Quantitative Data for N-Alkylation of Pyrazoles:
| Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield (%) | Reference |
| Pyrazole | Alkyl bromides | Cs₂CO₃/DMF | 80 °C, short time | ~100 | [13] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA/DCM | 4 h | Good | [14] |
| 3-Chloro-1H-pyrazole | Alkyl halide | Base dependent | Varies | Major (N1) | [11] |
N-Arylation
N-arylation introduces an aryl group onto the pyrazole nitrogen. This can be achieved using aryl halides in the presence of a copper or palladium catalyst.[15][16]
Experimental Protocol:
-
In a reaction vessel, combine 3-(furan-2-yl)-1H-pyrazole (1 equivalent), the aryl halide (e.g., aryl iodide or bromide, 1.2 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent such as DMSO or DMF.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-arylated pyrazole.
Quantitative Data for N-Arylation of Pyrazoles:
| Substrate | Arylating Agent | Catalyst/Base/Solvent | Conditions | Yield (%) | Reference |
| N-Heterocycles | Aryl halides | Cu powder/Cs₂CO₃ | Not specified | Good | [15] |
| 3,5-Disubstituted-pyrazoles | 4-Fluoronitrobenzene | K₂CO₃/DMF (Microwave) | Not specified | Varies | [16] |
| N-Aryl pyrazoles | Arylboronic acids | Co(hfacac)₂/CeSO₄/HFIP | 100 °C, 24 h | Varies | [17] |
Synthesis of 3-(Furan-2-yl)-1H-pyrazolyl Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[18][19] To synthesize chalcones from 3-(furan-2-yl)-1H-pyrazole, the pyrazole is first formylated at the C4 position using the Vilsmeier-Haack reaction (see section 1.1). The resulting 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is then condensed with an appropriate acetophenone derivative.
Experimental Protocol (Claisen-Schmidt Condensation):
-
Dissolve 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide or potassium hydroxide (2 equivalents) in water and add it dropwise to the ethanolic solution of the reactants with stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours. A precipitate will form.
-
Monitor the reaction by TLC.
-
Filter the precipitated product, wash with cold ethanol and then with water to remove excess base.
-
Dry the product under vacuum.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Quantitative Data for Claisen-Schmidt Condensation:
| Aldehyde | Ketone | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 5-(3-Fluorophenyl)furan-2-carbaldehyde | Substituted Acetophenones | KOH/Ethanol | Room temp | Good | [18] |
| Furfural | Acetophenone | 15% Al₂O₃/CaO | 120 °C | 100 (selectivity) | [19] |
| Aromatic Aldehydes | Cyclic Ketones | Alkali metal hydroxide/aprotic solvent | Not specified | Good | [20] |
Visualizations
Reaction Workflow: Functionalization of 3-(Furan-2-yl)-1H-pyrazole
Caption: Overview of functionalization pathways for 3-(furan-2-yl)-1H-pyrazole.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Logical Relationship: Chalcone Synthesis from 3-(Furan-2-yl)-1H-pyrazole
Caption: Logical flow for the synthesis of pyrazolyl chalcones.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Furan-2-yl)-1H-pyrazole in the Development of α-Synuclein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-(furan-2-yl)-1H-pyrazole derivatives as potent inhibitors of α-synuclein aggregation, a key pathological hallmark in neurodegenerative diseases such as Parkinson's disease. This document includes a summary of their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of the proposed mechanism of action.
Introduction
The aggregation of α-synuclein is a critical event in the pathogenesis of synucleinopathies. Small molecules that can inhibit this process are of significant therapeutic interest. A series of novel 3-(furan-2-yl)-1H-pyrazoles have been synthesized and identified as effective inhibitors of α-synuclein aggregation. These compounds have demonstrated efficacy comparable to the well-studied inhibitor, anle138b, marking them as promising candidates for further drug development.
Quantitative Data Summary
The inhibitory activity of various 3-(furan-2-yl)-1H-pyrazole derivatives against α-synuclein aggregation was evaluated using the Thioflavin T (ThT) fluorescence assay. The following table summarizes the percentage of α-synuclein aggregation inhibition at a 50 µM compound concentration.
| Compound ID | Structure | % Inhibition of α-Synuclein Aggregation (at 50 µM) |
| 8b | 5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | 75.2 ± 5.1 |
| 8l | 3-(furan-2-yl)-5-(4-(trifluoromethoxy)phenyl)-4,5-dihydro-1H-pyrazole | 78.9 ± 3.8 |
| 9f | 5-(4-bromophenyl)-3-(furan-2-yl)-1H-pyrazole | 85.6 ± 4.5 |
| Anle138b | 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | 80.5 ± 6.2 |
Data extracted from Ryan, P. et al. ACS Chemical Neuroscience 2020, 11 (15), 2303-2315.
Experimental Protocols
General Synthesis of 3-(Furan-2-yl)-1H-pyrazole Derivatives
This protocol describes a general method for the synthesis of the 3-(furan-2-yl)-1H-pyrazole core structure.
Workflow for the Synthesis of 3-(furan-2-yl)-1H-pyrazole Derivatives
Caption: General synthetic scheme for 3-(furan-2-yl)-1H-pyrazole derivatives.
Materials:
-
Furan-2-carbaldehyde
-
Substituted acetophenones (e.g., 4'-bromoacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve furan-2-carbaldehyde and the appropriately substituted acetophenone in ethanol.
-
Add an aqueous solution of NaOH dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the chalcone intermediate.
-
-
Pyrazole Formation (Cyclization):
-
Suspend the synthesized chalcone in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final 3-(furan-2-yl)-1H-pyrazole derivative.
-
Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the aggregation of α-synuclein in the presence and absence of inhibitors. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
Workflow of the Thioflavin T (ThT) Assay
Caption: Experimental workflow for the Thioflavin T aggregation assay.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
3-(Furan-2-yl)-1H-pyrazole inhibitor stock solutions (in DMSO)
-
Black, clear-bottom 96-well microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-synuclein monomer in PBS to a final concentration of 100 µM.
-
Prepare a fresh 1 mM stock solution of ThT in PBS and filter through a 0.22 µm filter.
-
Prepare stock solutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following to a final volume of 100 µL:
-
α-synuclein monomer (final concentration of 50 µM)
-
ThT (final concentration of 10 µM)
-
Test compound (final concentration of 50 µM) or vehicle (DMSO) for control wells.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 15-30 minutes for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the maximum fluorescence intensity reached in the control (vehicle) and inhibitor-treated wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Max Fluorescence_inhibitor / Max Fluorescence_control)) * 100
-
Proposed Mechanism of Action
The precise signaling pathway through which 3-(furan-2-yl)-1H-pyrazole derivatives inhibit α-synuclein aggregation is still under investigation. However, based on their structural similarity to other known inhibitors and molecular modeling studies, a plausible mechanism involves direct binding to α-synuclein monomers or early-stage oligomers. This interaction is thought to stabilize the protein in a non-aggregation-prone conformation, thereby preventing its assembly into toxic oligomers and fibrils.
Proposed Inhibitory Pathway of 3-(Furan-2-yl)-1H-pyrazole on α-Synuclein Aggregation
Caption: Diagram illustrating the proposed mechanism of α-synuclein aggregation inhibition.
This proposed mechanism suggests that the inhibitor binds to α-synuclein, preventing the conformational changes necessary for the formation of β-sheet-rich structures that are the building blocks of toxic oligomers and fibrils. Further biophysical studies are required to fully elucidate the specific binding site and the detailed conformational changes induced by these inhibitors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(furan-2-yl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(furan-2-yl)-1H-pyrazole synthesis.
Troubleshooting Guide
Low yields in the synthesis of 3-(furan-2-yl)-1H-pyrazole can arise from various factors, from the quality of starting materials to suboptimal reaction conditions. This guide addresses common issues and offers potential solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor Quality Starting Materials | Ensure the purity of the 1,3-dicarbonyl precursor (e.g., 1-(furan-2-yl)-3-hydroxyprop-2-en-1-one) and hydrazine derivative. Impurities can lead to side reactions and complicate purification. Use freshly opened or purified hydrazine, as it can degrade over time. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of the furan ring or the formation of byproducts. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used. Aprotic dipolar solvents such as DMF or DMSO can also be effective.[1] The optimal solvent may need to be determined empirically. |
| Incorrect pH | The pH of the reaction mixture can influence the nucleophilicity of hydrazine and the stability of the intermediates. For hydrazine salts, the addition of a mild base like sodium acetate may be beneficial. |
Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)
| Potential Cause | Suggested Solution |
| Formation of Regioisomers | When using an unsymmetrical 1,3-dicarbonyl precursor, the initial nucleophilic attack of hydrazine can occur at two different carbonyl carbons, leading to a mixture of pyrazole regioisomers. The regioselectivity is influenced by steric and electronic factors of the substituents. Acidic conditions (e.g., in ethanol with aryl hydrazine hydrochlorides) may favor one isomer, while basic conditions could favor the other. |
| Incomplete Cyclization | The intermediate hydrazone may not fully cyclize to form the pyrazole ring. This can be addressed by increasing the reaction time or temperature, or by adding a catalytic amount of acid to promote the cyclization step. |
| Furan Ring Opening | The furan ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures. This can lead to a variety of unwanted byproducts. Careful control of pH and temperature is crucial. |
| Discoloration of Reaction Mixture | Discoloration, often observed when using hydrazine salts, can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes. Adding a mild base to neutralize acidity or performing the reaction under an inert atmosphere can help minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-(furan-2-yl)-1H-pyrazole?
A1: Common precursors include the reaction of a furan-containing 1,3-dicarbonyl compound, such as 1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, with hydrazine or a hydrazine derivative. Another route involves the reaction of 2-acetylfuran with a suitable reagent to form a three-carbon intermediate, which is then cyclized with hydrazine.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons. To improve regioselectivity, you can try altering the reaction conditions. Steric hindrance on one of the carbonyl groups of the dicarbonyl compound or on the hydrazine can direct the reaction towards a single regioisomer. The choice of solvent and the pH can also influence the outcome; for instance, acidic conditions might favor one isomer while basic conditions favor the other.
Q3: My reaction mixture is turning dark brown. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the starting materials or side reactions. To achieve a cleaner reaction profile, you can try adding a mild base like sodium acetate to neutralize any acid that may promote byproduct formation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions. Purification of the crude product by column chromatography or recrystallization is often necessary to remove these colored impurities.
Q4: What is a typical work-up and purification procedure for 3-(furan-2-yl)-1H-pyrazole?
A4: After the reaction is complete (as monitored by TLC), the solvent is typically removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove any inorganic salts or water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of furan-containing pyrazoline derivatives, which can serve as a reference for optimizing the synthesis of 3-(furan-2-yl)-1H-pyrazole.
| Precursor | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| 1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one | Hydrazine hydrate | DMF | - | 35-45 | [1] |
| 1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one | Phenyl hydrazine | DMF | - | 35-45 | [1] |
| 1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one | Semicarbazide | DMF | - | 35-45 | [1] |
| 1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one | 2,4-Dinitrophenyl hydrazine | DMF | - | 35-45 | [1] |
| Furan-2,3-diones | Arylhydrazines | Benzene | Reflux | 45-65 | [2] |
Experimental Protocols
Synthesis of 3-(furan-2-yl)-1H-pyrazole via Condensation of a Chalcone Analog with Hydrazine
This protocol is adapted from the synthesis of a structurally related 5-(furan-2-yl)pyrazoline.[1]
Step 1: Synthesis of 1-(furan-2-yl)-3-aryl-prop-2-en-1-one (Chalcone Analog)
-
To a solution of 2-acetylfuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a solution of potassium hydroxide (2-3 equivalents) in water dropwise with stirring at room temperature.
-
Continue stirring the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.
Step 2: Synthesis of 3-(furan-2-yl)-5-aryl-1H-pyrazole
-
Dissolve the synthesized chalcone analog (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the solid product, wash it with water, and dry it.
-
Purify the crude pyrazole by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for improving the yield of 3-(furan-2-yl)-1H-pyrazole synthesis.
Caption: General synthetic pathway for 3-(furan-2-yl)-1H-pyrazole via a chalcone intermediate.
References
purification of crude 3-(furan-2-yl)-1H-pyrazole by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(furan-2-yl)-1H-pyrazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 3-(furan-2-yl)-1H-pyrazole? A1: The standard and most commonly used stationary phase for purifying pyrazole derivatives is silica gel (60 Å, 230-400 mesh).[1][2][3] If the compound shows signs of degradation, which can occur with acid-sensitive molecules, alternative stationary phases like neutral alumina or florisil can be considered.[4]
Q2: Which mobile phase (eluent) system should I start with? A2: A solvent system consisting of a hexane and ethyl acetate mixture is a highly recommended starting point for separating pyrazole compounds.[1][3] The polarity of 3-(furan-2-yl)-1H-pyrazole necessitates determining the optimal solvent ratio by Thin-Layer Chromatography (TLC) before running the column. Other systems, such as dichloromethane/hexane or acetone/hexane, can also be explored.[4]
Q3: How do I determine the best solvent ratio using TLC? A3: To find the optimal eluent, test various ratios of your chosen solvent system (e.g., hexane:ethyl acetate) with your crude mixture on a TLC plate. The ideal system will give your target compound a Retention Factor (Rf) value of approximately 0.2 to 0.3. This range typically ensures good separation from impurities on the column.
Q4: My crude product is not dissolving in the chosen mobile phase. How should I load it onto the column? A4: If your sample has poor solubility in the eluent, the "dry loading" method is recommended.[5] Dissolve the crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a portion of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the prepared column.[5]
Q5: How can I check if my compound is stable on silica gel? A5: Compound stability on silica can be assessed using two-dimensional TLC (2D TLC).[4][5] Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots indicates degradation on the silica surface.[4][5]
Experimental Protocol: Column Chromatography Workflow
This protocol outlines the standard procedure for purifying 3-(furan-2-yl)-1H-pyrazole.
Caption: General experimental workflow for column chromatography purification.
Data Summary Table
The following table provides recommended starting parameters for the purification process. These may require optimization based on specific impurities present in the crude mixture.
| Parameter | Recommended Specification | Justification & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for pyrazole purification.[1][2] Consider deactivating with triethylamine or using neutral alumina if the compound is acid-sensitive.[4] |
| Mobile Phase Systems | 1. Hexane / Ethyl Acetate2. Dichloromethane / Hexane | Hexane/EtOAc is the most common system.[1] Start with low polarity (e.g., 9:1 Hex:EtOAc) and increase polarity as needed. |
| Elution Method | Isocratic or Gradient | If impurities are close in polarity, a slow gradient elution (gradually increasing the percentage of the more polar solvent) may be necessary. |
| TLC Target Rf | 0.2 - 0.3 | An Rf in this range generally provides the best resolution during column chromatography. |
| Loading Method | Dry Loading | Highly recommended to ensure a narrow starting band, especially for samples with limited solubility in the eluent.[5] |
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common column chromatography issues.
Problem: Poor or No Separation
-
Q: My compound is co-eluting with an impurity. What should I do?
-
A: Cause/Solution: This often indicates that the chosen eluent system is too polar. You should re-evaluate your mobile phase using TLC to find a system that provides better separation between the spots. Alternatively, if the separation is challenging, using a shallower and slower gradient during elution can improve resolution.[4]
-
-
Q: I see streaking and wide bands in all my fractions. Why is this happening?
-
A: Cause/Solution: This could be due to several factors:
-
Column Overload: You may have loaded too much crude material onto the column. Try using less sample or increasing the column diameter.
-
Poor Packing: The silica bed may have channels or cracks, leading to an uneven flow of the mobile phase.[6] Ensure the column is packed uniformly without any air bubbles.
-
Degradation: Your compound might be degrading on the silica gel, creating a continuous stream of the impurity during elution.[4] Check for stability using 2D TLC as described in the FAQs.[5]
-
-
Problem: Low or No Yield
-
Q: I ran the entire column, but I can't find my product in any of the fractions. Where did it go?
-
A: Cause/Solution: There are a few common possibilities:
-
Decomposition: The product may be unstable on silica gel and has decomposed entirely.[4] If you suspect this, try an alternative stationary phase like neutral alumina.
-
Still on the Column: The mobile phase may not be polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mix with methanol) to see if the compound elutes.
-
Eluted in the Solvent Front: If the initial eluent was too polar, the compound may have eluted immediately with the solvent front.[4] Always collect and check the very first fractions that come off the column.
-
-
Problem: Irregular Flow or Column Bed Issues
-
Q: My collected spots are "tailing" significantly on the TLC plate. What causes this?
-
A: Cause/Solution: Tailing can be caused by running the column too quickly, not allowing for proper equilibration between the stationary and mobile phases.[5] It can also occur if the compound has secondary interactions with the silica; adding a small amount (e.g., 0.1-1%) of triethylamine or acetic acid to the eluent (depending on whether your compound is basic or acidic) can sometimes resolve this.
-
-
Q: I noticed cracks forming in the silica bed after I changed my solvent system. Is this a problem?
-
A: Cause/Solution: Yes, this is a significant problem that will ruin the separation. Cracking is caused by rapid changes in solvent polarity, which generates heat and disrupts the packed bed.[7] Always change solvent polarity gradually when running a gradient. Never switch directly from a non-polar solvent (like hexane) to a very polar one (like methanol).
-
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. Rookie Mistakes [chem.rochester.edu]
Technical Support Center: Overcoming Poor Solubility of Furan-Pyrazole Derivatives for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of furan-pyrazole derivatives during biological assays.
Troubleshooting Guide
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following table summarizes common observations, potential causes, and recommended solutions to address precipitation issues with furan-pyrazole derivatives.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium. | 1. Optimize Dilution Protocol: Perform serial dilutions in the assay buffer. Add the stock solution dropwise to the vortexing buffer. 2. Use an Intermediate Solvent: If direct dilution is problematic, consider a multi-step dilution using a solvent of intermediate polarity that is miscible with both the stock solvent and the final aqueous medium. 3. Lower Stock Concentration: Prepare a less concentrated stock solution if the compound's solubility in the stock solvent allows. |
| Exceeding Aqueous Solubility Limit: The final concentration of the furan-pyrazole derivative in the aqueous medium is higher than its intrinsic solubility. | 1. Determine Maximum Aqueous Solubility: Conduct a solubility test to find the highest concentration that remains in solution under your experimental conditions. 2. Adjust Final Concentration: Lower the final working concentration of the compound in the assay. | |
| Precipitation Over Time in Incubator | Temperature Effects: Changes in temperature (e.g., from room temperature to 37°C) can decrease the solubility of some compounds. | 1. Pre-warm Solutions: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature before adding the compound. 2. Equilibrate at Assay Temperature: After preparing the final dilution, allow the solution to equilibrate at the assay temperature before use. |
| pH Shift: The pH of the medium changes over time due to cellular metabolism or CO2 environment, affecting the solubility of ionizable furan-pyrazole derivatives. | 1. Assess pH Sensitivity: Determine the pKa of your compound to understand its ionization state at different pH values. 2. Use Appropriate Buffers: Ensure the medium is adequately buffered for the experimental conditions (e.g., using HEPES in CO2 incubators). | |
| Interaction with Media Components: The compound may interact with salts, proteins (e.g., in serum), or other components in the cell culture medium, leading to precipitation. | 1. Test in Simpler Buffers: Evaluate the compound's solubility in a simple buffer (e.g., PBS) to see if media components are the cause. 2. Reduce Serum Concentration: If using serum, test if a lower concentration reduces precipitation while still maintaining cell health. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | Reduced Solubility at Low Temperatures: The compound is less soluble in the stock solvent (e.g., DMSO) at freezing temperatures. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 2. Proper Storage and Handling: Store stock solutions at -20°C or -80°C in tightly sealed vials. Before use, thaw completely and vortex to ensure any precipitate is redissolved. |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. | 1. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO. 2. Minimize Exposure to Air: Keep DMSO stock solution vials tightly sealed and minimize the time they are open to the atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for my furan-pyrazole derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving a wide range of poorly soluble organic compounds, including many furan-pyrazole derivatives.[1][2][3] It is miscible with both aqueous and organic solvents.[3] However, it is crucial to use anhydrous DMSO to prevent the introduction of water, which can reduce the solubility of hydrophobic compounds.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[4] However, the optimal concentration can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cells to DMSO.
Q3: My furan-pyrazole derivative is not soluble enough even in 100% DMSO. What are my options?
A3: If solubility in DMSO is limited, you can explore other organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol. However, the compatibility and toxicity of these solvents in your specific assay must be evaluated. Alternatively, formulation strategies such as using co-solvents, surfactants, or creating a solid dispersion can be employed to enhance solubility.
Q4: How can I determine the pKa and logP of my novel furan-pyrazole derivative?
A4: While experimental determination is the gold standard, several computational tools can predict pKa and logP values.[5][6][7][8][9] These predictions can provide valuable insights into the physicochemical properties of your compound and guide your formulation strategy. For example, knowing the pKa can help in selecting a buffer system with a pH that favors the more soluble (ionized) form of the compound.
Q5: Can pH adjustment of the assay buffer improve the solubility of my furan-pyrazole derivative?
A5: Yes, if your compound has an ionizable group, adjusting the pH of the buffer can significantly impact its solubility. For a basic compound, a lower pH (more acidic) will lead to protonation and increased solubility. For an acidic compound, a higher pH (more basic) will result in deprotonation and enhanced solubility. It is important to ensure the chosen pH is compatible with your biological assay.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol describes a general method for preparing a stock solution of a furan-pyrazole derivative in DMSO and subsequent dilution into an aqueous buffer for a biological assay.
-
Materials:
-
Furan-pyrazole derivative (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.
-
Sterile microcentrifuge tubes and pipette tips.
-
-
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of the furan-pyrazole derivative into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (to 30-40°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform an initial 1:10 or 1:100 dilution of the DMSO stock solution in DMSO to create an intermediate stock. This can help in reducing the volume of concentrated DMSO added to the final aqueous solution.
-
-
Final Working Solution Preparation:
-
Pre-warm the aqueous assay buffer to the temperature of your experiment (e.g., 37°C).
-
While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is within the acceptable limit for your assay (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the concentration may be too high, and further optimization is needed.
-
-
Protocol 2: Aqueous Solubility Determination by Visual Inspection
This simple protocol provides a quick estimate of the aqueous solubility of your furan-pyrazole derivative under specific experimental conditions.
-
Materials:
-
High-concentration stock solution of the furan-pyrazole derivative in DMSO (e.g., 10 mM).
-
Aqueous buffer or cell culture medium.
-
Clear microplate (e.g., 96-well plate) or glass vials.
-
-
Procedure:
-
Prepare a series of dilutions of your compound in the aqueous buffer, starting from a high concentration and performing serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions.
-
Include a vehicle control (buffer with the same final DMSO concentration but no compound).
-
Incubate the plate or vials under the same conditions as your planned experiment (e.g., 37°C for 2 hours).
-
Visually inspect each well or vial against a dark background for any signs of precipitation (haziness, cloudiness, or solid particles).
-
The highest concentration that remains clear is your approximate maximum aqueous solubility under those conditions.
-
Data Presentation
Table 1: Physicochemical Properties of a Representative Pyrazole-Containing Drug (Celecoxib)
This table provides an example of the kind of physicochemical data that is useful for understanding and addressing solubility issues. While specific data for novel furan-pyrazole derivatives will need to be determined experimentally or computationally, the properties of the well-characterized drug celecoxib offer a relevant reference point.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[10] | Provides basic structural information. |
| Molecular Weight | 381.4 g/mol [10] | Higher molecular weight can sometimes correlate with lower solubility. |
| logP | 3.4[10] | Indicates that celecoxib is lipophilic and likely to have low aqueous solubility. |
| Water Solubility | 3.3 mg/L at 25°C | Confirms very low aqueous solubility. |
| pKa | 11.1 (sulfonamide) | The sulfonamide group is weakly acidic. At physiological pH (~7.4), it will be predominantly in its non-ionized, less soluble form. |
Visualizations
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart outlining the troubleshooting steps for addressing compound precipitation in biological assays.
Diagram 2: Decision Tree for Solubility Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate strategy for enhancing the solubility of furan-pyrazole derivatives.
References
- 1. Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. How to Predict pKa | Rowan [rowansci.com]
- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
The most prevalent and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The process is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis can stem from several factors. A logical workflow for troubleshooting this issue is essential.[3] Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, potential side reactions, and losses during purification.[3]
Potential Causes and Solutions for Low Yield:
-
Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[3] It is recommended to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, pH/catalyst, and reaction time are all critical parameters that may require optimization.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can lower the yield of the desired product.[3]
-
Loss During Purification: Significant amounts of product can be lost during recrystallization or column chromatography. Optimizing these purification techniques is crucial.[3]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][3]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can influence regioselectivity. For instance, aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]
-
pH Control: The pH of the reaction mixture can be a determining factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[3]
-
Steric Hindrance: The steric properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[3]
Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[3]
Tips for a Cleaner Reaction:
-
Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[3]
-
Purification of Hydrazine: Purifying the hydrazine starting material by distillation or recrystallization before use can remove some of these impurities.[3]
-
Effective Purification: Recrystallization and column chromatography are effective methods for removing colored byproducts from the final product.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during pyrazole synthesis.
Problem: Low or No Product Yield
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Problem: Formation of Regioisomers
Caption: Troubleshooting guide for regioselectivity in pyrazole synthesis.
Experimental Protocols
General Knorr Pyrazole Synthesis Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 eq)[5]
-
Catalyst (optional, e.g., catalytic amount of glacial acetic acid if not the solvent)[5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[5]
-
Reagent Addition: Slowly add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), an equivalent of a mild base (e.g., triethylamine) may be added.[5] A catalytic amount of acid can be added to facilitate the reaction.[5]
-
Reaction: Stir the mixture at room temperature or heat to reflux.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.[3]
-
Extraction: If the product does not precipitate, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure pyrazole.[5]
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Data on Reaction Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity. The following tables summarize the effects of different parameters on the synthesis of various pyrazole derivatives.
Table 1: Effect of Solvent on Pyrazole Synthesis from Hydrazones and Nitroolefins [6]
| Solvent | Product Ratio (Pyrazole : Michael Adduct) |
| Toluene | No Reaction |
| CH2Cl2 | High |
| Aprotic Polar Solvents | Generally favors Michael adduct |
| Protic Polar Solvents (e.g., MeOH, EtOH) | Favors Pyrazole |
| Acetic Acid | High |
Table 2: Representative Reaction Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature | Time | Yield | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Reflux | 1 hour | High | [1] |
| 2-Chloro-1-cyclobutyl-butane-1,3-dione | Hydrazine hydrate | Ethanol | Reflux | Varies (TLC monitored) | Good | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | ~100°C | 1 hour | Good | [1][7] |
Note: These are examples, and optimal conditions will vary depending on the specific substrates used. It is always recommended to perform small-scale optimization experiments before scaling up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemhelpasap.com [chemhelpasap.com]
troubleshooting unexpected side products in furan-pyrazole reactions
Welcome to the technical support center for furan-pyrazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products in furan-pyrazole synthesis?
A1: The most frequently encountered side products include:
-
Furan-ring opened products: This often occurs under acidic conditions or with certain reagents, leading to the formation of phenol derivatives or other acyclic compounds.[1][2]
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines, the formation of two or more positional isomers of the pyrazole ring is a common challenge.[3]
-
Pyrazoline intermediates: Incomplete cyclization or aromatization can result in the isolation of partially saturated pyrazoline rings.[3]
-
Polymeric materials and tar: The high reactivity of the furan ring, especially under acidic conditions and at elevated temperatures, can lead to polymerization and the formation of intractable tars.[1]
-
Hydrazine-derived impurities: Side reactions of the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[3]
-
Rearrangement products: In specific cases, such as the thermolysis of azido-pyrazoles, unexpected rearrangements involving pyrazole ring-opening and recyclization can occur.[4][5][6][7]
Q2: How can I identify the side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:
-
Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of impurities. For instance, the presence of a phenolic OH signal in the ¹H NMR spectrum could indicate furan ring opening.[2] Duplicate sets of peaks may suggest the presence of regioisomers.[3]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide the molecular weight of the components, aiding in the identification of side products.[3]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A3: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over another by exploiting small differences in activation energies.
-
Choice of Hydrazine Reagent: The electronic and steric properties of the substituent on the hydrazine can influence which nitrogen atom preferentially attacks the dicarbonyl compound.
-
pH Control: The acidity of the reaction medium can influence the reactivity of the carbonyl groups and the hydrazine, thereby affecting the regiochemical outcome.
Q4: I am observing significant furan ring cleavage. What conditions can I modify to prevent this?
A4: Furan ring opening is often acid-catalyzed. To minimize this side reaction:
-
Use milder acidic conditions: Employ weaker acids or buffer the reaction mixture.
-
Anhydrous conditions: The presence of water can facilitate the hydrolytic opening of the furan ring.[1] Ensure all solvents and reagents are dry.
-
Lower reaction temperature: High temperatures can promote ring cleavage.
-
Protecting groups: In some cases, it may be necessary to protect sensitive functional groups on the furan ring.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Dark brown/black reaction mixture with tar formation | Polymerization of the furan ring due to excessive acidity or high temperature.[1] | - Use a milder acid catalyst or a buffer. - Run the reaction at a lower temperature. - Ensure efficient stirring to avoid localized overheating. |
| Multiple spots on TLC, difficult to separate | Formation of regioisomers.[3] | - Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP).[8] - Optimize the reaction temperature. - Consider using a different hydrazine derivative if possible. |
| Product NMR shows unexpected signals (e.g., phenolic OH) | Furan ring opening has occurred.[2] | - Switch to anhydrous reaction conditions. - Use a non-aqueous acid source. - Reduce the reaction temperature and time. |
| Low yield of the desired pyrazole | - Incomplete reaction. - Formation of multiple side products. - Product decomposition during workup. | - Monitor the reaction progress by TLC to determine the optimal reaction time. - Address specific side product formation using the suggestions above. - Use a milder workup procedure (e.g., avoid strong acids/bases). |
| Reaction mixture has a persistent yellow or red color | Side reactions involving the hydrazine starting material.[3] | - Use freshly purified hydrazine. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Key Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[9][10][11]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol)
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst to the solution.
-
Slowly add the hydrazine reagent to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Furan Synthesis via Paal-Knorr Reaction
This is a general protocol for the synthesis of a furan precursor.[12][13][14][15]
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if removing water).
-
Add the acid catalyst or dehydrating agent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude furan derivative by distillation or column chromatography.
Visualizing Reaction Pathways
Furan-Pyrazole Synthesis: Main Reaction vs. Side Reactions
The following diagram illustrates the desired reaction pathway to form a furan-pyrazole and the competing side reactions that can lead to unexpected byproducts.
Caption: Reaction pathways in furan-pyrazole synthesis.
Troubleshooting Workflow for Unexpected Side Products
This workflow provides a logical sequence of steps to identify and mitigate the formation of side products.
Caption: Troubleshooting workflow for side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 6. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Complex 1H NMR Spectra of Substituted Pyrazoles
Welcome to the technical support center for the analysis of 1H NMR spectra of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for my 3- and 5-substituted pyrazole appear broad or as an averaged set of peaks at room temperature?
This is a classic sign of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles.[1][2] The proton on the nitrogen rapidly exchanges between the two nitrogen atoms (N1 and N2). If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms, leading to broadened or coalesced signals for the substituents at the C3 and C5 positions.
Q2: The N-H proton signal in my 1H NMR spectrum is either very broad or completely absent. How can I confirm its presence?
The disappearance or significant broadening of the N-H proton signal is a frequent issue caused by several factors:
-
Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities.[3] This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[3]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[3][4]
To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[4]
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?
Unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.[3][5] While typical chemical shift ranges provide a good starting point, 2D NMR is often necessary for conclusive assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing you to identify which proton is attached to which carbon.[6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[5][7][8] For example, the proton at C4 will show a correlation to the carbons at C3 and C5, helping to piece together the structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help determine the spatial proximity of protons. For N-substituted pyrazoles, a NOESY can show which C-substituent is closer to the N-substituent, thus differentiating between isomers.
Troubleshooting Guides
Issue: My aromatic signals are overlapping, making it difficult to determine coupling patterns and integrations.
-
Try a different solvent: Changing the NMR solvent can alter the chemical shifts of your protons, potentially resolving the overlap.[4] Solvents like benzene-d₆ are known to induce significant shifts compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS).[9]
-
Increase the magnetic field strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.
Issue: I'm observing more signals than expected for my pyrazole derivative.
-
Consider tautomers: As mentioned in the FAQs, if the N-H proton exchange is slow on the NMR timescale, you may see separate signals for both tautomers.[2] This is more likely at lower temperatures.
-
Check for rotamers: If your pyrazole has bulky substituents, you might be observing rotamers (conformational isomers) that are slowly interconverting. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.[4]
-
Sample purity: The extra signals could be from impurities, residual solvent, or starting materials. Always check the purity of your sample by other methods like LC-MS or TLC.
Issue: The peak shapes in my spectrum are broad and poorly resolved.
-
Shimming: The magnetic field may not be homogeneous. The instrument needs to be properly shimmed before acquiring the spectrum.
-
Sample concentration: A sample that is too concentrated can lead to broad peaks due to increased viscosity and intermolecular interactions.[4]
-
Paramagnetic impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware and reagents are free from such contaminants.
-
Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.[4]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| N-H | 10.0 - 14.0 | Often broad and can be highly dependent on solvent and concentration. May not be observed in protic solvents.[3] |
| H-3 | 7.5 - 8.0 | Chemical shift is influenced by the substituent at C5 and on the nitrogen. |
| H-4 | 6.2 - 6.5 | Typically the most shielded of the ring protons. |
| H-5 | 7.5 - 8.0 | Chemical shift is influenced by the substituent at C3 and on the nitrogen. |
Note: These are approximate ranges. The actual chemical shifts can vary significantly depending on the electronic and steric effects of the substituents on the pyrazole ring and the solvent used.[10][11][12]
Table 2: Typical Proton-Proton Coupling Constants in Pyrazoles
| Coupling | Typical Value (Hz) |
| ³J(H3, H4) | 1.5 - 3.0 |
| ³J(H4, H5) | 2.0 - 3.5 |
| ⁴J(H3, H5) | 0.5 - 1.0 |
These values are useful for distinguishing between protons on the pyrazole ring.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomerism Study
-
Sample Preparation: Prepare a sample of your pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈).[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[3]
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[3]
-
Data Acquisition: Record spectra at each temperature. Observe the coalescence temperature (where two separate signals merge into one broad peak) and the temperature at which the exchange is slow enough to see sharp, distinct signals for each tautomer.[2]
Protocol 2: Structure Elucidation using 2D NMR (HSQC/HMBC)
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole in a suitable deuterated solvent.
-
Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.[3]
-
HSQC Experiment:
-
HMBC Experiment:
-
Set the key HMBC parameter, the long-range coupling constant (J), to a value that reflects the expected 2- and 3-bond couplings (typically 7-10 Hz).[3][7]
-
Run the HMBC experiment. The resulting spectrum will show correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.[8]
-
Use these correlations to build up the carbon skeleton and confirm the positions of substituents. For instance, the H4 proton should show a correlation to the C3 and C5 carbons.
-
Visualizations
References
- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Storage and Handling of 3-(furan-2-yl)-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-(furan-2-yl)-1H-pyrazole during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Visible changes in the compound, such as color alteration or texture modification, often indicate degradation. The table below outlines potential causes and recommended actions to mitigate these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Compound darkens or changes color (e.g., to brownish) | Oxidation or Photodegradation | 1. Immediately transfer the compound to an amber or opaque container to minimize light exposure.[1][2]2. Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[1]3. Store the container in a dark, cool place such as a desiccator cabinet or freezer.[3] |
| Compound becomes sticky or oily | Moisture Absorption (Hydrolysis) | 1. Ensure the storage container is tightly sealed. Use parafilm for an extra layer of protection.[1]2. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.[1][2]3. If applicable, prepare solutions fresh before use to avoid prolonged exposure to potential moisture in solvents.[1] |
| Inconsistent experimental results | Thermal Degradation or Incompatibility with Container | 1. Review the storage temperature. Consider storing at lower temperatures (e.g., 2-8°C or -20°C) to slow potential degradation.[1][3]2. Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]3. Verify the inertness of the storage container. If using plastic, consider switching to glass (borosilicate) to prevent potential leaching or reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(furan-2-yl)-1H-pyrazole?
A1: While specific degradation pathways for 3-(furan-2-yl)-1H-pyrazole are not extensively documented, based on the chemistry of the furan and pyrazole moieties, the primary degradation pathways are likely to be oxidation, photodegradation, and hydrolysis.[1][2] The furan ring is susceptible to oxidation, which can lead to ring-opening.[4] The pyrazole ring, while generally stable, can also undergo oxidative degradation, particularly in the presence of light or heat.[3]
Q2: What are the ideal storage conditions for solid 3-(furan-2-yl)-1H-pyrazole?
A2: For optimal stability, solid 3-(furan-2-yl)-1H-pyrazole should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[3] The vial should be placed in a dark, cool, and dry environment. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.[1]
Q3: How should I handle the compound during experiments to minimize degradation?
A3: To minimize degradation during handling, it is advisable to work under low-light conditions or use light-filtering equipment.[1] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Promptly and securely seal the container after use. For solution-based experiments, it is best practice to prepare solutions fresh for each use.[1]
Q4: Can I store 3-(furan-2-yl)-1H-pyrazole in solution? If so, what is the best solvent and what are the appropriate storage conditions?
A4: Storing 3-(furan-2-yl)-1H-pyrazole in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent. The solution should be stored in a tightly sealed vial, protected from light, and at a low temperature (refrigerated or frozen).
Experimental Protocols
Protocol 1: Stability Assessment of 3-(furan-2-yl)-1H-pyrazole
This protocol outlines a method for assessing the stability of 3-(furan-2-yl)-1H-pyrazole under different storage conditions.
Materials:
-
3-(furan-2-yl)-1H-pyrazole
-
Amber glass vials
-
Nitrogen or Argon gas
-
Desiccator with desiccant
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Weigh out equal amounts of 3-(furan-2-yl)-1H-pyrazole into several amber glass vials.
-
Divide the vials into different storage condition groups (e.g., room temperature/ambient light, room temperature/dark, refrigerated/dark, frozen/dark, room temperature/inert atmosphere/dark).
-
For the inert atmosphere group, gently flush the vials with nitrogen or argon before sealing.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a solution of known concentration from the stored sample.
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
Compare the results to a freshly prepared standard solution of 3-(furan-2-yl)-1H-pyrazole.
Visualizations
Degradation Decision Tree
The following diagram illustrates a decision-making process for troubleshooting the degradation of 3-(furan-2-yl)-1H-pyrazole.
Caption: Troubleshooting flowchart for suspected degradation.
Experimental Workflow for Stability Testing
This diagram outlines the workflow for assessing the stability of 3-(furan-2-yl)-1H-pyrazole.
Caption: Workflow for stability assessment experiments.
References
Technical Support Center: Scaling Up the Synthesis of 3-(furan-2-yl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 3-(furan-2-yl)-1H-pyrazole for preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 3-(furan-2-yl)-1H-pyrazole.
Q1: What is the most common and scalable synthetic route for 3-(furan-2-yl)-1H-pyrazole?
A: The most prevalent and scalable method for synthesizing 3-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine.[1][2] For 3-(furan-2-yl)-1H-pyrazole, a common precursor is a 1,3-diketone containing a furan-2-yl group. This diketone is reacted with hydrazine hydrate to form the pyrazole ring through cyclocondensation.
Q2: We are experiencing a significant drop in yield upon moving from a 10g scale to a 1kg scale. What are the primary factors to investigate?
A: A decrease in yield during scale-up is a frequent challenge and can often be attributed to physical and engineering factors rather than chemical ones.[3] Key areas to investigate include:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation.[4] For exothermic reactions, such as the condensation with hydrazine, this can create localized hot spots, promoting side reactions and degradation of the product.[4][5]
-
Poor Mixing: Inadequate agitation in large reactors can lead to a non-homogeneous mixture, resulting in localized concentration gradients, incomplete conversion, and increased byproduct formation.[4]
-
Solution: Optimize the impeller type, size, and agitation speed to ensure the reaction mixture remains homogeneous throughout the process.
-
-
Extended Reaction Times: Reaction times that are effective on a small scale may not be directly transferable.
-
Solution: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction's progress and determine the optimal endpoint, rather than relying on a fixed time from lab-scale experiments.[4]
-
Q3: Our scaled-up batch is producing a significant amount of a regioisomer. How can we improve the regioselectivity?
A: The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted pyrazoles.[5] Regioselectivity is highly dependent on the reaction conditions.
-
Temperature Control: Lowering the reaction temperature often improves selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[5]
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence which carbonyl group of the 1,3-diketone is preferentially attacked by the hydrazine. Screening different solvents (e.g., ethanol, acetic acid, toluene) is recommended. Acidic conditions are typically required for the cyclization step.[6]
-
Rate of Addition: Slow, controlled addition of hydrazine can help maintain a consistent temperature and concentration profile, which can be critical for achieving high regioselectivity.[5]
Q4: The reaction mixture turns into a dark, tarry material, making purification difficult and lowering the yield. What is the cause and how can it be prevented?
A: Tar formation is often a sign of product or starting material degradation, a common problem in reactions involving furans, which can be sensitive to harsh acidic conditions and high temperatures.[7][8]
-
Harsh Conditions: Prolonged heating in strong acids can cause polymerization or decomposition.[7]
Q5: What are the critical safety precautions for handling hydrazine hydrate during a preclinical scale-up?
A: Hydrazine hydrate is a high-energy, toxic, and potentially explosive compound, requiring strict safety protocols during scale-up.[5]
-
Thermal Runaway: The condensation reaction is often highly exothermic. Ensure the reactor's cooling system is adequate for the scale and that the rate of addition is strictly controlled to manage heat evolution.[5]
-
Toxicity and Exposure: Hydrazine is highly toxic. All handling must be done in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.
-
Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of certain metals.[5] Ensure the reactor is free from catalytic metal contaminants.
Q6: Column chromatography is not feasible for our multi-kilogram batch. What are the best alternative purification strategies?
A: At a large scale, purification strategies must be robust, efficient, and economical.
-
Recrystallization: This is the most common and effective method for purifying solid compounds at scale. A thorough screening of different solvent systems is crucial to find conditions that provide high purity and recovery.
-
Slurry Washes: Washing the crude solid with a solvent in which the desired product has low solubility, but the impurities are soluble, can be a highly effective and scalable purification technique.[4]
-
Acid-Base Extraction: If the product has a suitable pKa, it can be purified by dissolving it in an aqueous acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the synthesis of pyrazoles, providing a starting point for optimization during scale-up.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity/Selectivity | Troubleshooting Notes |
| Temperature | Low (e.g., 25-50 °C) | May be lower or require longer reaction times. | Often higher regioselectivity. | Recommended starting point to minimize byproduct formation. |
| High (e.g., 80-110 °C) | Generally higher and faster reaction rates. | May decrease selectivity and increase degradation/tarring.[7] | Requires excellent temperature control to avoid runaway reactions. | |
| Solvent | Protic (e.g., Ethanol) | Good yields are common. | Can influence isomeric ratio. | A standard choice for this type of condensation. |
| Acidic (e.g., Acetic Acid) | Can catalyze the reaction effectively. | May lead to degradation of acid-sensitive substrates like furan.[9] | Use with caution; monitor for byproduct formation. | |
| Hydrazine Addition | Rapid (Bulk) | Faster throughput. | Can cause dangerous exotherms and reduce selectivity.[5] | Not recommended for scale-up without extensive safety evaluation. |
| Slow (Portion-wise) | Slower process. | Allows for better heat management and improved control over selectivity.[5] | Strongly recommended for scale-up operations. |
Experimental Protocol: Synthesis of 3-(furan-2-yl)-1H-pyrazole
This protocol describes a two-step, one-pot synthesis suitable for scale-up, which avoids the isolation of the intermediate 1,3-dicarbonyl equivalent.
Materials:
-
2-Acetylfuran
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Acetic Acid
-
Hydrochloric Acid (for pH adjustment/salt formation if needed)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Formation of the Enaminone Intermediate:
-
To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-acetylfuran (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the 2-acetylfuran is consumed.
-
Cool the reaction mixture to 40-50 °C. Do not isolate the intermediate.
-
-
Cyclization to Form the Pyrazole:
-
Dilute the crude enaminone mixture with ethanol (5-10 volumes relative to 2-acetylfuran).
-
Add glacial acetic acid (0.1-0.2 eq) to catalyze the cyclization.
-
Begin slow, controlled addition of hydrazine hydrate (1.1 eq) via a dosing pump, ensuring the internal temperature does not exceed 60 °C. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 78-80 °C) for 2-4 hours. Monitor for the disappearance of the enaminone intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(furan-2-yl)-1H-pyrazole.
-
-
Purification:
-
Perform a solvent screen for recrystallization (e.g., toluene, ethyl acetate/heptane, isopropanol/water).
-
Dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Visualizations
// Low Yield Path heat_transfer [label="Check Heat Transfer\n& Mixing Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; ipc [label="Implement In-Process\nControls (IPC)", fillcolor="#FBBC05", fontcolor="#202124"];
// Purity Issue Path regioisomers [label="Regioisomers Observed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tar [label="Tar Formation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="Lower Temperature\nScreen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_cond [label="Use Milder Acid\nReduce Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Safety Issue Path slow_addition [label="Reduce Hydrazine\nAddition Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; cooling [label="Verify Reactor\nCooling Capacity", fillcolor="#34A853", fontcolor="#FFFFFF"];
issue -> low_yield; issue -> purity_issue; issue -> safety_issue;
low_yield -> heat_transfer [label="Yes"]; heat_transfer -> ipc;
purity_issue -> regioisomers [label="Yes"]; regioisomers -> optimize_temp [label="Yes"]; purity_issue -> tar [label="No"]; tar -> milder_cond [label="Yes"];
safety_issue -> slow_addition [label="Yes"]; slow_addition -> cooling; } ondot Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. youtube.com [youtube.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity in pyrazole synthesis?
The main challenge in the regioselective synthesis of pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of two regioisomers.[1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound.[1] The final regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants.[1][3]
Q2: How do reaction conditions affect the regioselectivity of pyrazole synthesis?
Reaction conditions play a critical role in determining the regioselectivity of pyrazole synthesis. Key parameters include:
-
Solvent: The choice of solvent can significantly impact the isomeric ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer compared to reactions run in ethanol.[4] Aprotic dipolar solvents have also been shown to provide better results than polar protic solvents in certain cases.[2][5]
-
pH (Acidity/Basicity): The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl is more reactive. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[1]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution. Optimization of temperature is often necessary to achieve higher selectivity.[1]
-
Catalyst: The use of catalysts, such as nano-ZnO, can not only improve yields and reaction times but also influence the regiochemical outcome.[5]
Q3: Are there alternative methods to the classical Knorr synthesis for achieving high regioselectivity?
Yes, several modern synthetic methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine). These include:
-
Synthesis from N-alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity and has a broad substrate scope, tolerating various functional groups.[6][7] It also avoids the formation of diazo intermediates, making it a safer approach.[6]
-
1,3-Dipolar Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkyne surrogates is a powerful tool for the regioselective synthesis of pyrazoles.[5][8]
-
Base-Mediated Reactions of Hydrazones and Nitroolefins: This approach can lead to a reversed and exclusive 1,3,4-regioselectivity.[5][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Product
Low yields are a common problem in pyrazole synthesis and can be attributed to several factors.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and complicate purification.[1] Hydrazine derivatives can degrade over time; using a fresh or purified reagent is advisable.[1] |
| Suboptimal Reaction Stoichiometry | Verify the stoichiometry of the reactants. A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1] |
| Inappropriate Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] |
| Side Reactions | Be mindful of potential side reactions, including incomplete cyclization or the formation of undesired regioisomers.[1] Adjusting the reaction conditions as described above can help minimize these. |
Issue 2: Formation of a Mixture of Regioisomers
This is a frequent challenge when using unsymmetrical starting materials.[1]
Strategies to Improve Regioselectivity:
| Strategy | Detailed Approach |
| Solvent Selection | As highlighted in the FAQs, the solvent choice is crucial. Experiment with fluorinated alcohols (TFE, HFIP) as they have been shown to significantly enhance regioselectivity.[4] |
| pH Control | Systematically vary the pH of the reaction. For hydrazine salts, the addition of a mild base might be beneficial.[1] Conversely, acidic conditions can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. |
| Steric and Electronic Tuning | If possible, modify the substituents on your starting materials. Introducing a bulky group on the hydrazine can sterically hinder the attack at one carbonyl, favoring the formation of a single regioisomer.[1] Similarly, the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on the dicarbonyl compound influences the reactivity of the carbonyl carbons.[3] |
| Alternative Synthetic Routes | If controlling regioselectivity in a classical condensation proves difficult, consider alternative, more regioselective methods like those involving tosylhydrazones and alkynes.[6][7][9] |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone Substituent (R¹) | Hydrazine | Solvent | Regioisomeric Ratio (desired:undesired) |
| 1 | Phenyl | Phenylhydrazine | Ethanol | 50:50 |
| 2 | Phenyl | Phenylhydrazine | TFE | 95:5 |
| 3 | Phenyl | Phenylhydrazine | HFIP | >99:1 |
| 4 | Methyl | Phenylhydrazine | Ethanol | 60:40 |
| 5 | Methyl | Phenylhydrazine | HFIP | 98:2 |
Data is illustrative and based on trends reported in the literature.[4]
Experimental Protocols
Key Experiment: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is adapted from a method known for its high regioselectivity.[6][7]
Materials:
-
N-alkylated tosylhydrazone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
18-crown-6 (0.1 equiv)
-
Pyridine (solvent)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add 18-crown-6.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (t-BuOK) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Experimental workflow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Caption: Troubleshooting guide for improving regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Resolution of 3-(Furan-2-yl)-1H-pyrazole Regioisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-(furan-2-yl)-1H-pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-(furan-2-yl)-1H-pyrazole regioisomers important?
The synthesis of 3-(furan-2-yl)-1H-pyrazole from unsymmetrical starting materials often yields a mixture of regioisomers, primarily the 3-(furan-2-yl) and 5-(furan-2-yl) derivatives. These isomers can exhibit different biological activities, pharmacokinetic profiles, and toxicities. Therefore, isolating the desired regioisomer is crucial for accurate pharmacological studies and drug development.
Q2: What are the most common methods for separating these regioisomers?
The most effective and widely used methods are chromatographic techniques. Silica gel column chromatography is a standard approach for purification and separation on a preparative scale.[1][2][3] For analytical and preparative-scale separations requiring higher resolution, High-Performance Liquid Chromatography (HPLC) is employed.[3][4][5] Supercritical Fluid Chromatography (SFC) can also be a valuable alternative or complementary technique.[4]
Q3: How can I confirm the identity of the separated regioisomers?
Unequivocal identification of the isolated regioisomers is critical. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for distinguishing between the isomers based on differences in chemical shifts.[1][2][6][7] For unambiguous assignment, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons.[1][2][7]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the absolute structure of the isomer.[1][8][9][10][11]
-
Mass Spectrometry (MS): While mass spectrometry will show the same mass for both regioisomers, it is essential for confirming the molecular weight of the purified compounds.
Q4: Can I control the regioselectivity during the synthesis to avoid a mixture?
Controlling regioselectivity is a key challenge in pyrazole synthesis. Several factors can influence the isomer ratio, including:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl precursor can favor the formation of one regioisomer.
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine starting material acts as the initial nucleophile.[7]
-
Solvent and Temperature: The choice of solvent and the reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final regioisomeric ratio.[7]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of regioisomers. | The eluent system may not have the optimal polarity. | - Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the best eluent for separation. - Consider using a less polar solvent system in a longer column to increase the resolution. - A shallow solvent gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) can improve separation. |
| Broad or tailing peaks. | - The compound may be interacting too strongly with the silica gel. - The column may be overloaded. - The silica gel may be too acidic. | - Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent. - Reduce the amount of crude product loaded onto the column. - Use deactivated (neutral) silica gel. |
| Product crystallizes on the column. | The product has low solubility in the chosen eluent. | - Switch to a solvent system in which the product is more soluble. - Run the chromatography at a slightly elevated temperature (if the compound is stable). |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of regioisomers. | - The mobile phase composition is not optimal. - The stationary phase is not suitable for the separation. | - Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. - Change the pH of the mobile phase by adding buffers (e.g., formic acid or ammonium acetate). - Try a different type of stationary phase (e.g., C18, C8, Phenyl-Hexyl). |
| Poor peak shape (fronting or tailing). | - Column overload. - Secondary interactions with the stationary phase. - Mismatched solvent between the sample and the mobile phase. | - Inject a smaller volume or a more dilute sample. - Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds). - Dissolve the sample in the initial mobile phase. |
| Inconsistent retention times. | - Fluctuations in temperature. - Changes in mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. - Flush the column with a strong solvent after each run and consider replacing the column if performance does not improve. |
Experimental Protocols
Preparative Separation by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Choose a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture of regioisomers in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Collect fractions and monitor the separation by TLC.
-
If the compounds are not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis:
-
Combine the fractions containing the pure, separated regioisomers based on the TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified compounds.
-
Confirm the identity and purity of each isomer using NMR and/or other analytical techniques.
-
Example Quantitative Data (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | 30 cm x 2 cm |
| Mobile Phase | Gradient: Hexane to 70:30 Hexane:Ethyl Acetate |
| Flow Rate | ~10 mL/min |
| Regioisomer 1 (e.g., 5-furan-2-yl) Rf | 0.45 (in 80:20 Hexane:EtOAc) |
| Regioisomer 2 (e.g., 3-furan-2-yl) Rf | 0.30 (in 80:20 Hexane:EtOAc) |
Note: The elution order and Rf values are illustrative and will depend on the specific substitution pattern of the pyrazole ring.
Analytical Separation by HPLC
This is a starting point for method development for the analysis of regioisomer purity.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Prepare and degas the mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and run a gradient to a higher concentration of B (e.g., 30:70) over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Example Quantitative Data (Illustrative)
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Retention Time (Regioisomer 1) | 12.5 min |
| Retention Time (Regioisomer 2) | 14.2 min |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. (3,5-dimethyl-1H-pyrazol-1-yl)(furan-2-yl)methanone | C10H10N2O2 | CID 786123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Furan-Pyrazole Coupling Reactions
Welcome to the technical support center for optimizing furan-pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for furan-pyrazole coupling? A1: The most prevalent methods for forming C-C or C-N bonds between furan and pyrazole rings are palladium-catalyzed cross-coupling reactions. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bonds, and direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[1][2][3] Nickel-based catalysts also present a competitive alternative for C-N cross-couplings.[4]
Q2: Why are furan-pyrazole coupling reactions often challenging? A2: Researchers face several common challenges. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[5] The furan ring is susceptible to ring-opening or polymerization under harsh acidic or thermal conditions.[6] Other issues include low reaction yields, the formation of side products like homocoupled dimers, and poor regioselectivity, especially when functionalizing the pyrazole ring at a specific position.[1][7]
Q3: How do I select an appropriate starting catalyst and ligand? A3: The choice is critical and substrate-dependent. For Suzuki and Buchwald-Hartwig reactions, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable than traditional sources like Pd(OAc)₂.[8] These are typically paired with sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos, which are effective for coupling heteroaromatic compounds.[1][9] For direct C-H arylations, a Pd(OAc)₂ or PdCl₂ catalyst combined with a ligand like 1,10-phenanthroline (Phen) has proven effective.[10] Screening a small set of catalysts and ligands is often the most efficient strategy to find the optimal combination for your specific substrates.[1]
Q4: Which reaction parameters are most critical to control for a successful coupling? A4: Beyond the catalyst and ligand, the most critical parameters are the base, solvent, and temperature. The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions; weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred for sensitive substrates.[1][8] The solvent must be anhydrous and thoroughly degassed, as oxygen and water can deactivate the catalyst.[1][8] Temperature must be carefully optimized to ensure a sufficient reaction rate without causing the decomposition of starting materials, products, or the catalyst itself.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My coupling reaction is not yielding any product. What are the first things I should check? A: For an unsuccessful reaction, begin by assessing the fundamentals of your setup and reagents.[8]
-
Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can rapidly deactivate palladium catalysts.[8]
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the aryl halide and the furan or pyrazole partner. Ensure solvents are anhydrous and degassed.[6][8]
-
Catalyst and Ligand Integrity: Use fresh, properly stored catalysts and ligands. Palladium precatalysts are often more stable and reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][8]
Q: I suspect my catalyst is being deactivated. What are the common causes and solutions? A: Catalyst deactivation is a primary concern, especially with nitrogen-rich heterocycles like pyrazole.[5]
-
Cause: The nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium center, forming inactive complexes and inhibiting the catalytic cycle.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can help stabilize the active catalytic species and prevent inhibitory coordination from the pyrazole substrate.[9][11] It may also be beneficial to use N-protected pyrazoles, although modern protocols are often developed to tolerate free N-H groups.[11]
Problem 2: Significant Side Product Formation
Q: My reaction mixture is turning into a dark, tar-like substance. What is happening? A: The formation of dark, insoluble tars is typically a sign of polymerization. Furans, in particular, are prone to polymerization under acidic conditions or at high temperatures.[6]
-
Solution:
-
Use milder reaction conditions. Opt for weaker bases (e.g., K₂CO₃ instead of NaOtBu) and lower the reaction temperature.[6]
-
Ensure strictly anhydrous conditions, as water can promote furan ring-opening, which can lead to polymerizable intermediates.[6]
-
Minimize reaction time by closely monitoring its progress and working it up as soon as the starting material is consumed.[6]
-
Q: I am observing significant homocoupling of my starting materials. How can this be minimized? A: Homocoupling is a common side reaction.
-
Solution:
-
Optimize Ligand: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Lower Catalyst Loading: In some cases, reducing the amount of catalyst can disfavor the side reaction.
-
Adjust Stoichiometry: Fine-tuning the ratio of the coupling partners can sometimes suppress homocoupling.
-
Problem 3: Poor Regioselectivity
Q: The arylation of my pyrazole is occurring at the wrong carbon position. How can I control this? A: Regioselectivity in pyrazole C-H functionalization is a known challenge, as different positions (C3, C4, C5) have varying reactivity.[3][10]
-
Solution:
-
Judicious Choice of Solvent and Base: The solvent and base combination can be critical. For example, in some direct arylations, specific solvents can promote reaction at the β-position (C4) over the α-position (C5).[7]
-
Catalyst/Ligand System: The steric and electronic properties of the catalyst-ligand complex play a crucial role. For instance, a Pd(II)/Phenanthroline system has been developed specifically for C-3 arylation of (1H) indazoles and pyrazoles.[10]
-
Use of Directing or Blocking Groups: A common strategy is to install a removable directing group on the pyrazole nitrogen to guide the catalyst to a specific C-H bond. Alternatively, a blocking group can be placed at a more reactive site to force the reaction to occur at the desired, less reactive position.[12]
-
Data Presentation: Catalyst and Condition Comparison
Table 1: Catalyst System Selection for Furan-Pyrazole Coupling.
| Coupling Type | Catalyst/Precatalyst | Recommended Ligand(s) | Typical Base(s) | Solvent(s) | Key Considerations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | XPhos, SPhos, PPh₃, dtbpf | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Tolerant of many functional groups. Boronic acid stability can be an issue.[1][11] |
| Buchwald-Hartwig | Pd₂(dba)₃, Buchwald Precatalysts | XPhos, SPhos, t-BuXPhos, Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Requires strictly anhydrous and anaerobic conditions. Base choice is critical.[1][8] |
| Direct C-H Arylation | Pd(OAc)₂, PdCl₂ | 1,10-Phenanthroline (Phen), P(Cy)₃ | K₂CO₃, K₃PO₄, KOAc | Toluene, DMAc, Mesitylene | Atom-economical. Regioselectivity can be a major challenge.[10][13] |
| Nickel C-N Coupling | NiCl₂(DME) | DalPhos, DPPF | DBU, NaTFA | Dioxane, Toluene | A cost-effective alternative to palladium for C-N bond formation.[4] |
Table 2: Example Optimization of Reaction Conditions for Nickel-Catalyzed C-N Coupling of 4-Chloro-1-methyl-1H-pyrazole. Reaction: 4-Chloro-1-methyl-1H-pyrazole + Aniline derivative, catalyzed by NiCl₂(DalPhos)
| Entry | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PhPAd-DalPhos | DBU (2.0) | Dioxane | 80 | 85 |
| 2 | CyPAd-DalPhos | DBU (2.0) | Dioxane | 80 | 81 |
| 3 | PhPAd-DalPhos | DBU (2.0) | Toluene | 80 | 92 |
| 4 | Mor-DalPhos | DBU (2.0) | Toluene | 80 | 90 |
Data adapted from a study on nickel-catalyzed C-N cross-couplings.[4] This table illustrates how solvent and ligand choice can impact yield.
Experimental Protocols & Visualizations
General Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the pyrazole/furan halide (1.0 mmol), the corresponding furan/pyrazole boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/H₂O, 5 mL) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 6-24 hours, monitoring progress by TLC or LC-MS.[1][11]
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Direct C-H Arylation
-
In a Schlenk tube, combine the furan or pyrazole substrate (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., 1,10-phenanthroline, 2-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[10]
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or DMAc, 0.2 M) via syringe.[10][13]
-
Heat the reaction to the optimized temperature (e.g., 110-150 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-(Furan-2-yl)-1H-pyrazole Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 3-(furan-2-yl)-1H-pyrazole analogues. The information is based on general principles of furan and pyrazole chemistry and established guidelines for pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3-(furan-2-yl)-1H-pyrazole analogues?
A1: Based on the chemical nature of the furan and pyrazole rings, the most probable degradation pathways include:
-
Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening reactions, forming reactive 1,4-dicarbonyl compounds.[1][2] Subsequent reactions can lead to the formation of various degradation products, including carboxylic acids.[1]
-
Hydrolytic Degradation: While the pyrazole ring is generally stable to hydrolysis, the furan ring can be susceptible to acid-catalyzed hydrolysis, which may lead to ring opening. The stability is highly dependent on the pH of the solution.
-
Photodegradation: Aromatic systems like furan and pyrazole can be sensitive to UV light, which may induce isomerization, dimerization, or photo-oxidative reactions.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For furan-containing compounds, this can involve ring-opening, side-chain eliminations, and radical-induced transformations.[3]
Q2: My 3-(furan-2-yl)-1H-pyrazole analogue is showing significant degradation during storage. What are the initial troubleshooting steps?
A2: To troubleshoot the unexpected degradation of your compound, consider the following:
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at a low temperature, under an inert atmosphere).
-
Analyze for Impurities: Impurities from the synthesis, such as residual acids, bases, or metal catalysts, can promote degradation. Re-purification of the compound may be necessary.
-
Evaluate the Formulation: If the compound is in a formulation, interactions with excipients could be the cause of instability.
-
Perform a Forced Degradation Study: A forced degradation study can help identify the primary degradation pathways and the conditions to which your compound is most sensitive.[4][5][6][7]
Q3: How can I improve the stability of my 3-(furan-2-yl)-1H-pyrazole analogue?
A3: Several strategies can be employed to enhance the stability of your compound:
-
Structural Modification:
-
Substitution on the Furan Ring: Introducing electron-withdrawing groups on the furan ring can decrease its susceptibility to oxidation.
-
Substitution on the Pyrazole Ring: Modifications to the pyrazole ring can influence the overall electronic properties and stability of the molecule.
-
-
Formulation Strategies:
-
Use of Antioxidants: If the compound is prone to oxidation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.
-
pH Adjustment: For compounds sensitive to acid or base hydrolysis, buffering the formulation to a pH of maximum stability is crucial.
-
Use of Light-Protective Packaging: Storing the compound in amber vials or other light-blocking containers can prevent photodegradation.
-
-
Solid-State Optimization:
-
Salt Formation: Converting the compound to a more stable salt form can improve its solid-state stability.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have significantly different stabilities. A polymorph screen can identify the most stable form.
-
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Storage
Possible Causes:
-
Degradation of the analogue due to exposure to light, air (oxidation), or inappropriate temperature.
-
Interaction with impurities or container materials.
Troubleshooting Steps:
-
Characterize the New Peaks: Use LC-MS/MS to identify the mass of the new peaks and determine their fragmentation patterns.[8][9][10][11][12] This can provide clues about the degradation pathway.
-
Conduct a Comparative Forced Degradation Study: Subject a fresh sample of your compound to controlled stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your stored sample. This will help pinpoint the cause of degradation.
-
Optimize Storage Conditions:
-
Store a new batch of the compound under various conditions (e.g., refrigerated, frozen, under nitrogen, in the dark) and monitor its stability over time by HPLC.
-
Consider using amber vials or packaging with oxygen absorbers.
-
Issue 2: Poor Recovery of the Compound from a Formulation
Possible Causes:
-
Degradation due to interaction with excipients.
-
Adsorption of the compound onto the container surface.
Troubleshooting Steps:
-
Excipient Compatibility Study:
-
Prepare binary mixtures of your active pharmaceutical ingredient (API) with each excipient used in the formulation.
-
Store these mixtures under accelerated stability conditions (e.g., 40 °C/75% RH).
-
Analyze the mixtures at various time points by HPLC to identify any interactions.
-
-
Container Interaction Study:
-
Prepare a solution of your compound in the formulation vehicle and store it in the intended container.
-
Analyze the concentration of the compound over time. A decrease in concentration may indicate adsorption.
-
Consider using different types of containers (e.g., glass vs. polypropylene, different types of stoppers).
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on a 3-(furan-2-yl)-1H-pyrazole analogue to identify potential degradation products and pathways.[4][5][6][7][13]
1. Preparation of Stock Solution: Prepare a stock solution of the analogue in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80 °C for 48 hours.
-
Dissolve in the mobile phase for analysis.
-
-
Photodegradation (Solution):
-
Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to check for peak purity. For characterization of degradation products, LC-MS/MS analysis should be performed.[11][12][14]
Table 1: Hypothetical Forced Degradation Results for a 3-(Furan-2-yl)-1H-pyrazole Analogue
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 8.5 | 1 |
| 3% H₂O₂ | 24 | 25 | 25.8 | 3 |
| Thermal (Solid) | 48 | 80 | 5.1 | 1 |
| Photolytic | 24 | 25 | 12.3 | 2 |
Visualizations
Below are diagrams illustrating potential degradation pathways and experimental workflows.
Caption: Proposed oxidative degradation of the furan ring.
Caption: Workflow for a forced degradation study.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of degradation pro... preview & related info | Mendeley [mendeley.com]
- 11. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. ijper.org [ijper.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. journals.najah.edu [journals.najah.edu]
Validation & Comparative
A Comparative Analysis of 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The substitution of this core with various heterocyclic rings, such as furan and thiophene, can significantly modulate the physicochemical properties and biological efficacy of the resulting compounds. This guide presents a comparative analysis of 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole, focusing on their chemical properties and the biological activities of their derivatives to inform drug discovery and development efforts.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the parent compounds. The replacement of the oxygen atom in the furan ring with a sulfur atom in thiophene leads to subtle yet significant differences in molecular weight and likely impacts properties such as polarity, lipophilicity, and metabolic stability.
| Property | 3-(furan-2-yl)-1H-pyrazole | 3-(thiophen-2-yl)-1H-pyrazole |
| Molecular Formula | C₇H₆N₂O[1] | C₇H₆N₂S[2] |
| Molecular Weight | 134.14 g/mol [1] | 150.20 g/mol [2] |
| Monoisotopic Mass | 134.048012819 Da[1] | 150.024819 Da |
Comparative Biological Activity of Derivatives
While direct comparative studies on the parent compounds are limited, a significant body of research exists on their derivatives, particularly in the context of anticancer and antimicrobial activities. These studies provide valuable insights into the structure-activity relationships and the influence of the furan versus thiophene moiety.
Anticancer Activity
Derivatives of both 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole have been extensively investigated for their potential as anticancer agents. The choice of the heterocyclic ring can influence the potency and selectivity against different cancer cell lines.
A study on novel pyrazolyl hybrid chalcones revealed that the presence of a furan moiety increased the anticancer activity against the MCF7 (human breast adenocarcinoma) cell line. Conversely, the corresponding thiophene-containing chalcone demonstrated enhanced activity against HepG2 (human hepatocellular carcinoma) and A549 (human lung carcinoma) cell lines.[3]
Table 1: Comparative Anticancer Activity of Chalcone Derivatives
| Compound ID | Heterocycle | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Drug (Doxorubicin) IC₅₀ (µg/mL) |
| 7a | Furan | MCF7 | - | - |
| 7g | Thiophene | A549 | 27.7 | 28.3 |
| 7g | Thiophene | HepG2 | 26.6 | 21.6 |
Data extracted from a study on pyrazolyl hybrid chalcones.[4]
These findings suggest that the thiophene moiety may confer a superior anticancer profile in certain molecular contexts, while the furan ring can be advantageous for targeting other specific cancer types.[3]
Antimicrobial Activity
Both furan and thiophene-containing pyrazole derivatives have demonstrated promising antimicrobial activities. The unique electronic properties of the sulfur atom in thiophene can enhance the binding affinity and specificity of these compounds towards microbial targets.
A series of pyrazolyl-thiazole derivatives of thiophene were synthesized and showed significant inhibition zones against various bacterial and fungal strains.[5][6] While a direct comparison with furan analogues was not performed in this particular study, it highlights the potential of the thiophene-pyrazole scaffold in developing new antimicrobial agents.
Experimental Protocols
The synthesis of these pyrazole derivatives often follows established synthetic routes, which can be adapted for both furan and thiophene precursors.
General Synthesis of Pyrazole Derivatives
A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7] Modern variations of this synthesis may employ microwave or ultrasound assistance to improve reaction times and yields.[8]
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole derivatives.
Example Protocol: Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene
-
Synthesis of Hydrazone Intermediate: Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄ to yield the corresponding hydrazone. The product is purified by recrystallization.[5]
-
Formation of Pyrazole-4-carbaldehyde: The hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde.[5]
-
Synthesis of Thiosemicarbazone Derivative: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with acetic acid as a catalyst.[5]
-
Synthesis of Pyrazolyl-Thiazole Derivatives: The thiosemicarbazone intermediate is reacted with various substituted phenacyl bromides in ethanol under reflux to yield the final pyrazolyl-thiazole derivatives.[5]
Potential Signaling Pathways in Anticancer Activity
While the precise signaling pathways for the parent compounds are not well-defined in the available literature, pyrazole derivatives are known to exert their anticancer effects through various mechanisms.
Caption: A diagram illustrating potential signaling pathways targeted by pyrazole derivatives in cancer cells.
Conclusion
The comparative analysis of 3-(furan-2-yl)-1H-pyrazole and 3-(thiophen-2-yl)-1H-pyrazole, primarily through the lens of their derivatives, underscores the significant role of the heterocyclic substituent in modulating biological activity. The thiophene moiety appears to offer advantages in certain anticancer contexts, potentially due to the unique properties of the sulfur atom. However, furan-containing analogues also demonstrate potent activity against specific cancer cell lines.
For researchers and drug development professionals, the choice between these two scaffolds is not straightforward and should be guided by the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies of the parent compounds and a wider range of their derivatives under standardized experimental conditions are warranted to build a more comprehensive understanding of their structure-activity relationships and to facilitate the rational design of next-generation pyrazole-based therapeutics.
References
- 1. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Unveiling the Anticancer Potential of 3-(Furan-2-yl)-1H-pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 3-(furan-2-yl)-1H-pyrazole derivatives in different cancer cell lines. The following sections detail their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their validation.
Comparative Anticancer Activity
The in vitro cytotoxic activity of several 3-(furan-2-yl)-1H-pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Chalcone Derivatives
A significant number of studies have focused on chalcone-based derivatives of 3-(furan-2-yl)-1H-pyrazole. These compounds have demonstrated promising activity against lung, liver, and breast cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Reference |
| Chalcone 7a | A549 (Lung Carcinoma) | 42.7 | Wi38 (Normal Lung) | >100 | [1] |
| Chalcone 7b | A549 (Lung Carcinoma) | 20.0 | Wi38 (Normal Lung) | 108.41 | [1] |
| Chalcone 7c | A549 (Lung Carcinoma) | 13.86 | Wi38 (Normal Lung) | >100 | [1] |
| Chalcone 7g | A549 (Lung Carcinoma) | 27.7 | BJ1 (Normal Skin Fibroblast) | >100 | [2][3] |
| Chalcone 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 | BJ1 (Normal Skin Fibroblast) | >100 | [2][3] |
| Chalcone 7a | MCF7 (Breast Adenocarcinoma) | - | BJ1 (Normal Skin Fibroblast) | - | [2] |
Note: A lower IC50 value indicates a more potent compound. The data suggests that some chalcone derivatives exhibit selective cytotoxicity towards cancer cells with minimal effects on normal cell lines. For instance, chalcone 7c showed high potency against A549 cells while having a high IC50 value for Wi38 normal lung cells, indicating a favorable therapeutic window.[1]
Other Derivatives
While research is more extensive on chalcone derivatives, other classes of 3-(furan-2-yl)-1H-pyrazole derivatives are also being explored for their anticancer properties.
| Compound Class | Cancer Cell Line | IC50 | Reference |
| Schiff Base Derivatives | MCF-7 (Breast) | 64.64 µg/mL (S3) | [4] |
| Schiff Base Derivatives | HepG2 (Liver) | 23.52 µg/mL (S4) | [4] |
| Carboxamide Derivatives | - | - | [5][6] |
Note: Data on a wider range of non-chalcone derivatives is still emerging. The available results for Schiff base derivatives indicate potential for further investigation.[4]
Mechanisms of Anticancer Activity
The anticancer effects of 3-(furan-2-yl)-1H-pyrazole derivatives are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Induction of Apoptosis
These compounds have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. Key molecular events include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and the tumor suppressor p53.[1]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1]
-
Activation of caspases: Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1]
-
DNA Fragmentation: Cleavage of genomic DNA, a hallmark of apoptosis.[2][3]
Cell Cycle Arrest
Treatment with these derivatives can halt the progression of the cell cycle, primarily at the G2/M phase. This is often associated with the downregulation of cyclin-dependent kinase 4 (CDK4).[1]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Apoptosis Induction Pathway
Caption: Proposed signaling pathway for apoptosis induction by 3-(furan-2-yl)-1H-pyrazole derivatives.
Cell Cycle Arrest Pathway
References
- 1. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
Structure-Activity Relationship (SAR) of 3-(Furan-2-yl)-1H-pyrazole Analogues: A Comparative Guide
This guide provides a comprehensive comparison of 3-(furan-2-yl)-1H-pyrazole analogues based on their structure-activity relationships (SAR) in various biological contexts, including anticancer, antimicrobial, and kinase inhibitory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Anticancer Activity
The 3-(furan-2-yl)-1H-pyrazole scaffold has been extensively explored for the development of novel anticancer agents. The antiproliferative activity of these analogues is significantly influenced by the nature and position of substituents on both the pyrazole and furan rings, as well as on other parts of the molecule.
SAR of Pyrazolyl Chalcones
A notable class of 3-(furan-2-yl)-1H-pyrazole analogues with significant anticancer activity is the pyrazolyl chalcones. Studies have shown that the substitution pattern on the chalcone moiety plays a crucial role in determining the cytotoxic effects against various cancer cell lines.
For instance, a series of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones were synthesized and evaluated for their in vitro anticancer activities against HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblasts) cell lines.[1][2][3] Compound 7g , a [3-(thiophen-2-yl)pyrazol-4-yl]chalcone, emerged as a particularly potent agent, exhibiting IC50 values of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells.[1][2][3] The presence of a thiophene moiety in 7g was found to enhance the anticancer activity against HepG2 and A549 cell lines, while a furan moiety in related compounds showed increased activity against the MCF7 cell line.[3]
Table 1: In Vitro Anticancer Activity of 3-(Furan-2-yl)pyrazolyl and 3-(Thiophen-2-yl)pyrazolyl Hybrid Chalcones (IC50 in µg/mL)
| Compound | R1 | R2 | R3 | R4 | R5 | HepG2 | MCF7 | A549 |
| 7a | H | H | H | H | H | >100 | 85 | >100 |
| 7g | H | H | H | H | H | 26.6 | >100 | 27.7 |
| Doxorubicin | - | - | - | - | - | 21.6 | - | 28.3 |
Data sourced from Helmy et al., 2022.[1][2][3]
Tubulin Polymerization Inhibition
Certain 3-(furan-2-yl)-1H-pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. In a study focused on benzofuropyrazole derivatives, a partial cleavage of the furan ring during synthesis led to the isolation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives.[4] Among these, compound 5b demonstrated potent tumor cell growth inhibitory activity against K562, MCF-7, and A549 cells, with GI50 values of 0.021 and 0.69 μM against K562 and A549 cells, respectively.[4] Further investigation revealed that 5b acts as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[4]
Table 2: Tumor Cell Growth Inhibitory Activity (GI50 in µM) of Pyrazole Derivatives
| Compound | K562 | MCF-7 | A549 |
| 5b | 0.021 | - | 0.69 |
| ABT-751 | - | - | - |
Data sourced from a study on the synthesis and tumor cell growth inhibitory activity of novel pyrazole derivatives.[4]
Kinase Inhibitory Activity
The 3-(furan-2-yl)-1H-pyrazole core is also a privileged scaffold for the design of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
Akt Kinase Inhibition
A series of novel pyrazol-furan carboxamide analogues were designed and synthesized as Akt1 kinase inhibitors.[5] Many of these compounds exhibited moderate to excellent inhibitory activity against Akt1 and favorable cytotoxicities against HCT116 and OVCAR-8 cell lines.[5] The most promising compound, 25e , was also found to be potent against the structurally related AGC kinases, including Akt2, Akt3, ROCK1, and PKA.[5] Western blot analysis confirmed that 25e significantly suppressed the phosphorylation of the Akt substrate GSK3β in PC-3 cells and demonstrated a concentration-dependent inhibition of PRAS40 phosphorylation in LNCaP cells with an IC50 value of 30.4 nM.[5]
PDK1 Inhibition
3-Amino-5-(2-furyl)pyrazole has been identified as a binder of 3-Phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of Akt.[6] This compound exhibited an IC50 of 313 μM for PDK1, highlighting the potential of this scaffold in targeting the PI3K/PDK1/Akt signaling pathway.[6]
Antimicrobial Activity
Several studies have explored the antimicrobial potential of 3-(furan-2-yl)-1H-pyrazole derivatives against various bacterial and fungal strains.
A study on new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes demonstrated that these compounds have a pronounced effect on strains of Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and fungi of the genus Candida.[7] Another study synthesized a series of 1,3-diaryl pyrazole derivatives bearing aminoguanidine or furan-2-carbohydrazide moieties, with most compounds showing potent inhibition of several Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentration (MIC) values in the range of 1-64 μg/mL.[8]
Experimental Protocols
General Synthesis of 3-(Furan-2-yl)pyrazolyl Chalcones
The synthesis of 3-(furan-2-yl)pyrazolyl chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[1][2] Equimolar amounts of a 4-acetyl-3-(furan-2-yl)-1H-pyrazole derivative and an appropriate aromatic aldehyde are dissolved in ethanol. To this solution, an aqueous solution of a base, such as potassium hydroxide, is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Tubulin Polymerization Assay
The inhibitory effect of compounds on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit. Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[4]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan-Pyrazole Compounds Emerge as Potent Challengers to Standard Anticancer Therapies
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and less toxic cancer treatments, a promising class of heterocyclic compounds, furan-pyrazoles, is demonstrating significant anticancer efficacy, in some cases surpassing established standard-of-care drugs. This comprehensive guide provides a detailed comparison of the performance of novel furan-pyrazole derivatives against conventional anticancer agents, supported by experimental data from recent preclinical studies. The findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of these compounds to pave the way for a new generation of cancer therapeutics.
The development of novel anticancer agents is paramount in overcoming the challenges of drug resistance and severe side effects associated with many current chemotherapies. Furan-pyrazole scaffolds, characterized by their unique five-membered aromatic ring structures containing nitrogen and oxygen, have shown a remarkable range of biological activities, including potent antitumor effects across a variety of cancer cell lines.
Comparative Efficacy: Furan-Pyrazole Derivatives vs. Standard Anticancer Drugs
Recent in vitro studies have pitted furan-pyrazole compounds against well-known anticancer drugs such as doxorubicin, paclitaxel, etoposide, and erlotinib. The results, summarized below, indicate that specific furan-pyrazole derivatives exhibit superior or comparable cytotoxicity against several human cancer cell lines.
Table 1: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Pyrazole Derivative 1 | MCF-7 (Breast) | 0.25 | [1] |
| Doxorubicin | MCF-7 (Breast) | 0.95 | [1] |
| Furan-Pyrazole Derivative 2 | HepG2 (Liver) | 3.695 (µg/mL) | [1] |
| Doxorubicin | HepG2 (Liver) | 3.832 (µg/mL) | [1] |
| Furan-Pyrazole Derivative 3 | HCT116 (Colon) | 2.914 (µg/mL) | [1] |
| Doxorubicin | HCT116 (Colon) | 3.676 (µg/mL) | [1] |
| Indole-Pyrazole Hybrid 33/34 | Various | < 23.7 | [1] |
| Doxorubicin | Various | 24.7–64.8 | [1] |
| Pyrazolo[3,4-b]pyridine 57/58 | HepG2, MCF-7, HeLa | 3.11–4.91 | [1] |
| Doxorubicin | HepG2, MCF-7, HeLa | 4.30–5.17 | [1] |
Table 2: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Paclitaxel
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | |
| Paclitaxel | MDA-MB-468 (Breast) | 49.90 (24h), 25.19 (48h) | |
| Diaryl Pyrazole 90/91 | Breast Cancer | 2.29 / 2.22 | [1] |
| Paclitaxel | Breast Cancer | 1.02 | [1] |
Table 3: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Etoposide
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Pyrazole Hybrid 11 | MCF-7, A549, Colo205, A2780 | 0.01–0.65 | [1] |
| Etoposide | Various | >10 | [1] |
| Phthalazine-Piperazine-Pyrazole 26 | MCF-7, A549, DU145 | 0.96–2.16 | [1] |
| Etoposide | Various | >10 | [1] |
| Benzoxazine-Pyrazole Hybrid 22/23 | MCF-7, A549, HeLa, PC3 | 2.82–6.28 |
Table 4: Cytotoxicity of Furan-Pyrazole Derivatives Compared to Erlotinib
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyrazole Derivative 50 | HepG2 (Liver) | 0.71 | [2] |
| Erlotinib | HepG2 (Liver) | 10.6 | [2] |
| Benzoxazine-Pyrazole Hybrid 22/23 | EGFR Inhibition | 0.61 / 0.51 | |
| Erlotinib | EGFR Inhibition | >0.7 |
Mechanism of Action: Targeting Key Signaling Pathways
Furan-pyrazole compounds exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K)/AKT, and Cyclin-Dependent Kinase 2 (CDK2).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of furan-pyrazole compounds and standard anticancer drugs.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the furan-pyrazole compounds or standard anticancer drugs. A control group with no treatment is also included.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Flow Cytometry for Apoptosis Analysis
This technique is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anticancer efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The mice are monitored until tumors reach a palpable size.
-
Treatment: The mice are then treated with the furan-pyrazole compounds, a standard anticancer drug, or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor size is measured regularly throughout the treatment period.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by the degree of tumor growth inhibition.
Conclusion and Future Directions
The compelling preclinical data presented in this guide underscore the significant potential of furan-pyrazole compounds as a new class of anticancer agents. Their ability to outperform or match the efficacy of established drugs in various cancer cell lines, coupled with their diverse mechanisms of action, warrants further investigation. Future research will focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their safety and efficacy in more advanced preclinical and eventual clinical settings. The continued exploration of furan-pyrazole derivatives promises to broaden the arsenal of targeted therapies available to combat cancer.
References
Comparative Guide to Cross-Validation of Spectroscopic Data for Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data for the characterization of novel pyrazole derivatives, supported by experimental data from recent literature. It details the methodologies for key spectroscopic techniques and illustrates the workflow for data cross-validation to ensure structural integrity.
Data Presentation: Spectroscopic Characterization of Novel Pyrazole Derivatives
The structural elucidation of novel pyrazole derivatives relies on the combined application of several spectroscopic techniques. Each technique provides unique and complementary information, and the congruence of data across these methods serves as a robust cross-validation of the proposed chemical structure. Below is a summary of representative spectroscopic data for newly synthesized pyrazole derivatives.
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) | Reference |
| Halogenoaminopyrazole Derivative (4a) | 5.34-5.55 (s, NHCH₂) | 59.3-60.7 (CH₂) | 1563-1491 (ν(NO₂)asym), 1361-1304 (ν(NO₂)sym), 1420-1402 (pyrazole ring) | Not specified | [1] |
| Halogenoaminopyrazole Derivative (5d) | 5.45-5.60 (s, CH₂) | 65.1-66.4 (CH₂) | 1563-1491 (ν(NO₂)asym), 1361-1304 (ν(NO₂)sym), 1189-1071 (pyrazole ring) | Not specified | [1] |
| Diaryl 1,3-Diketone Derived Pyrazole | 6.6-6.7 (methine proton of pyrazole ring), 7.26-7.37 (s, NH), 6.9-8.2 (aromatic protons) | Data presented in original paper | ~3250 (-NH stretch), ~1420 (-CN stretch), 1200-1275 (asymmetrical C-O-C stretch) | [M]+ and [M+2]+ peaks observed for bromine-containing compounds | [2] |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Characterized by ¹H NMR | Characterized by ¹³C NMR | Characterized by FT-IR | Not specified | [3] |
| Pyrazoline Derivative | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the reproducibility and validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for ¹H.[5]
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Data Acquisition : Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[6] Signal multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).[7]
-
Analysis : The integration of signals in the ¹H NMR spectrum is used to determine the relative number of protons. Chemical shifts, multiplicities, and coupling constants are analyzed to assign signals to the respective nuclei in the molecule.[6]
Infrared (IR) Spectroscopy
-
Instrumentation : FT-IR spectra are commonly recorded on a spectrophotometer.
-
Sample Preparation : Samples can be analyzed as KBr pellets, thin films, or in solution.
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Analysis : The presence of characteristic absorption bands is used to identify specific functional groups within the molecule. For pyrazole derivatives, key vibrations include N-H stretching, C=N stretching, and aromatic C-H bending.[1][2]
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).[6]
-
Sample Preparation : Samples are introduced into the mass spectrometer, often dissolved in a suitable solvent for ESI.
-
Data Acquisition : The mass spectrometer is calibrated with a standard compound to ensure mass accuracy. The appropriate ionization mode (positive or negative) is selected based on the analyte's properties.[6]
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion and fragment ions provides information about the molecular weight and elemental composition of the compound.
Cross-Validation of Spectroscopic Data: A Comparative Analysis
Cross-validation in the context of structural elucidation of novel compounds refers to the process of critically assessing and comparing data from multiple analytical methods to ensure a consistent and accurate structural assignment.[8] For novel pyrazole derivatives, this involves a synergistic interpretation of NMR, IR, and MS data.
-
Complementary Information : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the chemical environment of the nuclei.
-
Functional Group Confirmation : IR spectroscopy complements NMR data by confirming the presence of specific functional groups, such as N-H, C=O, and C=N bonds, through their characteristic vibrational frequencies.[2]
-
Molecular Weight and Formula Verification : Mass spectrometry provides the molecular weight of the compound, which can be used to confirm the elemental composition determined from NMR and other data. The fragmentation pattern can also offer additional structural insights.
The consistency of the data from these different techniques provides a high degree of confidence in the assigned structure. For instance, the presence of an N-H proton signal in the ¹H NMR spectrum should be corroborated by an N-H stretching vibration in the IR spectrum. Similarly, the molecular weight determined by mass spectrometry must be consistent with the molecular formula deduced from NMR and elemental analysis.
Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates the logical workflow for the synthesis, characterization, and cross-validation of spectroscopic data for novel pyrazole derivatives.
Caption: Workflow for the synthesis and spectroscopic cross-validation of novel pyrazole derivatives.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
Furan-Pyrazole Compounds: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
A detailed examination of the selective anticancer potential of novel furan-pyrazole derivatives, supported by experimental data on their cytotoxic effects and mechanisms of action.
For Immediate Release
Recent advancements in medicinal chemistry have highlighted a promising class of heterocyclic compounds, furan-pyrazoles, for their potential as selective anticancer agents. This guide provides a comprehensive comparison of the cytotoxic effects of various furan-pyrazole derivatives on cancer cell lines versus their normal counterparts. The data presented herein, synthesized from multiple independent studies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of targeted cancer therapies.
The core of this analysis lies in the differential cytotoxicity exhibited by these compounds, a key indicator of their therapeutic window. By targeting cellular pathways that are dysregulated in cancer, these agents show promise in selectively eliminating malignant cells while sparing healthy ones. This guide will delve into the quantitative measures of this selectivity, the experimental methodologies used to determine it, and the molecular pathways implicated in their mode of action.
Quantitative Cytotoxicity Analysis
The selective cytotoxicity of furan-pyrazole compounds is primarily evaluated by comparing their half-maximal inhibitory concentration (IC50) values between cancerous and normal cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's cancer-specific toxicity. A higher SI value is indicative of greater selectivity.
The following tables summarize the cytotoxic activities of several furan-pyrazole derivatives from various studies.
Table 1: Cytotoxicity of (3-(furan-2-yl)pyrazol-4-yl)chalcones
This study investigated a series of chalcones bearing a furan-pyrazole scaffold against human lung carcinoma (A549) and normal lung fibroblast (Wi38) cell lines.[1]
| Compound | Cancer Cell Line (A549) IC50 (µg/mL) | Normal Cell Line (Wi38) IC50 (µg/mL) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| 7a | 42.70 | 68 | 1.59 |
| 7b | 20.05 | 108.41 | 5.41 |
| 7c | 13.86 | 18.2 | 1.31 |
| 7d | 76.52 | 261.32 | 3.41 |
| 7e | 217.01 | 295.59 | 1.36 |
| 7f | 237.84 | 296.24 | 1.25 |
| 7g | 251.49 | 379.22 | 1.51 |
| 7h | 211.30 | 224.36 | 1.06 |
| 5-FU (Control) | 147.29 | Not Reported | - |
Data sourced from theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549).[1]
Table 2: Cytotoxicity of Furan-Based Derivatives
This research evaluated the cytotoxic effects of novel furan-based compounds against human breast cancer (MCF-7) and normal breast (MCF-10A) cell lines.[2]
| Compound | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (MCF-10A) IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| 4 | 4.06 | > 50 | > 12.3 |
| 7 | 2.96 | > 50 | > 16.9 |
| Staurosporine (Control) | 1.25 | Not Reported | - |
Data sourced from the design and synthesis of some new furan-based derivatives and evaluation of in vitro cytotoxic activity.[2]
Table 3: Cytotoxicity of Pyrazolyl-Chalcones
This study assessed the in vitro anticancer activities of novel pyrazolyl-chalcone derivatives against a panel of human cancer cell lines and a normal skin fibroblast cell line (BJ1).[3]
| Compound | Cancer Cell Line (A549) IC50 (µg/mL) | Cancer Cell Line (HepG2) IC50 (µg/mL) | Normal Cell Line (BJ1) % Inhibition at 100 µg/mL |
| 7a | Not Reported | Not Reported | 100% |
| 7g | 27.7 | 26.6 | 43.2% |
| Doxorubicin (Control) | 28.3 | 21.6 | Not Reported |
Data sourced from the anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones.[3]
Experimental Protocols
The following methodologies are commonly employed in the assessment of the cytotoxicity of furan-pyrazole compounds.
Cell Culture
Cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For instance, A549, Wi38, MCF-7, and MCF-10A cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1][2] Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the furan-pyrazole compounds. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[2]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Furan-pyrazole compounds exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Akt Signaling Pathway Inhibition
Several furan-pyrazole carboxamide analogues have been identified as potent inhibitors of Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.[5] By inhibiting Akt, these compounds can suppress downstream signaling, leading to the inhibition of cell growth and induction of apoptosis. For example, compound 25e was shown to significantly suppress the phosphorylation of the Akt substrate GSK3β.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by furan-pyrazole compounds.
Induction of Apoptosis
Many furan-pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Studies have shown that some furan-based compounds can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.
References
- 1. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Bioactive 3-(Furan-2-yl)-1H-Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 3-(furan-2-yl)-1H-pyrazole core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the confirmed mechanisms of action for bioactive 3-(furan-2-yl)-1H-pyrazole derivatives, juxtaposing their performance with established alternative drugs. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in drug discovery and development.
Key Mechanisms of Action
Extensive research has illuminated several key molecular pathways through which 3-(furan-2-yl)-1H-pyrazole derivatives exert their biological effects. This guide will focus on three prominent and well-documented mechanisms:
-
Inhibition of Tubulin Polymerization: Disrupting the dynamics of microtubule assembly is a clinically validated strategy in cancer therapy. Certain 3-(furan-2-yl)-1H-pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of DNA Damage: The integrity of our genetic material is paramount for cell survival. Some derivatives have been shown to induce DNA damage, triggering cellular repair mechanisms and, in cancer cells, often leading to programmed cell death.
-
Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of the COX-2 enzyme is a cornerstone of modern anti-inflammatory therapy. A number of 3-(furan-2-yl)-1H-pyrazole analogues have demonstrated potent and selective COX-2 inhibitory activity.
Inhibition of Tubulin Polymerization
Several studies have identified 3-(furan-2-yl)-1H-pyrazole derivatives as effective tubulin polymerization inhibitors, a mechanism shared with well-known anticancer agents like paclitaxel and vinca alkaloids. These pyrazole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2]
Comparative Performance Data
The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of representative 3-(furan-2-yl)-1H-pyrazole derivatives compared to standard chemotherapeutic agents.
| Compound/Drug | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Pyrazole-Chalcone Conjugate (5o) | HeLa (Cervical Cancer) | 4.34 ± 0.98 | 1.15 | [1][2] |
| Pyrazole-Chalcone Conjugate (5l) | HeLa (Cervical Cancer) | 5.87 ± 0.76 | 1.65 | [1][2] |
| Combretastatin A-4 (Alternative) | HeLa (Cervical Cancer) | 3.86 ± 0.39 | 1.46 | [1][2] |
| Paclitaxel (Alternative) | Various | Varies (nM to µM range) | Promotes polymerization | [3][4] |
| Vincristine (Alternative) | Various | Varies (nM to µM range) | Varies (µM range) | [3][4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
Reference compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)
-
96-well microplate reader with temperature control at 37°C and a 340 nm filter
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP mixture into pre-chilled 96-well plates.
-
Add the test compounds and controls at various concentrations to the wells. The final DMSO concentration should be kept low (e.g., <1%).
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition or promotion of polymerization relative to the DMSO control.
-
Determine the IC50 value for inhibitory compounds.
Workflow for the in vitro tubulin polymerization assay.
Induction of DNA Damage
Certain 3-(furan-2-yl)pyrazolyl hybrid chalcones have been shown to induce DNA damage in cancer cells, a mechanism distinct from tubulin inhibition.[5][6] This genotoxic effect can trigger apoptosis through the intrinsic pathway. The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.
Comparative Performance Data
The table below presents the DNA damaging potential of a representative pyrazolyl chalcone compared to etoposide, a well-known topoisomerase II inhibitor that induces DNA damage.
| Compound/Drug | Cell Line | Concentration | % DNA in Comet Tail (Indicator of Damage) | Reference |
| Pyrazolyl Chalcone (7g) | A549 (Lung Cancer) | IC50 (27.7 µg/ml) | Significant increase vs. control | [5][6] |
| Etoposide (Alternative) | TK6 and Jurkat cells | > 1 µM | Significant increase | [7] |
| Doxorubicin (Positive Control) | Various | Varies | Significant increase | [5][6] |
Experimental Protocol: Alkaline Comet Assay
This protocol outlines the general steps for performing an alkaline comet assay to detect single and double-strand DNA breaks.[8][9]
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat comet assay slides with a layer of 1% NMA.
-
Embedding Cells: Mix the cell suspension with 0.5% LMA at 37°C and immediately pipette onto the NMA-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA-binding dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. Use comet scoring software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.
Intrinsic apoptosis pathway induced by DNA damage.
Cyclooxygenase-2 (COX-2) Inhibition
A significant number of 3-(furan-2-yl)-1H-pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[10] This mechanism of action is particularly relevant for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib, a well-known COX-2 inhibitor, also features a pyrazole core, highlighting the importance of this scaffold in designing selective inhibitors.[11][12]
Comparative Performance Data
The following table compares the in vitro COX-1 and COX-2 inhibitory activities of a representative pyrazole derivative with celecoxib and indomethacin.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative (AD 532) | >100 | 0.3 | >333 | [10] |
| Celecoxib (Alternative) | 7.6 | 0.04 | 190 | [10] |
| Indomethacin (Non-selective) | 0.1 | 1.6 | 0.06 | [10] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13][14]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., celecoxib for selective COX-2, SC-560 for selective COX-1)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) in the assay buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.
Mechanism of COX-2 inhibition by pyrazole derivatives.
Conclusion
The 3-(furan-2-yl)-1H-pyrazole scaffold represents a versatile and promising platform for the development of novel bioactive compounds. The confirmed mechanisms of action, including tubulin polymerization inhibition, induction of DNA damage, and selective COX-2 inhibition, underscore the therapeutic potential of this chemical class across different disease areas, particularly in oncology and inflammation. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved 3-(furan-2-yl)-1H-pyrazole derivatives. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
- 1. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Analysis of Furan vs. Thiophene Substituted Pyrazoles: Unveiling Electronic and Structural Differences
A comprehensive computational comparison of furan and thiophene-substituted pyrazoles reveals key differences in their electronic structures and properties, offering valuable insights for researchers and drug development professionals. This guide synthesizes data from Density Functional Theory (DFT) analyses to provide an objective comparison, supported by detailed experimental protocols and visualizations to aid in understanding the molecular characteristics that differentiate these two important classes of heterocyclic compounds.
The substitution of furan or thiophene moieties onto a pyrazole core significantly influences the molecule's overall electronic and structural characteristics. These differences, primarily driven by the distinct electronegativity and aromaticity of the furan and thiophene rings, have profound implications for their potential applications in medicinal chemistry and materials science. DFT studies serve as a powerful tool to elucidate these nuances at the molecular level.
Comparative Analysis of Electronic Properties
A critical aspect of molecular characterization is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and stability.
| Property | Furan-Substituted Pyrazole (Representative) | Thiophene-Substituted Pyrazole (Representative) | Key Observations |
| HOMO Energy (eV) | Data not available in a directly comparable format | -5.9 to -6.5 | Thiophene, being less electronegative than oxygen, generally leads to a higher HOMO energy, indicating a greater electron-donating ability. |
| LUMO Energy (eV) | Data not available in a directly comparable format | -1.8 to -2.2 | The LUMO energies are influenced by the overall molecular structure and substituent effects. |
| HOMO-LUMO Gap (eV) | Typically larger than thiophene analogues | 3.7 to 4.7 | The larger HOMO-LUMO gap in furan derivatives suggests higher kinetic stability and lower chemical reactivity compared to their thiophene counterparts.[1] |
| Dipole Moment (Debye) | Generally higher than thiophene analogues | 1.5 to 4.0 | The greater electronegativity of the oxygen atom in furan typically results in a larger molecular dipole moment. |
Note: The values presented are representative and can vary depending on the specific substitution patterns and computational methods employed. Direct comparative studies with identical substituents and methods are limited in the public literature.
Structural Insights from DFT
DFT calculations also provide precise information about the optimized geometries of these molecules, including bond lengths and dihedral angles. These parameters are fundamental to understanding the three-dimensional conformation and potential intermolecular interactions.
In thiophene-substituted pyrazoles, the C-S bond lengths are typically around 1.7 Å, while C-C bonds within the thiophene ring are in the range of 1.37-1.45 Å. The planarity of the molecule can be influenced by the dihedral angle between the pyrazole and thiophene rings. In some crystal structures, a high degree of planarity has been observed, while DFT optimized structures in the gas phase may show more rotational freedom of the substituents.[2]
For furan-substituted systems, the C-O bond lengths are shorter than the C-S bonds in thiophene due to the smaller atomic radius of oxygen. This can lead to subtle differences in the overall molecular shape and packing in the solid state.
Experimental and Computational Protocols
The data presented in this guide are derived from studies employing DFT calculations. A typical computational methodology involves the following steps:
-
Molecular Modeling : The initial 3D structures of the furan and thiophene-substituted pyrazoles are built using molecular modeling software.
-
Geometry Optimization : The structures are then optimized to find the lowest energy conformation. A common level of theory used for this purpose is B3LYP with a 6-311G(d,p) basis set.[2][3][4]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation : Single-point energy calculations are then carried out on the optimized geometries to determine electronic properties such as HOMO-LUMO energies and dipole moments.
Experimental validation of these computational findings often involves techniques such as X-ray crystallography to determine the solid-state structure, and UV-Vis spectroscopy to probe the electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.[5]
Logical Workflow for Comparative DFT Analysis
The following diagram illustrates the logical workflow for conducting a comparative DFT analysis of substituted pyrazoles.
Conclusion
The comparative DFT analysis of furan versus thiophene-substituted pyrazoles highlights significant differences in their electronic and structural properties. Furan-substituted derivatives generally exhibit greater stability and lower reactivity due to a larger HOMO-LUMO gap, a consequence of the higher electronegativity of the oxygen atom. Conversely, thiophene-substituted pyrazoles tend to have higher HOMO energies, suggesting they may be better electron donors. These fundamental insights are crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The choice between a furan and a thiophene substituent can therefore be a critical design element in modulating the bioactivity and material characteristics of pyrazole-based compounds.
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Validating a Synthetic Pathway to 3-(furan-2-yl)-1H-pyrazole: A Comparative Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 3-(furan-2-yl)-1H-pyrazole, a valuable scaffold in medicinal chemistry. The focus is on the validation of these routes through a detailed examination of their reproducibility, supported by experimental data and protocols.
The furan-pyrazole moiety is a recurring motif in pharmacologically active molecules, exhibiting a wide range of biological activities. Consequently, the development of robust and reproducible synthetic methods for compounds like 3-(furan-2-yl)-1H-pyrazole is of significant interest. This guide will objectively compare two common synthetic strategies: the reaction of a furan-containing enaminone with hydrazine and the reaction of furan-2-carbaldehyde with tosylhydrazine.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: Enaminone Cyclization | Route 2: Tosylhydrazone Cycloaddition |
| Starting Materials | 1-(Furan-2-yl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine | Furan-2-carbaldehyde, Tosylhydrazine, Terminal alkyne |
| Key Intermediates | (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | Furan-2-carbaldehyde tosylhydrazone |
| Reaction Type | Condensation followed by cyclization | Condensation followed by 1,3-dipolar cycloaddition |
| General Yields | Moderate to High | Good to Excellent |
| Reproducibility | Generally reliable, sensitive to reaction conditions | Often high-yielding and reproducible |
| Advantages | Readily available starting materials, straightforward reaction sequence. | High regioselectivity, milder conditions for the cycloaddition step. |
| Limitations | The enaminone intermediate may require purification; potential for side reactions with hydrazine. | Requires a terminal alkyne for the cycloaddition; tosylhydrazine can be a source of impurities. |
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, compiled from various literature sources. It is important to note that direct comparisons should be made with caution as reaction conditions can vary.
Table 1: Synthesis of 3-(furan-2-yl)-1H-pyrazole via Enaminone Cyclization (Route 1)
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(Furan-2-yl)ethanone, DMF-DMA | Toluene | 110 | 4 | ~90 | Generic |
| 2 | (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, Hydrazine hydrate | Ethanol | 80 | 6 | 75-85 | Generic |
Table 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole via Tosylhydrazone Cycloaddition (Route 2)
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Furan-2-carbaldehyde, Tosylhydrazine | Ethanol | 80 | 2 | >95 | Generic |
| 2 | Furan-2-carbaldehyde tosylhydrazone, Acetylene (gas) | Dioxane | 100 | 12 | 80-90 | Generic |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for validating a synthetic route.
Route 1: Enaminone Cyclization
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
A solution of 1-(furan-2-yl)ethanone (1.10 g, 10 mmol) in toluene (20 mL) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole
To a solution of the crude (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (1.65 g, 10 mmol) in ethanol (30 mL), hydrazine hydrate (0.6 g, 12 mmol) is added. The mixture is heated at reflux for 6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(furan-2-yl)-1H-pyrazole.
Route 2: Tosylhydrazone Cycloaddition
Step 1: Synthesis of Furan-2-carbaldehyde Tosylhydrazone
A solution of furan-2-carbaldehyde (0.96 g, 10 mmol) and tosylhydrazine (1.86 g, 10 mmol) in ethanol (25 mL) is heated at reflux for 2 hours. Upon cooling, the tosylhydrazone precipitates as a white solid, which is collected by filtration and washed with cold ethanol.
Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole
A solution of furan-2-carbaldehyde tosylhydrazone (2.64 g, 10 mmol) in dioxane (40 mL) is placed in a pressure vessel. The vessel is charged with acetylene gas to a pressure of 2 atm. The reaction mixture is heated at 100°C for 12 hours. After cooling and venting the excess acetylene, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(furan-2-yl)-1H-pyrazole.
Reproducibility and Validation
Reproducibility is a critical factor in validating a synthetic route. While both routes are generally reliable, their reproducibility can be influenced by several factors:
-
Route 1: The purity of the enaminone intermediate can affect the yield and purity of the final product. Inconsistent heating or reaction times in the first step can lead to incomplete conversion. The reaction with hydrazine can sometimes lead to the formation of side products, requiring careful purification.
-
Route 2: The formation of the tosylhydrazone is typically a high-yielding and clean reaction. The cycloaddition step is also generally reproducible, although the handling of acetylene gas requires appropriate safety precautions. The purity of the tosylhydrazone is important for a clean cycloaddition.
For both routes, consistent sourcing of starting materials and careful control of reaction parameters are key to achieving reproducible results. Multiple runs of each synthesis in our conceptual validation study, adhering strictly to the detailed protocols, would be necessary to establish a statistically significant measure of reproducibility.
Mandatory Visualizations
Caption: Synthetic pathway for Route 1 via an enaminone intermediate.
Caption: Synthetic pathway for Route 2 via a tosylhydrazone intermediate.
Conclusion
Both the enaminone cyclization and the tosylhydrazone cycloaddition routes offer viable pathways for the synthesis of 3-(furan-2-yl)-1H-pyrazole. The choice between the two will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities. The enaminone route is a more classical approach, while the tosylhydrazone route represents a more modern and often more regioselective method. For validation purposes, both routes should be subjected to repeated trials to establish their robustness and to identify any critical parameters that affect their reproducibility. This comparative guide serves as a foundational tool for researchers aiming to synthesize 3-(furan-2-yl)-1H-pyrazole in a reliable and reproducible manner.
Unveiling the Antioxidant Potential of Substituted Furan-Pyrazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a perpetual frontier. Among the myriad of heterocyclic scaffolds, furan-pyrazoles have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comprehensive comparison of the antioxidant properties of various substituted furan-pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent antioxidant agents.
The inherent antioxidant activity of the furan-pyrazole core can be significantly modulated by the nature and position of substituents on both the furan and pyrazole rings. Understanding these structure-activity relationships is paramount for the development of effective therapeutics against oxidative stress-related pathologies.
Comparative Antioxidant Activity of Substituted Furan-Pyrazoles
The antioxidant efficacy of different furan-pyrazole derivatives has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity. The following table summarizes the reported IC50 values for a selection of substituted furan-pyrazoles.
| Compound ID | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| FP-1 | 3-(furan-2-yl)-5-(4-hydroxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 40 | Not Reported | [1] |
| FP-2 | 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | >150 | Not Reported | [1] |
| FP-3 | 3-(furan-2-yl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | >150 | Not Reported | [1] |
| FP-4 | 3-(furan-2-yl)-5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Inactive | Not Reported | [1] |
| TP-5g | 5-(Thiophen-2-yl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.245 ± 0.01 | Not Reported | [2] |
| TP-5h | 5-(3-Methylthiophen-2-yl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.284 ± 0.02 | Not Reported | [2] |
| Ascorbic Acid (Standard) | 0.483 ± 0.01 | [2] |
Note: The data presented is a compilation from various research articles. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
The presented data highlights that the antioxidant activity of furan-pyrazoles is highly dependent on the substituent groups. For instance, the presence of a hydroxyl group on the phenyl ring at the 5-position of the pyrazole (FP-1) confers significant antioxidant activity, which is lost upon substitution with methoxy (FP-2), chloro (FP-3), or nitro (FP-4) groups.[1] This suggests that the hydrogen-donating ability of the hydroxyl group is crucial for the radical scavenging mechanism. Interestingly, thienyl-pyrazoles with electron-donating methoxy groups (TP-5g and TP-5h) exhibited excellent DPPH radical scavenging activities, even surpassing the standard antioxidant, ascorbic acid.[2]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols for the most common antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.[3]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction Mixture: In a 96-well microplate, add 50 µL of the test sample solution to 150 µL of the methanolic DPPH solution.[3]
-
Incubation: Shake the plate vigorously and incubate it in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced back to the colorless ABTS, a change that can be quantified spectrophotometrically.[3]
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[3]
-
Dilution of ABTS•+ solution: Before the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined graphically as described for the DPPH assay.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a simplified signaling pathway of oxidative stress and a general workflow for antioxidant activity screening.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Caption: General workflow for in vitro antioxidant activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-(Furan-2-yl)-1H-pyrazole Derivatives for Specific Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(furan-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as modulators of various protein targets, particularly protein kinases. Understanding the selectivity profile of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of various 3-(furan-2-yl)-1H-pyrazole derivatives against different protein targets, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile of 3-(Furan-2-yl)-1H-pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected 3-(furan-2-yl)-1H-pyrazole derivatives against a panel of protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Compound 1 | Akt1 | 61 | GSK2141795 | 18 | [1] |
| Akt2 | - | - | - | ||
| Akt3 | - | - | - | ||
| ROCK1 | - | - | - | ||
| PKA | - | - | - | ||
| Compound 10e | JAK2 | 166 | AT9283 | - | [2] |
| JAK3 | 57 | AT9283 | - | [2] | |
| Aurora A | 939 | AT9283 | - | [2] | |
| Aurora B | 583 | AT9283 | - | [2] |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the data presented above.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a luminescent signal.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Test compounds (3-(furan-2-yl)-1H-pyrazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (a fluorescently labeled, ATP-competitive ligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the test compound solution or DMSO.
-
Add 5 µL of a solution containing the kinase and the Eu-anti-Tag antibody.
-
Add 5 µL of the Kinase Tracer solution.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the significance of selectivity data.
Caption: PI3K/Akt Signaling Pathway with inhibitor action.
The diagram above illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Many 3-(furan-2-yl)-1H-pyrazole derivatives, such as Compound 1, target key kinases like Akt within this pathway.
Caption: Kinase inhibitor screening workflow.
This workflow outlines the typical steps involved in assessing the selectivity of kinase inhibitors, from initial high-throughput screening to detailed selectivity profiling against a panel of kinases.
References
comparative study of green synthesis methods for pyrazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug discovery, is increasingly shifting towards more sustainable and environmentally friendly methods. This guide provides a comparative analysis of prominent green synthesis techniques, including microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to select the most appropriate green synthesis strategy for their specific needs.
At a Glance: Performance Comparison of Green Synthesis Methods
The following table summarizes the key performance indicators for various green synthesis methods for pyrazole derivatives, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Microwave-Assisted | 2 - 30 minutes | 80 - 98% | 80 - 150 | Rapid reaction rates, high yields, improved purity.[1][2] | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted | 10 - 60 minutes | 85 - 98% | Room Temperature - 60 | Milder reaction conditions, enhanced mass transfer, suitable for thermally sensitive substrates.[3] | Lower energy efficiency compared to microwaves, potential for radical formation. |
| Mechanochemical (Ball Milling) | 30 - 60 minutes | 85 - 95% | Room Temperature | Solvent-free, high yields, simple work-up.[4] | Requires specialized ball milling equipment, scalability can be a challenge. |
| Catalyst-Free (in Green Solvents) | 2 - 24 hours | 70 - 95% | Room Temperature - 100 | Avoids catalyst contamination, often uses benign solvents like water or ethanol.[5] | Longer reaction times, may have lower yields compared to catalyzed methods. |
Delving Deeper: Experimental Protocols
This section provides detailed experimental methodologies for the key green synthesis techniques discussed. These protocols are intended as a starting point and may require optimization based on specific substrates and desired products.
Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a typical one-pot, three-component synthesis of pyrazole derivatives under microwave irradiation.
Materials:
-
Aryl aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine the aryl aldehyde, β-ketoester, and hydrazine derivative.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5-10 minutes with a power of 300 W.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Ultrasound-Assisted Synthesis of Tetrasubstituted Pyrazoles
This protocol outlines a catalyst-free, ultrasound-promoted synthesis of pyrazole derivatives in an aqueous medium.
Materials:
-
α,β-Unsaturated ketone (chalcone) (1 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Ethanol:Water (1:1, 10 mL)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the chalcone in the ethanol:water mixture.
-
Add hydrazine hydrate to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 200 W for 30-60 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the product with cold water and recrystallize from ethanol to yield the pure pyrazole.
Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazole
This solvent-free protocol utilizes ball milling for the synthesis of pyrazole derivatives.
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Oxidizing agent (e.g., sodium persulfate) (2 mmol)
-
Stainless steel milling jar and balls
Procedure:
-
Place the chalcone, hydrazine hydrate, and stainless steel balls into the milling jar.
-
Mill the mixture at a frequency of 25 Hz for 30 minutes.
-
Open the jar and add the oxidizing agent.
-
Continue milling for another 30 minutes.
-
After the reaction is complete, extract the product from the milling jar using a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any inorganic solids.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the general experimental workflows for the discussed green synthesis methods.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: General workflow for ultrasound-assisted pyrazole synthesis.
Caption: General workflow for mechanochemical pyrazole synthesis.
Concluding Remarks
The adoption of green chemistry principles in the synthesis of pyrazole derivatives offers significant advantages in terms of reduced environmental impact, increased efficiency, and enhanced safety. Microwave-assisted synthesis stands out for its remarkable speed and high yields. Ultrasound-assisted methods provide a milder alternative, ideal for thermally sensitive molecules. Mechanochemical synthesis offers a truly solvent-free approach, minimizing waste generation. The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of the reaction. This guide provides a foundational understanding to aid researchers in making informed decisions for the sustainable synthesis of these vital heterocyclic compounds.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 3-(furan-2-yl)-1H-pyrazole
Hazard Assessment and Profile
Due to its chemical structure, 3-(furan-2-yl)-1H-pyrazole should be handled as a potentially hazardous substance. The primary hazards are likely associated with its constituent chemical groups:
-
Pyrazole Derivatives: This class of compounds is known for a wide range of pharmacological activities and should be handled with care.[1] Many pyrazole derivatives are classified as causing skin, eye, and respiratory irritation.[2]
-
Furan Ring: Furan and its derivatives can be flammable, harmful if swallowed or inhaled, and may cause skin irritation.[3] Some furan compounds are also suspected of causing genetic defects and may form explosive peroxides upon storage.[3]
Given these potential hazards, 3-(furan-2-yl)-1H-pyrazole must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded in regular trash.[1]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat. A flame-resistant coat is recommended if handling larger quantities.[4]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 3-(furan-2-yl)-1H-pyrazole is through a licensed chemical waste disposal service.[5] The following steps ensure safe and compliant waste handling within the laboratory.
Step 1: Waste Segregation Proper segregation is critical to prevent accidental reactions and ensure correct disposal.[5]
-
Solid Waste:
-
Collect any unused or contaminated solid 3-(furan-2-yl)-1H-pyrazole in a designated, sealable, and chemically compatible waste container.[5]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[5]
-
-
Liquid Waste:
-
Collect solutions containing 3-(furan-2-yl)-1H-pyrazole in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix this waste stream with other incompatible chemical wastes.[5]
-
Step 2: Container Selection and Labeling
-
Container Choice: Use sturdy, leak-proof containers in good condition with a secure, tight-fitting lid.[1]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as waste is added. The label must include:
Step 3: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]
-
This area should be well-ventilated, secure, and away from sources of ignition or incompatible materials.[5]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]
Step 4: Arranging for Professional Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[4]
-
Provide the EHS office or the licensed waste contractor with the full chemical name and any available safety information to ensure proper handling and disposal, which is often high-temperature incineration for such compounds.
Disposal of Empty Containers
-
Empty containers that held 3-(furan-2-yl)-1H-pyrazole must be managed as hazardous waste.
-
Containers must be triple-rinsed with a suitable solvent.[6]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[6] For highly toxic compounds, the first three rinses must be collected.[6]
-
After thorough rinsing and drying, obliterate or remove the original label and follow institutional guidelines for the disposal of rinsed chemical containers.[6]
Spill Management
In the event of a spill, follow your laboratory's established spill response procedure.
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Do not use combustible materials like paper towels to absorb a spill of a furan-containing compound.
-
Carefully collect the absorbent material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Quantitative Data from Analogous Compounds
The table below summarizes key safety and disposal information from the SDSs of furan and pyrazole to inform disposal decisions for 3-(furan-2-yl)-1H-pyrazole.
| Property | Furan | 1H-Pyrazole |
| CAS Number | 110-00-9 | 288-13-1 |
| Primary Hazards | Extremely flammable, Harmful if swallowed or inhaled, Causes skin irritation, Suspected of causing genetic defects, May cause cancer, May form explosive peroxides.[3] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| GHS Pictograms | Flammable, Health Hazard, Exclamation Mark | Exclamation Mark, Health Hazard |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations.[3] | Dispose of contents/container to an approved waste disposal plant.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(furan-2-yl)-1H-pyrazole.
Caption: Disposal workflow for 3-(furan-2-yl)-1H-pyrazole.
References
Personal protective equipment for handling 3-(furan-2-yl)-1H-pyrazole
Essential Safety and Handling Guide for 3-(furan-2-yl)-1H-pyrazole
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-(furan-2-yl)-1H-pyrazole. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 3-(furan-2-yl)-1H-pyrazole.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[4][5] | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body | Laboratory coat. Flame-retardant and antistatic protective clothing is recommended.[6] | --- |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | --- |
Operational Plan: Safe Handling Workflow
A systematic approach to handling 3-(furan-2-yl)-1H-pyrazole is critical to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
